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  • Product: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one
  • CAS: 102126-71-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: Properties, Synthesis, and Applications

Introduction: Situating a Key Intermediate in Modern Chemistry Within the landscape of synthetic chemistry and drug discovery, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Key Intermediate in Modern Chemistry

Within the landscape of synthetic chemistry and drug discovery, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structure.[1] These molecules, characterized by a benzene ring fused to a γ-lactone, are prevalent in numerous natural products from plants and fungi and are recognized for a wide spectrum of biological activities.[1] The isobenzofuranone class has demonstrated antioxidant, antifungal, anti-platelet, anticonvulsant, and antiproliferative properties, marking it as a fertile ground for therapeutic development.[1]

This guide focuses on a specific, synthetically valuable derivative: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6). This molecule is distinguished by two key functional groups that impart significant reactivity and synthetic versatility: a bromine atom on the aromatic ring and a hemiacetal (or lactol) hydroxyl group at the 3-position. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group allows for a variety of subsequent chemical transformations.[1] These features position 5-bromo-3-hydroxy-3H-isobenzofuran-1-one as a critical intermediate in the synthesis of more complex pharmaceuticals and functional materials. This document provides an in-depth examination of its fundamental properties, a plausible and detailed synthesis protocol, its chemical reactivity, and its potential applications for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical and Structural Properties

The fundamental identity and properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are summarized below. It is important to note that while some data is experimentally confirmed, other values are predicted based on the properties of structurally analogous compounds.

PropertyValueSource(s)
CAS Number 102126-71-6[1][2]
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol [1][2]
Synonyms 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one[2]
Appearance Predicted: White to off-white crystalline solidBased on analogs like 5-bromophthalide[3]
Melting Point No data available; (Related compound 5-bromophthalide: 162-166 °C)[3]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, THF, Methanol)General chemical principles
Storage Temperature Room Temperature[2]
InChI Key HJPAMEIHXKSDRO-UHFFFAOYSA-N[1][2]

Proposed Synthesis Pathway and Experimental Protocol

While direct, peer-reviewed synthesis protocols for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are not widely published, a robust synthetic route can be designed based on the well-established chemistry of its structural components. The most logical precursor is 5-bromo-2-formylbenzoic acid, which exists in equilibrium with the target lactol form.[4] The synthesis, therefore, involves the selective oxidation of a suitable precursor, such as 4-bromo-o-xylene, followed by cyclization.

The diagram below outlines a plausible two-step synthesis beginning from the commercially available 4-bromophthalic anhydride.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Benzylic Bromination & Hydrolysis A 4-Bromophthalic Anhydride (CAS: 86-90-8) C Mixture of 5- and 6-bromophthalide A->C Reduction B Sodium Borohydride (NaBH4) THF, 5-15°C B->C Reagent D 5-Bromophthalide (CAS: 64169-34-2) C->D Purification/ Isomer Separation F Target Compound: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one D->F Bromination/ Hydrolysis E 1. N-Bromosuccinimide (NBS), CCl4, Light 2. H2O, Heat E->F Reagents

Caption: Proposed two-step synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and control. Step 1 employs a selective reduction of an anhydride to a lactone.[5] Sodium borohydride is chosen as it is a mild reducing agent capable of this transformation, while THF is an appropriate aprotic solvent.[5][6] Step 2 follows a classic Wohl-Ziegler reaction for benzylic bromination followed by hydrolysis to install the hydroxyl group.[4][7]

Step 1: Synthesis of 5-Bromophthalide from 4-Bromophthalic Anhydride [5][6]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a slurry of sodium borohydride (0.57 molar equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 5°C using an ice bath.

  • Reagent Addition: Dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the cooled NaBH₄ slurry via the dropping funnel over 1 hour, ensuring the internal temperature is maintained between 5°C and 15°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 25°C) for an additional hour. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cautiously acidify the reaction mixture with dilute HCl. Transfer the mixture to a separatory funnel. The product will partition into the organic phase. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture of 5-bromophthalide and 6-bromophthalide. The desired 5-bromophthalide isomer can be purified and isolated via selective crystallization from a suitable solvent system like aqueous ethanol.[5]

Step 2: Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one [4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100-watt lamp), dissolve the purified 5-bromophthalide (1.0 molar equivalent) and N-bromosuccinimide (NBS, 1.0 molar equivalent) in dry carbon tetrachloride. Add a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction Progression: Heat the mixture to reflux while irradiating with the lamp. The reaction is complete when the denser NBS disappears and the less dense succinimide floats to the surface.

  • Intermediate Isolation: Cool the reaction mixture and filter to remove the succinimide. Concentrate the filtrate to yield crude 3,5-dibromophthalide.

  • Hydrolysis: Transfer the crude 3,5-dibromophthalide to a new flask. Add water and heat the mixture. The hydrolysis of the benzylic bromide to the hemiacetal is typically facile.[4]

  • Final Purification: After cooling, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization or column chromatography to yield the final product, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Structural Elucidation by Spectroscopy

While specific experimental spectra for this compound are not widely available, its structure can be confidently assigned using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns influenced by the bromine substituent. A key diagnostic signal will be the methine proton at the C3 position, adjacent to both the hydroxyl group and the lactone oxygen, which would likely appear as a singlet. The hydroxyl proton will also be present, likely as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals. The most downfield signal would correspond to the carbonyl carbon of the lactone. The carbon atom at the C3 position (the hemiacetal carbon) would appear in the range of 90-100 ppm. The aromatic carbons would show signals in the typical 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the lactone carbonyl (C=O) group around 1750-1770 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group around 3200-3400 cm⁻¹.

Chemical Reactivity and Synthetic Potential

The reactivity of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is dominated by its hemiacetal functionality and the bromo-substituted aromatic ring.[1]

Reactions of the Hydroxyl Group:

  • Esterification: The C3-hydroxyl group is part of a reactive hemiacetal and can be readily esterified with carboxylic acids or their derivatives (e.g., acid anhydrides) under acidic catalysis.[1]

  • Oxidation: As a secondary alcohol, the C3-hydroxyl can be oxidized using common oxidizing agents (e.g., PCC, DMP) to yield the corresponding 5-bromo-isobenzofuran-1,3-dione (4-bromophthalic anhydride).[1]

Reactivity of the Lactone Ring:

  • Acidic Conditions: Under acidic conditions, the lactone can undergo reversible hydrolysis to its open-chain tautomer, 5-bromo-2-formylbenzoic acid.

  • Basic Conditions: The lactone is prone to irreversible hydrolysis (saponification) under basic conditions, driven by the formation of a resonance-stabilized carboxylate anion.[1]

The following table summarizes the expected reactivity under various conditions:

ConditionReagent/EnvironmentExpected Reaction/BehaviorMechanistic Pathway
Acidic H₂O / H⁺, heatReversible hydrolysis to 5-bromo-2-formylbenzoic acidAcid-catalyzed ester hydrolysis
R'OH / H⁺Etherification at C3-OHAcid-catalyzed substitution
HNO₃ / H₂SO₄Nitration of the aromatic ringElectrophilic Aromatic Substitution
Basic NaOH / H₂O, heatIrreversible hydrolysis of lactoneBase-catalyzed ester hydrolysis
NaH, then R'XDeprotonation of C3-OH followed by etherificationWilliamson ether synthesis-type
Neutral Mild Oxidizing Agent (PCC)Oxidation of C3-OH to ketoneOxidation of secondary alcohol
Organometallic Arylboronic acid, Pd catalystSuzuki cross-coupling at the C5-Br positionCatalytic cross-coupling

Applications in Research and Development

The true value of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one lies in its role as a versatile synthetic building block.

Pharmaceutical Synthesis

Brominated phthalides are established precursors in the pharmaceutical industry. For instance, 5-bromophthalide is a pivotal intermediate in the synthesis of the widely used selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram.[6] The bromo- and hydroxy- functionalized title compound serves as a highly adaptable starting point for creating libraries of novel, biologically active molecules. The isobenzofuranone core itself is associated with a range of bioactivities, and modifications enabled by the hydroxyl and bromo groups allow for extensive structure-activity relationship (SAR) studies.

Material Science

The bromine atom acts as a key functional handle for polymerization and material functionalization. Through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, the isobenzofuranone core can be incorporated into polymer backbones. This allows for the synthesis of functional polymers with tailored thermal, optical, or electronic properties for potential use in advanced materials such as organic light-emitting diodes (OLEDs).

The logical pathway from this intermediate to advanced functional materials is depicted below.

G cluster_mods Modification Pathways cluster_mats Material Classes cluster_apps Application Areas A 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one B Chemical Modification A->B mod1 Cross-Coupling (e.g., Suzuki, Stille) B->mod1 mod2 Esterification/ Etherification at C3 B->mod2 mod3 Nucleophilic Substitution B->mod3 C Resulting Materials mat1 Functional Polymers C->mat1 mat2 Small Molecule Libraries C->mat2 mat3 Fluorescent Dyes C->mat3 D Potential Applications app1 Organic Electronics (OLEDs) D->app1 app2 Drug Discovery (SAR Studies) D->app2 app3 Bio-imaging and Sensing D->app3 mod1->C mod2->C mod3->C mat1->D mat2->D mat3->D

Caption: Synthetic utility of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one leading to advanced materials.

Safety and Handling

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is more than a simple chemical entity; it is a versatile platform for innovation in both medicinal chemistry and material science. Its dual functionality—a reactive hemiacetal and a synthetically accessible aromatic bromide—provides chemists with a powerful tool for constructing complex molecular architectures. While further research is needed to fully characterize its properties and uncover its specific biological activities, its potential as a high-value intermediate is clear. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this promising isobenzofuranone derivative.

References

  • iChemical. 5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2. Available at: [Link]

  • Birkinshaw, J. H., & Bracken, A. (1942). Synthesis of compounds related to mould metabolic products. Part I. 3 : 5-Dihydroxy-2-formylbenzoic acid and 3 : 5-dihydroxyphthalic acid. Journal of the Chemical Society (Resumed), 368.
  • ACS Publications (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]

  • Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Wikipedia. 2-Carboxybenzaldehyde. Available at: [Link]

  • Apexbio. 5-bromo-3,3-dimethyl-isobenzofuran-1-one. Available at: [Link]

  • Google Patents. CN1634906A - Synthesis of 5-bromo phthalide.
  • Organic Syntheses. 3-bromophthalide. Available at: [Link]

  • ResearchGate. 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Available at: [Link]

  • PubMed. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Available at: [Link]

  • Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Revue Roumaine de Chimie. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Available at: [Link]

  • PubChem. 4-Bromophthalic anhydride. Available at: [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available at: [Link]

  • PubChem. Phthalaldehydic acid. Available at: [Link]

  • PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. Available at: [Link]

  • PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

CAS Number: 102126-71-6 Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Intermediate in Pharmaceutical and Materials Science 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 102126-71-6

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Pharmaceutical and Materials Science

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a heterocyclic compound of significant interest to researchers in drug development and materials science. Structurally, it belongs to the phthalide class of compounds, which are bicyclic structures containing a fused benzene ring and a γ-lactone. This compound is the cyclic lactol tautomer of 5-bromo-2-formylbenzoic acid, and this ring-chain tautomerism is a key feature of its chemical behavior. The presence of a bromine atom and a reactive hydroxyl group on the phthalide scaffold makes it a valuable and versatile synthetic intermediate. The strategic placement of the bromine atom allows for a variety of chemical modifications, including cross-coupling reactions, while the hydroxyl group can be readily derivatized through esterification or oxidation.

One of the most notable applications of the related compound, 5-bromophthalide (the dehydrated form of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one), is as a key starting material in the synthesis of the well-known antidepressant drug, citalopram.[1] Beyond this, the isobenzofuranone core is found in numerous natural products and exhibits a wide range of biological activities, including antimicrobial, antioxidant, and antiproliferative effects. This inherent bioactivity, combined with its synthetic tractability, makes 5-bromo-3-hydroxy-3H-isobenzofuran-1-one a compound of high interest for the development of novel therapeutics.[2] In the realm of materials science, the reactive functionalities of this molecule open up possibilities for its use as a monomer or building block for specialty polymers and novel fluorescent dyes.[3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the key data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its dehydrated form, 5-bromophthalide.

PropertyValueSource
CAS Number 102126-71-6
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
Appearance White to pale yellow crystalline solid (predicted)
Melting Point 162-166 °C (for 5-bromophthalide)

Spectroscopic Data (Predicted)

While experimental spectra for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Protons: Signals expected in the δ 7.5-8.0 ppm range. The bromine at C5 will influence the splitting pattern, likely resulting in a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7.

    • Methine Proton (C3-H): A signal is anticipated around δ 6.0-6.5 ppm, appearing as a singlet or a doublet depending on the coupling with the hydroxyl proton.

    • Hydroxyl Proton (C3-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Carbonyl Carbon (C1): Expected around δ 168-172 ppm.

    • Aromatic Carbons: Signals in the δ 120-150 ppm range. The carbon bearing the bromine (C5) will have a characteristic chemical shift.

    • Methine Carbon (C3): A signal is anticipated in the δ 95-105 ppm range due to the attachment of two oxygen atoms.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

    • C=O Stretch (lactone): A strong, sharp absorption band around 1750-1770 cm⁻¹.

    • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is logically approached through the preparation of its open-chain tautomer, 5-bromo-2-formylbenzoic acid, which exists in equilibrium with the desired cyclic lactol form. A plausible and efficient synthetic route starts from the commercially available 2-methylbenzoic acid. This multi-step synthesis is outlined below, followed by a detailed experimental protocol.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Tautomerization A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Br₂, H₂SO₄ C 5-Bromo-2-formylbenzoic Acid B->C Oxidizing Agent (e.g., NBS, light) D 5-Bromo-3-hydroxy-3H- isobenzofuran-1-one C->D Spontaneous Cyclization

Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid [4]

  • Rationale: This step involves the electrophilic bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, bromination occurs preferentially at the para position (C5). Concentrated sulfuric acid is used as the solvent and catalyst.

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (10.0 g, 73.4 mmol) in concentrated sulfuric acid (15 mL) at room temperature.

    • Cool the mixture in an ice bath.

    • Slowly add bromine (17.6 g, 110 mmol, 1.5 equivalents) dropwise over 10 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 20 hours.

    • Carefully pour the reaction mixture into ice water (60 mL).

    • Collect the precipitated solid by filtration, wash with cold water (20 mL), and dry under vacuum to yield crude 5-bromo-2-methylbenzoic acid.

    • Recrystallize the crude product from ethanol to obtain the purified product.

Step 2: Synthesis of 5-bromo-2-formylbenzoic Acid (via Benzylic Bromination and Hydrolysis)

  • Rationale: This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the resulting dibromomethyl group to an aldehyde.

  • Procedure:

    • To a solution of 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in carbon tetrachloride (100 mL), add N-bromosuccinimide (17.4 g, 97.7 mmol, 2.1 equivalents) and a catalytic amount of benzoyl peroxide (0.1 g).

    • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2-(dibromomethyl)benzoic acid.

    • To the crude product, add a mixture of water (50 mL) and silver nitrate (15.8 g, 93.0 mmol) and reflux for 2 hours.

    • Cool the mixture and filter off the silver bromide.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-formylbenzoic acid, which will likely exist in equilibrium with its cyclic tautomer.

Step 3: Isolation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

  • Rationale: 5-bromo-2-formylbenzoic acid undergoes spontaneous ring-chain tautomerization to form the more stable cyclic lactol, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. The product can be purified by recrystallization.

  • Procedure:

    • The crude product from Step 2 is often a mixture of the open-chain and cyclic forms.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Chemical Reactivity and Derivatization

The synthetic utility of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one stems from the reactivity of its hydroxyl and bromo functional groups. These sites allow for a variety of transformations to generate a library of derivatives.

Reactivity_Diagram cluster_0 Reactions at C3-OH cluster_1 Reactions at C5-Br A 5-Bromo-3-hydroxy-3H- isobenzofuran-1-one B Ester Derivative A->B Esterification (R'COOH, H⁺) C 5-Bromophthalic Anhydride A->C Oxidation (e.g., PCC) D Cross-Coupling Product A->D Suzuki, Sonogashira, etc. (Pd catalyst, Base)

Key reaction pathways for derivatization.
Esterification of the Hydroxyl Group
  • Rationale: The hydroxyl group at the 3-position is part of a hemiacetal and is readily esterified under acidic conditions, following a mechanism analogous to Fischer esterification.[3]

  • Representative Protocol (Acetylation):

    • Suspend 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (1.0 g, 4.37 mmol) in acetic anhydride (5 mL).

    • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

    • Stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice water (50 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield 3-acetoxy-5-bromo-3H-isobenzofuran-1-one.

Oxidation of the Hydroxyl Group
  • Rationale: The secondary alcohol of the lactol can be oxidized to a ketone using common oxidizing agents like pyridinium chlorochromate (PCC), resulting in the formation of 5-bromophthalic anhydride.[5]

  • Representative Protocol:

    • Suspend pyridinium chlorochromate (PCC) (1.4 g, 6.55 mmol, 1.5 equivalents) in anhydrous dichloromethane (20 mL) in a round-bottom flask.

    • Add a solution of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (1.0 g, 4.37 mmol) in dichloromethane (10 mL) to the PCC suspension.

    • Stir the mixture at room temperature for 2-3 hours.

    • Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel to remove the chromium byproducts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield 5-bromophthalic anhydride.

Safety and Handling

While specific safety data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is limited, the hazard information for the closely related 5-bromophthalide (CAS 64169-34-2) provides a strong basis for safe handling procedures.

GHS Hazard Statements for 5-Bromophthalide:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its ring-chain tautomerism with 5-bromo-2-formylbenzoic acid is a defining characteristic of its reactivity. The protocols and data presented in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As with any chemical synthesis, it is imperative to follow all recommended safety precautions.

References

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  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved January 21, 2026, from [Link]

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  • MDPI. (n.d.). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Retrieved January 21, 2026, from [Link]

  • PubMed. (2018, September 7). Catalytic Oxidation of 3-Arylbenzofuran-2(3 H)-ones with PCC-H 5 IO 6. Retrieved January 21, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Putative Mechanism of Action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a member of the isobenzofuranone (phthalide) class of compounds. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a member of the isobenzofuranone (phthalide) class of compounds. Due to the limited direct research on this specific molecule, this document synthesizes findings from studies on structurally related phthalide derivatives to propose a putative mechanistic framework. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. We will explore its likely interactions with key cellular signaling pathways, including the Nrf2/HO-1, NF-κB, and MAPK pathways, which are implicated in a range of physiological and pathological processes such as inflammation, oxidative stress, and cell proliferation.

Introduction to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a synthetic organic compound belonging to the isobenzofuranone family, commonly referred to as phthalides.[1] The core structure of phthalides consists of a benzene ring fused to a γ-lactone ring.[1] This scaffold is prevalent in numerous natural products derived from plants and fungi and is recognized for its diverse and significant biological activities.[1] Phthalide derivatives have demonstrated a wide array of therapeutic potentials, including antioxidant, antifungal, anti-platelet, anticonvulsant, antimicrobial, antidepressant, and antiproliferative properties.[1][2][3][4]

The specific structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, featuring a bromine atom on the benzene ring and a hydroxyl group on the lactone ring, imparts distinct chemical reactivity.[1][5] The hydroxyl group, being part of a hemiacetal, is particularly reactive and can undergo esterification and oxidation reactions.[1][5] Furthermore, this compound exists in a tautomeric equilibrium with its open-chain form, 5-bromo-2-formylbenzoic acid, a characteristic feature of 3-hydroxyisobenzofuran-1-ones.[1]

Postulated Mechanisms of Action

Based on the established biological activities of analogous phthalide derivatives, the mechanism of action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is likely multifaceted, primarily revolving around the modulation of key signaling pathways involved in cellular stress and inflammation.

Anti-inflammatory and Antioxidant Activity

A significant body of research points towards the anti-inflammatory and antioxidant properties of phthalides.[6][7] These effects are likely mediated through the dual action of activating the Nrf2/HO-1 pathway and inhibiting the NF-κB/MAPK signaling cascade.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[8][9] HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[8]

Certain phthalide derivatives have been shown to activate this protective pathway.[5][10] It is plausible that 5-bromo-3-hydroxy-3H-isobenzofuran-1-one could act as an activator of the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and mitigating oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalide 5-bromo-3-hydroxy-3H- isobenzofuran-1-one Keap1_Nrf2 Keap1-Nrf2 Complex Phthalide->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress ROS->Keap1_Nrf2 ARE ARE Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->ROS Reduces NFkB_MAPK_Pathway cluster_pathways Signaling Cascades cluster_nucleus Nucleus Phthalide 5-bromo-3-hydroxy-3H- isobenzofuran-1-one MAPK MAPK (ERK, JNK, p38) Phthalide->MAPK Inhibits IKK IKK Phthalide->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Inflammatory_Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB NF-κB MAPK->NFkB Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Pro_inflammatory_genes Pro-inflammatory Genes NFkB_n->Pro_inflammatory_genes Induces transcription

Caption: Postulated inhibition of the NF-κB and MAPK signaling pathways.

Antiproliferative Activity

Several C-3 functionalized isobenzofuranones have demonstrated antiproliferative activity against various cancer cell lines. [4][11][12]The exact mechanism is likely cell-type dependent but may involve the induction of apoptosis and cell cycle arrest. The inhibition of pro-survival signaling pathways, such as the NF-κB and MAPK pathways, which are often constitutively active in cancer cells, could be a key contributor to the antiproliferative effects of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a series of in vitro and in vivo experiments are required.

In Vitro Assays
Assay TypeObjectiveExperimental ModelKey Parameters to Measure
Anti-inflammatory Activity To assess the inhibition of inflammatory mediators.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary immune cells.Nitric oxide (NO) production (Griess assay), pro-inflammatory cytokine levels (ELISA for TNF-α, IL-6, IL-1β).
Western Blot Analysis To investigate the modulation of key signaling proteins.Cell lysates from treated cells.Phosphorylation status of MAPK proteins (p-ERK, p-JNK, p-p38), IκBα, and NF-κB p65. Nuclear and cytoplasmic levels of Nrf2 and NF-κB p65.
Nrf2 Activation Assay To confirm the activation of the Nrf2 pathway.Cells transfected with an ARE-luciferase reporter construct.Luciferase activity as a measure of Nrf2 transcriptional activity.
Antiproliferative Assay To determine the cytotoxic effects on cancer cells.Various cancer cell lines (e.g., K562, U937).Cell viability (MTT assay), IC50 values.
Enzyme Inhibition Assays To identify direct molecular targets.Purified enzymes (e.g., kinases, tyrosinase).Enzyme activity in the presence of the compound. [13][14]
Step-by-Step Protocol: Western Blot for NF-κB and MAPK Pathways
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, and β-actin overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is currently unavailable, the extensive research on the phthalide class of compounds provides a strong foundation for postulating its biological activities. It is highly probable that this compound exerts anti-inflammatory, antioxidant, and antiproliferative effects through the modulation of the Nrf2/HO-1, NF-κB, and MAPK signaling pathways.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Identifying the direct molecular targets of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one will be crucial for understanding its precise mode of action and for its potential development as a therapeutic agent.

References

  • Yuan, J., et al. (2020). Natural products targeting the MAPK-signaling pathway in cancer: overview. Frontiers in Pharmacology, 11, 1159.
  • Li, X. H., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722.
  • Gilmore, T. D. (2006). Inhibitors of NF-kappaB signaling: 785 and counting. Oncogene, 25(51), 6680–6684.
  • León, F., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2998.
  • Herman, A. C., et al. (2022).
  • Loboda, A., et al. (2016). Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress. Journal of Ethnopharmacology, 193, 395-406.
  • de Fátima, A., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1897.
  • de Fátima, A., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1897.
  • Yathirajan, H. S., et al. (2005). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o342-o344.
  • Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(5), e20228.
  • Sethi, G., et al. (2024). Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers.
  • Cuadrado, A., et al. (2019). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology, 10, 736.
  • Gardner, J. H., & Naylor Jr, C. A. (1933). PHTHALIDE. Organic Syntheses, 13, 84.
  • Li, X. H., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722.
  • Huang, T. T., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 5(6), e11095.
  • da Silva, A. C. S., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580.
  • Gilmore, T. D. (2006). Inhibitors of NF-kappaB signaling: 785 and counting. Oncogene, 25(51), 6680-6684.

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Exploratory

"5-bromo-3-hydroxy-3H-isobenzofuran-1-one" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one Executive Summary 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a critical heterocyclic intermediate, holds significant value in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Executive Summary

5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a critical heterocyclic intermediate, holds significant value in the synthesis of pharmaceuticals, most notably as a precursor to the antidepressant citalopram.[1][2] This molecule exists as a cyclic hemiacetal, or lactol, in equilibrium with its open-chain tautomer, 5-bromo-2-formylbenzoic acid. The successful synthesis and isolation of this compound are contingent on a nuanced understanding of this tautomeric relationship and the precise control of reaction conditions to prevent over-reduction or undesired isomer formation.

This guide provides a comprehensive overview of the principal synthetic pathways to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, grounded in established chemical principles and supported by patent literature and academic research. We will dissect two primary, field-proven strategies: the direct synthesis via 5-bromo-2-formylbenzoic acid and the controlled reduction of 4-bromophthalic anhydride. The causality behind experimental choices, detailed protocols, and a comparative analysis are presented to equip researchers and drug development professionals with the knowledge to effectively produce this key intermediate.

The Tautomeric Nature: A Foundational Consideration

A core chemical feature of the target molecule is its existence in a dynamic equilibrium between a cyclic lactol form and an open-chain aldehyde-acid form.[3][4] This equilibrium is a pivotal factor in its synthesis and reactivity, influenced by solvent, temperature, and pH.

Caption: Tautomeric equilibrium between the open-chain and cyclic forms.

Understanding this equilibrium is crucial, as reaction conditions can be tailored to favor the isolation of the desired cyclic lactol. For instance, in many organic solvents, the cyclic form may be more stable and prone to crystallization, thus shifting the equilibrium.

Synthetic Pathway I: Synthesis from 5-Bromo-2-formylbenzoic Acid

Conceptually, the most direct route to the target lactol is through the synthesis of its open-chain tautomer, 5-bromo-2-formylbenzoic acid.[5][6] The synthesis of this precursor is the primary challenge of this pathway.

Retrosynthetic Analysis

The retrosynthesis of 5-bromo-2-formylbenzoic acid points towards a brominated and subsequently oxidized toluene derivative.

Retrosynthesis_Pathway_I Target 5-bromo-2-formylbenzoic acid Intermediate1 5-bromo-2-methylbenzoic acid Target->Intermediate1 Oxidation of benzylic methyl group Intermediate2 2-bromo-4-methylbenzoic acid (Isomer Control Needed) Intermediate1->Intermediate2 Bromination StartingMaterial 4-Methylbenzoic acid (p-Toluic acid) Intermediate2->StartingMaterial Isomeric Precursor

Caption: Retrosynthesis of 5-bromo-2-formylbenzoic acid.

Synthesis of the Precursor

A plausible forward synthesis involves the bromination of a suitable benzoic acid derivative. For instance, the bromination of 2-chlorobenzoic acid is a common route to produce the 5-bromo-2-chlorobenzoic acid analogue, highlighting the feasibility of electrophilic aromatic substitution on such systems.[7] The challenge lies in achieving the correct regioselectivity. The oxidation of a corresponding toluene, such as 5-bromo-2-chlorotoluene, using strong oxidizing agents like potassium permanganate is another established method.[7]

Once 5-bromo-2-formylbenzoic acid is obtained, the isolation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one becomes a matter of facilitating the cyclization equilibrium, often achieved during purification (e.g., crystallization).

Synthetic Pathway II: Controlled Reduction of 4-Bromophthalic Anhydride

This is a widely utilized industrial method that leverages a readily available starting material.[1] The core of this pathway is the selective reduction of one of the anhydride's carbonyl groups to a hemiacetal without further reduction to a methylene group.

Retrosynthetic Analysis & Precursor Synthesis

The target molecule is directly accessible from the partial reduction of 4-bromophthalic anhydride. This precursor can be synthesized by the bromination of phthalic anhydride.[8][9]

Synthesis_Workflow_II Start Phthalic Anhydride Step1 Bromination (e.g., Br₂, NaOH, H₂O) Start->Step1 Intermediate 4-Bromophthalic Anhydride Step1->Intermediate Step2 Selective Reduction (e.g., NaBH₄, THF) Intermediate->Step2 Product 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (and 6-bromo isomer) Step2->Product

Caption: Workflow for synthesis from Phthalic Anhydride.

The preparation of 4-bromophthalic anhydride can be achieved by brominating disodium phthalate in an aqueous solution.[8] Subsequent acidification and distillation yield the desired anhydride.[8]

The Causality of Selective Reduction

The choice of reducing agent and reaction conditions is paramount to success. Sodium borohydride (NaBH₄) is a preferred reagent due to its milder nature compared to agents like lithium aluminum hydride (LiAlH₄), which would likely over-reduce the anhydride.

The key challenge in this reduction is managing the formation of two positional isomers: the desired 5-bromophthalide and the undesired 6-bromophthalide.[1][8] Patent literature indicates that carrying out the reduction at low temperatures (3-15 °C) in an ether solvent like tetrahydrofuran (THF) can shift the selectivity in favor of the 5-bromo isomer.[8]

Mechanism Insight: The reduction proceeds via nucleophilic attack of a hydride ion on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, and subsequent workup with acid protonates the alkoxide to form the lactol. Controlling the stoichiometry of NaBH₄ and maintaining low temperatures are critical to prevent the second carbonyl from being reduced, which would lead to the diol.

Comparative Analysis of Synthetic Routes

ParameterPathway I (from 2-formylbenzoic acid)Pathway II (from 4-bromophthalic anhydride)
Starting Material Substituted toluic or benzoic acidsPhthalic anhydride
Key Advantages More direct cyclization; potentially fewer isomeric byproducts if precursor is pure.Fewer overall synthetic steps from a common bulk chemical.[1]
Key Challenges Synthesis of the 5-bromo-2-formylbenzoic acid precursor can be multi-step and require stringent control of regioselectivity.Formation of a mixture of 5-bromo and 6-bromo isomers requires careful separation.[8] Risk of over-reduction to the phthalide.
Process Control Focus on regioselective bromination and controlled oxidation.Critical control of reduction temperature and stoichiometry.[8]

Detailed Experimental Protocol: Reduction of 4-Bromophthalic Anhydride

This protocol is adapted from established patent literature, representing a robust method for synthesis.[1][8]

Step 1: Preparation of Reducing Agent Slurry

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), prepare a slurry of sodium borohydride (18.5 g) in tetrahydrofuran (THF, 150 g).

  • Cool the slurry to approximately 5°C using an ice bath.[1][8]

Step 2: Preparation of Starting Material Solution

  • In a separate vessel, dissolve 4-bromophthalic anhydride (197 g) in THF (250 g) at 25°C.[8]

Step 3: The Reduction Reaction

  • Gradually add the 4-bromophthalic anhydride solution to the pre-cooled sodium borohydride slurry over a period of approximately 3 hours.

  • Maintain the reaction temperature between 5°C and 15°C during the addition. An initial exotherm is expected.[1][8]

  • After the addition is complete, allow the reaction to stir for an additional hour at 25°C to ensure completion.[8]

Step 4: Work-up and Neutralization

  • Carefully quench the excess sodium borohydride by the slow addition of water (300 g).

  • Acidify the reaction mixture to a pH of 1-2 by adding hydrochloric acid (e.g., 150 g of a 32% aqueous solution).[8] This step is crucial for the formation of the lactol from its salt.

  • Allow the mixture to separate into aqueous and organic (THF) phases.

Step 5: Isolation and Purification

  • Separate the organic phase.

  • The target compound, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, can be selectively crystallized from the organic phase.[8] This step also helps in separating it from the more soluble 6-bromo isomer.

  • The crude product can be further purified by recrystallization from a suitable solvent system to achieve high purity.

Conclusion

The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a well-documented process achievable through several strategic pathways. While synthesis from 5-bromo-2-formylbenzoic acid offers a direct route based on the compound's inherent tautomerism, the controlled reduction of 4-bromophthalic anhydride represents a more common and industrially scalable approach. Success in the latter method hinges on meticulous control over reaction temperature and stoichiometry to manage isomer formation and prevent over-reduction. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this valuable intermediate.

References

  • BenchChem. (n.d.). 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
  • Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • BenchChem. (n.d.). Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
  • ResearchGate. (2005, January). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide).
  • Manipal Research Portal. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide).
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones.
  • PubMed. (1996, December 15). 2-Acetylbenzoic acid: phthalide form.
  • Oakwood Chemical. (n.d.). 5-Bromo-2-formylbenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-formylbenzoic acid.
  • Guidechem. (n.d.). 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki.
  • ChemicalBook. (n.d.). 4-BROMO PHTHALIC ANHYDRUS synthesis.

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Foundational

"5-bromo-3-hydroxy-3H-isobenzofuran-1-one" chemical structure and analysis

An In-Depth Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: Structure, Analysis, and Synthetic Utility Abstract 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a halogenated derivative of the isobenzofuranone (p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: Structure, Analysis, and Synthetic Utility

Abstract

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a halogenated derivative of the isobenzofuranone (phthalide) scaffold, a core structure found in numerous biologically active compounds.[1][2] Its significance lies in its dual functionality: the reactive hemiacetal (or lactol) group at the C-3 position and the strategically placed bromine atom on the aromatic ring. These features make it a highly valuable intermediate for synthetic and medicinal chemistry. The bromine atom serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, and oxidation.[1] This guide provides a comprehensive analysis of the compound's structure, spectroscopic characterization, chemical reactivity, and its proven utility as a precursor in the development of novel pharmaceutical agents.

Core Molecular Structure and Physicochemical Properties

5-bromo-3-hydroxy-3H-isobenzofuran-1-one, also known as 5-bromo-3-hydroxyphthalide, belongs to the isobenzofuranone chemical class, which is characterized by a fused aromatic benzene ring and a γ-lactone ring.[1] The presence of the hydroxyl group at the C-3 position classifies it as a lactol, a cyclic hemiacetal, which exists in equilibrium with its open-chain tautomer, 5-bromo-2-formylbenzoic acid, particularly under certain conditions.

Caption: 2D Chemical Structure of the Topic Compound.

The key physicochemical properties of the compound are summarized below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 102126-71-6[1]
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol [1]
Appearance Typically a solidInferred
Purity Commercially available at ≥98%
InChI Key HJPAMEIHXKSDRO-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature (RT)

Synthesis and Chemical Reactivity

The strategic importance of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one stems from its reactivity, which is dominated by the chemistry of its hydroxyl and bromo functional groups.[1]

Synthetic Pathways

Direct synthesis typically involves the cyclization of a suitably substituted precursor, such as 2-carboxy-5-bromobenzaldehyde, or the bromination of a 3-hydroxyisobenzofuran-1-one scaffold. While specific, peer-reviewed syntheses for this exact molecule are not widely published, a general and plausible workflow can be adapted from methodologies used for analogous structures.[3]

G start 5-Bromo-2-substituted Benzoic Acid Derivative step1 Oxidation / Hydrolysis start->step1 intermediate 5-Bromo-2-formylbenzoic acid (Open-chain tautomer) step1->intermediate step2 Intramolecular Cyclization (Lactolization) intermediate->step2 product 5-bromo-3-hydroxy-3H- isobenzofuran-1-one step2->product

Caption: General Synthetic Workflow for the Topic Compound.

Key Chemical Reactivity

The compound's dual functionality allows for a diverse range of chemical transformations, making it a powerful building block.[1]

  • Reactions of the Hydroxyl Group: The C-3 hydroxyl group, being part of a hemiacetal, is particularly reactive.

    • Esterification: It readily reacts with carboxylic acids or anhydrides in the presence of an acid catalyst to form esters. This reaction follows a Fischer esterification-type mechanism.[1]

    • Oxidation: The secondary alcohol can be oxidized using mild agents like Pyridinium chlorochromate (PCC) to yield the corresponding dione, 5-bromoisobenzofuran-1,3-dione.[1][4]

  • Reactions involving the Bromine Atom: The bromine atom at C-5 provides a handle for C-C and C-N bond formation.

    • Cross-Coupling Reactions: It is an ideal substrate for reactions like the Sonogashira coupling to introduce alkyne functionalities or Suzuki/Heck couplings to form new C-C bonds, significantly expanding molecular diversity.[5]

    • Nucleophilic Aromatic Substitution (SNAr): Under strong basic conditions or with potent nucleophiles, the bromine can potentially be displaced.[1]

cluster_OH Reactions at C3-OH cluster_Br Reactions at C5-Br center 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one ester Esterification (R-COOH, H+) center->ester Forms C3-Ester oxidation Oxidation (e.g., PCC) center->oxidation Forms 5-Bromo-isobenzofuran-1,3-dione coupling Sonogashira Coupling (Alkyne, Pd/Cu) center->coupling Forms C5-Alkynyl Derivative snar Nucleophilic Aromatic Substitution (Nu-) center->snar Forms C5-Substituted Product

Caption: Key Reactivity Pathways of the Topic Compound.

Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.[1]

    • Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals are expected for the protons on the benzene ring. The bromine at C-5 influences their chemical shifts and coupling patterns. The proton at C-4 would likely be a doublet, coupled to the C-6 proton. The C-6 proton would appear as a doublet of doublets (dd), coupled to both C-4 and C-7 protons. The C-7 proton would be a doublet, coupled to the C-6 proton.[1]

    • Methine Proton (C-3): A signal corresponding to the proton at C-3 (CH-OH) would be observed, likely coupled to the adjacent hydroxyl proton unless D₂O exchange is performed.

    • Hydroxyl Proton: The C-3 OH proton will appear as a broad or sharp singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each carbon atom in the molecule. Key expected signals include the carbonyl carbon of the lactone (δ ~170 ppm), the hemiacetal carbon (C-3, δ ~80-90 ppm), and the six aromatic carbons, including two quaternary carbons (C-5 and the fusion carbons) and four methine carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide critical information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 228 and 230 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.

  • Key Fragments: Common fragmentation pathways for phthalide-type structures include the loss of CO (m/z 28) and cleavage of the lactone ring.[6][7] Fragments corresponding to the loss of the bromine atom ([M-Br]⁺) or the hydroxyl group ([M-OH]⁺) are also plausible.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹ characteristic of a γ-lactone carbonyl.[3]

  • C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Absorptions for the C-O bonds of the lactone and alcohol would be present in the 1000-1300 cm⁻¹ fingerprint region.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of isobenzofuranone-type compounds.

Protocol 1: Synthesis of a 3-Substituted Isobenzofuranone Derivative (Adapted)

This protocol is adapted from a known procedure for synthesizing related isobenzofuranones and illustrates a core synthetic application.[3]

  • Reaction Setup: To a solution of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL) in a round-bottom flask, add a carboxylic acid (1.2 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure C-3 ester derivative.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak.

  • Interpretation: Integrate the ¹H NMR signals, determine chemical shifts, and analyze splitting patterns (multiplicity and coupling constants) to assign protons to the molecular structure. Assign carbon signals based on chemical shifts and correlations from 2D spectra.

Applications in Medicinal Chemistry and Drug Development

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-platelet, antifungal, and cytotoxic effects.[2]

A Versatile Synthetic Intermediate

The primary application of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is as a versatile intermediate. The related compound, 5-bromophthalide, serves as a key starting material in the industrial synthesis of the widely used antidepressant, Citalopram.[8] The bromine atom allows for the introduction of the side chain necessary for its therapeutic activity.

Neuroprotective Agents

Recent research has identified isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 potassium channel.[9] Inhibition of TREK-1 is a promising strategy for achieving neuroprotection in conditions like ischemic stroke. The ability to functionalize the 5-bromo position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for such targets.[9]

start 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one step1 Functionalization via Cross-Coupling (e.g., Sonogashira, Suzuki) start->step1 library Library of Novel Isobenzofuranone Derivatives step1->library step2 High-Throughput Biological Screening (e.g., Enzyme/Cell Assays) library->step2 hit Identification of 'Hit' Compounds step2->hit step3 Lead Optimization (SAR Studies) hit->step3 candidate Drug Candidate step3->candidate

Caption: Workflow for Drug Discovery using the Topic Compound.

Conclusion

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is more than a simple chemical entity; it is a strategically designed synthetic building block with significant potential in pharmaceutical research and development. Its well-defined points of reactivity at the hydroxyl and bromo positions provide chemists with reliable and versatile handles for molecular elaboration. From its foundational role in the synthesis of established drugs to its potential in discovering next-generation neuroprotective agents, this compound represents a cornerstone of the isobenzofuranone chemical class. A thorough understanding of its structure, reactivity, and analytical characteristics, as detailed in this guide, is essential for any scientist looking to leverage its synthetic utility.

References

  • 5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2 - iChemical. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. [Link]

  • 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF - ResearchGate. [Link]

  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide) - Manipal Research Portal. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]

  • 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem - NIH. [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed. [Link]

  • 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem. [Link]

  • 1(3H)-Isobenzofuranone - the NIST WebBook. [Link]

  • 1(3H)-Isobenzofuranone - the NIST WebBook. [Link]

  • 1(3H)-Isobenzofuranone, 3,3-dimethyl- - the NIST WebBook. [Link]

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Exploratory

Discovery and history of brominated isobenzofuranones

An In-depth Technical Guide to the Discovery and History of Brominated Isobenzofuranones For Researchers, Scientists, and Drug Development Professionals Abstract The isobenzofuranone core, a privileged heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Brominated Isobenzofuranones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuranone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The strategic introduction of a bromine atom onto this scaffold can profoundly modulate a molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic potential of brominated isobenzofuranones. We will explore the foundational synthetic routes to key brominated intermediates, the isolation of these compounds from natural sources, their diverse pharmacological activities, and the underlying structure-activity relationships that govern their function. This document serves as a technical resource, consolidating field-proven insights and detailed methodologies for professionals engaged in drug discovery and development.

Introduction: The Convergence of a Privileged Scaffold and a Unique Halogen

The Isobenzofuranone (Phthalide) Scaffold

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are characterized by a γ-lactone moiety fused to a benzene ring. This structural motif is not merely a synthetic curiosity but a recurring theme in a vast array of natural products and pharmacologically active molecules.[1] The inherent reactivity and stereochemistry of the lactone ring, particularly at the C-3 position, provide a versatile handle for chemical modification, making it a cornerstone for library synthesis in drug discovery programs. Compounds featuring this core have demonstrated a wide spectrum of biological effects, including antioxidant, antifungal, cytotoxic, and neuroprotective activities.[1][2]

The Role of Bromine in Medicinal Chemistry

The discovery of bromine in 1826 by Antoine Jérôme Balard from Mediterranean seawater brine marked the identification of the third halogen.[3] Initially used in photography and as a sedative, its role has expanded dramatically. In modern medicinal chemistry, bromine is recognized as a "magic" atom. Its introduction into a drug candidate can enhance binding affinity through halogen bonding, improve membrane permeability and metabolic stability due to its lipophilicity, and serve as a crucial reactive handle for further synthetic transformations. A significant number of halogenated compounds, a majority of which are brominated, have been isolated from marine organisms, highlighting nature's reliance on this element to generate bioactive secondary metabolites.[4][5]

Discovery and Origins of Brominated Isobenzofuranones

The history of brominated isobenzofuranones is not one of a single discovery but of parallel advancements in synthetic chemistry and natural product isolation.

Pioneering Syntheses: The Advent of 3-Bromophthalide

The gateway to a multitude of substituted isobenzofuranones, particularly those functionalized at the C-3 position, is 3-bromophthalide . Its preparation represents a critical milestone. Early and still widely used methods rely on the direct bromination of phthalide. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, provides a reliable and efficient route to this key intermediate.[6] This method is preferable to direct bromination with liquid Br₂ for its milder conditions and shorter reaction times.[6] The reactivity of the benzylic C-H bond at the C-3 position of the phthalide makes it susceptible to radical halogenation, a foundational concept in organic synthesis.

The availability of 3-bromophthalide opened the door for nucleophilic substitution reactions, allowing for the introduction of various aryl and alkyl groups at the C-3 position, leading to the synthesis of diverse compound libraries for biological screening.[7][8]

Nature's Blueprint: Isolation from Marine Sources

The marine environment, a crucible of chemical diversity, is a rich source of halogenated natural products.[4] Fungi and sponges, in particular, have yielded isobenzofuranone derivatives where bromine is a key structural feature.[9][10] These discoveries are significant as they validate the biological relevance of this chemical class. For instance, bioactive isobenzofuranones have been isolated from marine-derived Penicillium species, which have demonstrated potent inhibitory activity against enzymes like α-glucosidase.[9] These natural products provide crucial lead structures and inspiration for the design of new synthetic analogues with improved therapeutic profiles.

Synthetic Methodologies: A Technical Overview

The synthesis of brominated isobenzofuranones can be broadly categorized by the timing and method of bromine introduction: either by building the scaffold from a brominated precursor or by brominating a pre-existing isobenzofuranone core.

Foundational Synthesis: Preparation of the 3-Bromophthalide Intermediate

The synthesis of 3-bromophthalide is arguably the most critical protocol in this field. It serves as the primary building block for C-3 substituted derivatives.

  • Objective: To synthesize 3-bromophthalide from phthalide using N-bromosuccinimide (NBS) as the bromine source.

  • Materials:

    • Phthalide (1 equiv.)

    • N-Bromosuccinimide (1.1-1.2 equiv.)

    • Benzoyl peroxide (radical initiator, ~0.02 equiv.)

    • Carbon tetrachloride (CCl₄, anhydrous) or other suitable solvent (e.g., cyclohexane)

  • Procedure:

    • A mixture of phthalide, NBS, and a catalytic amount of benzoyl peroxide is suspended in anhydrous carbon tetrachloride.

    • The mixture is heated to reflux with vigorous stirring. The reaction is typically irradiated with a heat lamp to facilitate radical initiation.

    • The reaction is monitored for completion (typically 3-4 hours), often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats.

    • After completion, the reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude 3-bromophthalide is purified by recrystallization from a suitable solvent like cyclohexane to afford colorless plates.

  • Causality and Insights: The choice of a radical initiator like benzoyl peroxide is crucial for generating the bromine radical from NBS. The reaction's success hinges on the selective reactivity of the benzylic proton at C-3, which is readily abstracted to form a stable benzylic radical, which then reacts with bromine. Anhydrous conditions are important to prevent hydrolysis of NBS and the product.

Aromatic Ring Bromination Strategies

Introducing bromine onto the aromatic ring of the isobenzofuranone scaffold requires different strategies, typically involving electrophilic aromatic substitution.

  • From Brominated Precursors: One common route involves starting with a brominated phthalic acid derivative or o-toluic acid. For example, reacting o-methyl benzoic acid with liquid bromine at high temperatures can yield 3-bromophthalide through a combination of benzylic bromination and cyclization.[11]

  • Sandmeyer-type Reactions: For specific regiochemistry, an amino-isobenzofuranone can be used as a precursor. For instance, 6-aminoisobenzofuran-1(3H)-one can be converted to 6-bromo-3H-isobenzofuran-1-one via a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a bromine atom using copper(I) bromide.[12]

  • Green Synthesis Approaches: Modern methods aim to reduce environmental impact. A novel method has been developed for the bromination of 7-aminophthalide where a brominated benzyl halide in concentrated sulfuric acid at high temperature generates the bromonium ion in situ, which then performs an electrophilic bromination on the activated aromatic ring.[13] This avoids the use of elemental bromine and minimizes waste.

Diagram: Synthetic Pathways to Brominated Isobenzofuranones

cluster_0 Benzylic Bromination (C-3) cluster_1 Aromatic Ring Bromination (e.g., C-6) cluster_2 Functionalization Phthalide Phthalide Bromophthalide 3-Bromophthalide (Key Intermediate) Phthalide->Bromophthalide Wohl-Ziegler Reaction NBS N-Bromosuccinimide (NBS) + Radical Initiator ArylPhthalide 3-Aryl-isobenzofuranone (Bioactive Derivatives) Bromophthalide->ArylPhthalide Suzuki Coupling AminoIso 6-Amino-isobenzofuranone BromoIso6 6-Bromo-isobenzofuranone AminoIso->BromoIso6 Sandmeyer Reaction Sandmeyer 1. NaNO₂, HBr 2. CuBr ArylBoronic Aryl Boronic Acid cluster_Enzyme Enzyme Active Site Acceptor O/N Atom (Halogen Bond Acceptor) Pocket Hydrophobic Pocket Inhibitor Brominated Isobenzofuranone Structure Structure->Acceptor Halogen Bond (Br···O/N) Structure->Pocket Hydrophobic Interaction

Caption: Bromine facilitates binding in an enzyme's active site.

Future Directions and Outlook

The field of brominated isobenzofuranones is ripe with opportunity. Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: While significant progress has been made in cancer and neuroscience, the broad activity profile suggests these compounds could be effective against other diseases. Screening existing libraries against new targets is a logical next step.

  • Advanced SAR Studies: A deeper, more systematic exploration of substitution patterns on both the aromatic and lactone rings is needed. This will enable the design of next-generation compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Development of Novel Synthetic Routes: The continued development of more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for the large-scale production of lead candidates for preclinical and clinical evaluation.

  • Natural Product Discovery: Bioprospecting in unique ecological niches, particularly in underexplored marine environments, will undoubtedly lead to the discovery of novel brominated isobenzofuranones with unique structural features and biological activities.

References

  • ACS Omega Journal.
  • Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI.
  • Huang, X. Z., et al. (2012). A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031. Molecules.
  • Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists. PubMed.
  • Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed.
  • Marine Natural Products.
  • Lopes, R. A., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH.
  • Exploring the Chemical Properties and Synthesis of 6-Bromo-3H-isobenzofuran-1-one. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1(3H)-Isobenzofuranone, 3-bromo-. PubChem.
  • The History of Bromine – From Discovery to Commodity.
  • Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents | Request PDF.
  • 3-bromophthalide. Organic Syntheses Procedure.
  • Gribble, G. W. (2016).
  • Synthesis of 3-arylphthalides. | Download Scientific Diagram.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. IntechOpen.
  • Chen, C. H., et al. (2018). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI.
  • Preparation method of 3-bromophthalide.
  • The history of bromine from discovery to commodity. wis-wander.weizmann.ac.il.
  • Marine Natural Products from the Beibu Gulf: Sources, Chemistry, and Bioactivities. NIH.
  • Green Synthesis: A Novel Method for Bromin
  • Who discovered bromine in 1826? #chemistry #famouschemists #bromine. YouTube.
  • Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide. Benchchem.

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Foundational

The Strategic Potential of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: A Technical Guide for Drug Discovery

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. This guide delves into the technical landscape of 5-bromo-3-hydroxy-3H-isobenzof...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. This guide delves into the technical landscape of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a member of the phthalide, or isobenzofuranone, class of compounds. This molecule, distinguished by its brominated aromatic ring and a reactive hydroxyl group, represents a versatile platform for synthetic diversification and the exploration of new biological activities. While this specific derivative is not extensively characterized in publicly available literature, this document will synthesize data from closely related analogs and predictive models to provide a comprehensive technical overview.

The Isobenzofuranone Core: A Privileged Scaffold in Medicinal Chemistry

The isobenzofuranone framework, a fusion of a benzene ring and a γ-lactone ring, is a recurring motif in a multitude of natural products derived from various plant and fungal species.[1] This prevalence in nature suggests an inherent biocompatibility and a propensity for interaction with biological systems.[1] Indeed, the isobenzofuranone class is renowned for a broad spectrum of biological activities, including antimicrobial, antioxidant, antifungal, and antiproliferative properties.[1] The versatility of this scaffold makes it a valuable building block in the synthesis of more complex, biologically active molecules.[1]

The subject of this guide, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, incorporates two key features that enhance its potential as a lead compound or synthetic intermediate:

  • The Bromine Substituent: The strategic placement of a bromine atom on the aromatic ring provides a handle for further chemical modification. Halogens, particularly bromine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, the bromine atom can serve as a reactive site for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[1] A noteworthy example of the significance of a brominated phthalide is the use of 5-bromophthalide as a key starting material in the synthesis of the widely prescribed antidepressant, citalopram.[1]

  • The 3-Hydroxy Group: The hydroxyl group at the C-3 position, existing in equilibrium with the open-chain aldehyde form, is a crucial center of reactivity. This hemiacetal functionality can be readily derivatized, for instance, through esterification or oxidation, providing another avenue for structural diversification.[1]

Synthesis and Chemical Reactivity

A potential synthetic pathway is outlined below:

Synthesis_Pathway 5-Bromo-2-formylbenzoic_acid 5-Bromo-2-formylbenzoic acid Reduction Reduction (e.g., NaBH4) 5-Bromo-2-formylbenzoic_acid->Reduction Target_Molecule 5-bromo-3-hydroxy-3H- isobenzofuran-1-one Reduction->Target_Molecule

Figure 1. Proposed synthetic route to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Step-by-Step Conceptual Protocol:

  • Starting Material: The synthesis would likely commence with 5-bromo-2-formylbenzoic acid.

  • Reduction: A selective reduction of the aldehyde functionality to a hydroxyl group, while the carboxylic acid remains intact, is the key transformation. This can typically be achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent system. The resulting intermediate would be 5-bromo-2-(hydroxymethyl)benzoic acid.

  • Lactonization: This intermediate would then undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the final product, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. The hydroxyl group attacks the carboxylic acid, eliminating a molecule of water to form the stable five-membered lactone ring.

The reactivity of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is primarily governed by its hydroxyl and bromo functional groups.[1]

  • Reactions of the Hydroxyl Group: The hemiacetal hydroxyl group is particularly reactive.[1]

    • Esterification: In the presence of an acid catalyst, it can react with carboxylic acids or their derivatives to form esters.[1]

    • Oxidation: The secondary alcohol can be oxidized to a ketone using common oxidizing agents, yielding 5-bromo-isobenzofuran-1,3-dione.[1]

  • Reactions of the Bromo Group: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Structural Characterization

Although experimental spectroscopic data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is not widely published, its structural features can be predicted based on data from analogous compounds.[1]

Table 1: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR Aromatic protons are expected in the δ 7.0-8.0 ppm region, with splitting patterns influenced by the bromine substituent. The methine proton at C3 is predicted to resonate around δ 6.0-6.5 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.[1]
¹³C NMR The spectrum will show eight distinct carbon signals. The carbonyl carbon of the lactone will be the most downfield signal (δ > 160 ppm). The carbon bearing the hydroxyl group (C3) is expected around δ 90-100 ppm. The aromatic carbons will appear in the δ 110-150 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.
IR Spectroscopy A broad absorption band in the 3200-3500 cm⁻¹ region is expected due to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1750 cm⁻¹ will correspond to the C=O stretching of the γ-lactone.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Exploration of Biological Potential

The isobenzofuranone scaffold is associated with a diverse range of biological activities. While specific studies on 5-bromo-3-hydroxy-3H-isobenzofuran-1-one are limited, the known bioactivities of related compounds provide a strong rationale for its investigation in various therapeutic areas.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of isobenzofuranone derivatives against various cancer cell lines.[3] For instance, a series of C-3 functionalized isobenzofuranones were synthesized and evaluated for their in vitro activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[3] Several of these derivatives exhibited significant inhibition of cell viability.[3] Furthermore, studies on brominated lactones have shown selective antiproliferative activity on metastatic melanoma cells.[4] The presence of the bromine atom in 5-bromo-3-hydroxy-3H-isobenzofuran-1-one may enhance its potential as an anticancer agent.

Antiproliferative_Pathway cluster_0 Cellular Mechanisms Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis_Induction Induction of Apoptosis Apoptosis_Induction->Inhibition_of_Proliferation Isobenzofuranone_Core 5-bromo-3-hydroxy-3H- isobenzofuran-1-one Cancer_Cell Cancer Cell Isobenzofuranone_Core->Cancer_Cell Targets Cancer_Cell->Cell_Cycle_Arrest Cancer_Cell->Apoptosis_Induction

Figure 2. Potential antiproliferative mechanisms of isobenzofuranones.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders.[5] A series of isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds demonstrating potent activity.[5] The inhibitory mechanism is believed to involve the interaction of the isobenzofuranone scaffold with the copper ions in the active site of the enzyme.[5] The potential of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one as a tyrosinase inhibitor warrants further investigation.

Future Directions and Conclusion

5-bromo-3-hydroxy-3H-isobenzofuran-1-one stands as a promising, yet underexplored, molecule with significant potential in drug discovery and development. Its strategic combination of a privileged isobenzofuranone core, a reactive bromine handle for synthetic diversification, and a modifiable hydroxyl group makes it an attractive starting point for the generation of novel therapeutic agents.

Future research should focus on several key areas:

  • Development of a robust and scalable synthesis: An optimized and well-characterized synthetic protocol is essential for producing sufficient quantities of the compound for further studies.

  • Comprehensive biological screening: The compound should be evaluated in a broad range of biological assays to identify its primary activities. Based on the literature for related compounds, screens for antiproliferative, antimicrobial, and enzyme inhibitory (e.g., tyrosinase) activities would be a logical starting point.

  • Structure-Activity Relationship (SAR) studies: A library of derivatives should be synthesized by modifying the hydroxyl and bromo groups to establish clear SARs. This will guide the optimization of potency and selectivity.

  • Mechanism of action studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

References

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

  • ResearchGate. 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF. Available from: [Link]

  • PubMed. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Available from: [Link]

  • MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available from: [Link]

  • iChemical. 5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2. Available from: [Link]

  • PubChem. 3-Hydroxyisobenzofuran-1(3H)-one. Available from: [Link]

  • Frontiers. Synthesis, antiproliferative, and antimicrobial properties of novel phthalimide derivatives. Available from: [Link]

  • ResearchGate. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR | Request PDF. Available from: [Link]

  • PubMed. A phthalide with in vitro growth inhibitory activity from an oidiodendron strain. Available from: [Link]

  • MDPI. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available from: [Link]

  • Google Patents. A process for preparing 5-phenoxy-1(3h)isobenzofuranone.
  • MDPI. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Available from: [Link]

  • PMC. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Available from: [Link]

  • Organic Syntheses. 3-bromophthalide. Available from: [Link]

  • PMC. A comprehensive review on tyrosinase inhibitors. Available from: [Link]

  • RSC Publishing. Thiosemicarbazones with tyrosinase inhibitory activity. Available from: [Link]

  • PubMed. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Available from: [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega. Available from: [Link]

  • SpectraBase. (S)-3-(4-methoxybenzyl)isobenzofuran-1(3H)-one - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

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Exploratory

The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold Isobenzofuranone derivatives, a class of heterocyclic compounds featuring a γ-lactone ring fused to a benzene nucleus, have emerged as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

Isobenzofuranone derivatives, a class of heterocyclic compounds featuring a γ-lactone ring fused to a benzene nucleus, have emerged as a "privileged scaffold" in medicinal chemistry.[1] This core structure provides a versatile platform for chemical modification, giving rise to a vast array of natural and synthetic compounds with a wide spectrum of biological activities.[2] For researchers and drug development professionals, understanding the multifaceted therapeutic potential of these molecules is paramount. This in-depth technical guide provides a comprehensive overview of the core biological activities of isobenzofuranone derivatives, delving into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antiproliferative and Cytotoxic Activity: A Promising Frontier in Oncology

A significant area of research has been dedicated to the anticancer potential of isobenzofuranone derivatives. Numerous studies have demonstrated their capacity to inhibit the proliferation of a variety of cancer cell lines, with some derivatives exhibiting potency greater than established chemotherapeutic agents.[3]

The cytotoxic effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. This metric is crucial for comparative analysis and for guiding structure-activity relationship (SAR) studies. For instance, in a study evaluating C-3 functionalized isobenzofuran-1(3H)-ones, compounds 16 and 18 demonstrated strong inhibitory activity against the K562 myeloid leukemia cell line, with IC50 values of 2.79 µM and 1.71 µM, respectively.[3][4] Notably, these values indicate a higher potency than the commercial anticancer drug etoposide, which had an IC50 of 7.06 µM against the same cell line.[3][4]

Quantitative Data: Antiproliferative Activity of Isobenzofuranone Derivatives
Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 16 K562 (myeloid leukemia)2.79 µM[4]
Compound 18 K562 (myeloid leukemia)1.71 µM[4]
Etoposide (Control)K562 (myeloid leukemia)7.06 µM[4]
Compound 9 HL-60 (leukemia)3.24 µg/mL[4][5]
Compound 9 SF295 (glioblastoma)10.09 µg/mL[4][5]
Compound 9 MDA-MB435 (melanoma)8.70 µg/mL[4][5]
Compound 8 HL-60 (leukemia)21.00 µg/mL[5]
Compound 8 MDA-MB435 (melanoma)12.17 µg/mL[5]
Mechanism of Action: Induction of Apoptosis

The anticancer activity of many isobenzofuranone derivatives is attributed to their ability to induce programmed cell death, or apoptosis.[6] While the precise signaling cascades can vary between different derivatives and cancer cell types, a common mechanism involves the induction of DNA damage, which in turn triggers apoptotic pathways.[6] Some benzofuran derivatives have been shown to induce apoptosis through the extrinsic pathway.

Isobenzofuranone Isobenzofuranone Derivative DNA_Damage DNA Damage Isobenzofuranone->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified pathway of apoptosis induction by isobenzofuranones.
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a cornerstone for in vitro cytotoxicity screening.

Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.

Materials:

  • Isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, U937)[4]

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Antimicrobial Activity: A Potential Solution to Drug Resistance

Certain isobenzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, positioning them as potential candidates for the development of new antimicrobial agents.[7] The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial efficacy of a compound.[1]

A newly isolated isobenzofuranone derivative from Chaenomeles sinensis showed prominent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC90 value of 53.7 ± 4.5 mg·L-1, which is comparable to the antibiotic levofloxacin (MIC90 of 50.2 ± 4.2 mg·L-1).[6] Other studies have shown that N-(3-phthalidyl) amines exhibit potent inhibitory effects on S. aureus compared to E. coli and C. albicans.[7]

Quantitative Data: Antimicrobial Activity of Isobenzofuranone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(3-phthalidyl) aminesStaphylococcus aureus-[7]
N-(3-phthalidyl) aminesEscherichia coli-[7]
N-(3-phthalidyl) aminesCandida albicans-[7]
2,2-dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-oneMRSA53.7 ± 4.5 (MIC90)[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an isobenzofuranone derivative that inhibits the visible growth of a microorganism.

Materials:

  • Isobenzofuranone derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the isobenzofuranone derivative in the broth within the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

While research on the anti-inflammatory properties of isobenzofuranone derivatives is ongoing, related compounds like benzofuran derivatives have been shown to exert their effects by modulating key inflammatory signaling pathways, such as NF-κB and MAPK.[8] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines and enzymes like COX-2.[8] It is plausible that isobenzofuranones share similar mechanisms. Some iodo benzofuran derivatives have demonstrated potent anti-inflammatory activity, even surpassing the reference drug diclofenac in in vivo models.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK MAPK MAPK Activation (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->IKK Isobenzofuranone->MAPK MAPK->Gene_Expression

Proposed anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Neurological and Enzyme Inhibitory Activities: A Diverse Therapeutic Landscape

The biological activities of isobenzofuranone derivatives extend beyond anticancer and antimicrobial effects, encompassing a range of neurological and enzyme inhibitory properties.

Antidepressant and Neuroprotective Effects

Recent studies have highlighted the potential of isobenzofuranone derivatives as novel antidepressant and neuroprotective agents.[9]

  • Antidepressant Activity: Certain derivatives have been found to inhibit the reuptake of serotonin (5-HT), a key neurotransmitter implicated in mood regulation.[9] For example, compound 10a from one study not only increased 5-HT levels in the cortex but also promoted the recovery of hippocampal neurons damaged by stress and elevated the expression of synaptic-associated proteins like BDNF and TrkB.[10]

cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding SERT->Presynaptic Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->SERT Inhibition

Mechanism of serotonin reuptake inhibition.
  • Neuroprotection: Some isobenzofuranone derivatives have shown neuroprotective effects through the inhibition of the TREK-1 potassium channel.[5] Inhibition of TREK-1 is considered a potential strategy to prevent neuronal cell death in conditions like ischemic stroke.[5] One derivative, Cpd8l , was found to be a potent and selective TREK-1 inhibitor (IC50 = 0.81 µM) and effectively reduced neuronal death in preclinical models of stroke.[5]

Enzyme Inhibition

Isobenzofuranone derivatives have been identified as inhibitors of various enzymes, suggesting their therapeutic potential in a range of diseases.

  • Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Phthalaldehydic acid and its derivatives were among the most potent compounds identified.[11]

  • α-Glucosidase and α-Amylase Inhibition: In the context of diabetes, a library of isobenzofuranone derivatives was found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Many of these compounds were more potent than the standard drug, acarbose.[3]

Antioxidant Activity: Scavenging Free Radicals

Several isobenzofuranone derivatives, particularly those isolated from fungi, possess potent antioxidant properties.[2] The antioxidant capacity is often evaluated using the DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay, with results expressed as EC50 values.[1] It has been observed that the antioxidant activity of these compounds often correlates with the number of hydroxyl groups in their structure.[2]

Quantitative Data: Antioxidant Activity of Isobenzofuranone Derivatives
Compound/DerivativeEC50 (µM)Reference
1 (4,6-dihydroxy-5-methoxy-7-methylphthalide)10[2]
2 (4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran)7[2]
3 (4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran)22[2]
4 (4,5,6-trihydroxy-7-methylphthalide)5[2]
Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.

Materials:

  • Isobenzofuranone derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

The isobenzofuranone scaffold represents a remarkably versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and as enzyme inhibitors, coupled with their emerging roles in neurology, underscores their significant potential for further development as therapeutic agents. Future research should focus on elucidating their precise mechanisms of action, optimizing their structure-activity relationships to enhance potency and selectivity, and advancing the most promising candidates through further preclinical and clinical development. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (URL: [Link])

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (URL: [Link])

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (URL: [Link])

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (URL: [Link])

  • [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity]. (URL: [Link])

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (URL: [Link])

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (URL: [Link])

  • Synthesis And Biological Activities Evaluation Of3-Butyl-1(3H)-isobenzofuranone Derivatives. (URL: [Link])

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (URL: [Link])

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (URL: [Link])

  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (URL: [Link])

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (URL: [Link])

Sources

Foundational

A Guide to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: A Versatile Intermediate for Complex Molecule Synthesis

Abstract The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a particularly valuable derivative, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one . The strategic placement of a bromine atom and a reactive hemiacetal (lactol) functionality makes this compound a highly versatile building block. We will explore its fundamental properties, plausible synthetic routes, and its diverse reactivity, providing field-proven insights and detailed protocols for researchers in drug development and synthetic chemistry.

Core Compound Analysis: Structural and Physicochemical Profile

5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6) is a bifunctional organic molecule. Its core is a γ-lactone fused to a benzene ring.[3] The key features dictating its utility are:

  • The Hemiacetal Group (-OH at C-3): This group is the primary site for introducing diversity. It is reactive and can undergo esterification, oxidation, or be used as an electrophilic handle in condensation reactions.[3]

  • The Bromo Group (-Br at C-5): This serves as a crucial handle for modern cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

  • The Lactone Ring: This provides a stable, planar scaffold that is often associated with biological activity.[3]

The combination of these features allows for sequential, orthogonal modifications, making it an ideal intermediate for building libraries of complex molecules for biological screening.

Physicochemical and Identification Data
PropertyValueSource
CAS Number 102126-71-6[4]
Molecular Formula C₈H₅BrO₃[5]
Molecular Weight 229.03 g/mol [4][5]
Purity (Typical) ≥98%[4]
InChI Key HJPAMEIHXKSDRO-UHFFFAOYSA-N[4]
Synonyms 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one[4]
Storage Room Temperature, protect from moisture[4]

Synthesis of the Intermediate: A Proposed Pathway

While commercially available, understanding the synthesis of the title compound is crucial for process optimization and derivative preparation. A direct, high-yield synthesis often starts from a readily available brominated phthalic acid derivative. A logical and efficient approach involves the selective reduction of a precursor like 5-bromophthalic anhydride, which itself can be synthesized from simpler materials.

Conceptual Synthetic Workflow

The following workflow outlines a plausible two-step synthesis starting from 3-bromophthalic acid.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Selective Reduction A 3-Bromophthalic Acid B 5-Bromophthalic Anhydride A->B Acetic Anhydride, Reflux C 5-Bromophthalic Anhydride B->C Purification & Isolation D 5-bromo-3-hydroxy-3H- isobenzofuran-1-one C->D NaBH4, THF, 0°C to RT

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromophthalic Anhydride from 3-Bromophthalic Acid

This procedure is adapted from standard methods for anhydride formation.[6]

  • Reagents: 3-Bromophthalic acid (1 equiv.), Acetic anhydride (3-5 equiv.).

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophthalic acid.

  • Procedure: Add acetic anhydride to the flask. Heat the mixture to reflux (approx. 140°C) and maintain for 1-2 hours, or until the solid has completely dissolved.

  • Work-up: Allow the reaction to cool to room temperature. Further cool in an ice bath to induce crystallization. If needed, add an anti-solvent like petroleum ether to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum. The resulting 5-bromophthalic anhydride should be of sufficient purity for the next step.

Step 2: Selective Reduction to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

The key to this step is the use of a mild reducing agent that selectively reduces one carbonyl of the anhydride to the hemiacetal without opening the lactone ring or reducing the aromatic system. Sodium borohydride (NaBH₄) is an ideal choice.

  • Reagents: 5-Bromophthalic anhydride (1 equiv.), Sodium borohydride (0.5-0.75 equiv.), Tetrahydrofuran (THF, anhydrous).

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 5-bromophthalic anhydride and anhydrous THF. Cool the resulting suspension to 0°C using an ice bath.

  • Procedure: Add sodium borohydride portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction back to 0°C and carefully quench by the slow addition of 1M HCl(aq) until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final white solid.

Reactivity and Key Synthetic Transformations

The true power of this intermediate lies in its predictable and versatile reactivity at its two key functional groups. These can often be addressed in a stepwise manner to build molecular complexity.

G cluster_OH Reactions at C-3 Hydroxyl cluster_Br Reactions at C-5 Bromo main 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one ester Esterification (RCOCl, Pyridine) main->ester Acylation condense Condensation (1,3-dicarbonyl, DBU) main->condense C-C Bond Formation oxidize Oxidation (PCC, DCM) main->oxidize To Anhydride suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) main->suzuki C-C Bond Formation sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) main->sonogashira C-C Bond Formation prod_ester C-3 Ester Derivative ester->prod_ester prod_condense C-3 Functionalized Phthalide condense->prod_condense prod_oxidize 5-Bromophthalic Anhydride oxidize->prod_oxidize prod_suzuki 5-Aryl Phthalide Derivative suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Phthalide Derivative sonogashira->prod_sonogashira

Caption: Key reaction pathways for the title intermediate.

Transformations of the C-3 Hydroxyl Group

The hemiacetal is the more reactive site under mild conditions.

  • Esterification: The hydroxyl group readily reacts with acyl chlorides or anhydrides in the presence of a base like pyridine to form stable esters. This is a common strategy for prodrug synthesis or for altering lipophilicity.[3]

  • Oxidation: Mild oxidizing agents can convert the secondary alcohol of the lactol back to a ketone, yielding the corresponding 5-bromo-isobenzofuran-1,3-dione (5-bromophthalic anhydride).[3]

  • Condensation: In the presence of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU), the hemiacetal can act as an electrophile, condensing with C-H acidic compounds such as 1,3-dicarbonyls. This Knoevenagel-type condensation is a powerful method for creating C-3 functionalized phthalides, which have shown significant antiproliferative activity.[1]

Transformations of the C-5 Bromo Group

The aromatic bromine is a gateway to modern cross-coupling chemistry. It is typically less reactive than the hemiacetal, allowing for a sequential reaction strategy.

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide variety of aryl or vinyl groups at the C-5 position.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further "click" chemistry or be elaborated into other functional groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination can be used to install primary or secondary amines, creating scaffolds relevant to many classes of pharmaceuticals.

Field-Proven Protocol: DBU-Promoted Condensation

This protocol provides a detailed method for the C-3 functionalization of the title compound with a 1,3-dicarbonyl, adapted from established literature procedures for related phthalides.[1]

Objective: To synthesize 2-(5-bromo-1-oxo-1,3-dihydroisobenzofuran-3-yl)malononitrile.

  • Materials & Setup:

    • 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (1.0 equiv., e.g., 229 mg, 1.0 mmol)

    • Malononitrile (1.1 equiv., e.g., 73 mg, 1.1 mmol)

    • 1,8-Diazabicycloundec-7-ene (DBU) (1.2 equiv., e.g., 180 µL, 1.2 mmol)

    • Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN) (5 mL)

    • Round-bottom flask with magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • To the flask, add 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, malononitrile, and the anhydrous solvent.

    • Stir the mixture until all solids are dissolved, or a uniform suspension is formed.

    • Add DBU dropwise to the stirring solution at room temperature.

    • Causality Note: DBU acts as a strong, non-nucleophilic base to deprotonate the malononitrile, forming a nucleophilic carbanion. It also facilitates the elimination of water from the intermediate adduct.

    • Heat the reaction mixture to reflux and monitor by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove DBU, followed by a brine wash (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Key ¹H NMR signals would include the disappearance of the C-3 hydroxyl proton and the appearance of new signals corresponding to the coupled malononitrile moiety.

Conclusion and Outlook

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is more than just a chemical; it is a strategic platform for innovation in drug discovery and materials science. Its dual reactivity allows for a "two-dimensional" approach to molecular design, where modifications to the core scaffold (via the bromo group) and the key side chain (via the hydroxyl group) can be independently and systematically explored. This capacity to rapidly generate structurally diverse libraries from a single, reliable intermediate makes it an invaluable tool for any research program focused on the synthesis of novel, functional organic molecules.

References

  • ACS Omega. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Retrieved from [Link]

  • iChemical. (n.d.). 5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2. Retrieved from [Link]

  • ResearchGate. (2005, January). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Retrieved from [Link]

  • ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Retrieved from [Link]

  • Google Patents. (n.d.). US3875186A - Process for the production of tetrabromophthalic anhydride.
  • Shanghai Talent Chemical Co.,Ltd. (n.d.). 3-Bromophthalic Anhydride CAS 82-73-5. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromophthalide. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). IL25540A - Process for the preparation of tetrabromophthalic anhydride.
  • Revue Roumaine de Chimie. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Retrieved from [Link]

  • ACS Omega. (2020, July 19). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Publications. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6). As direct experimental spectra for this compound are not widely available in published literature, this document focuses on high-quality predicted data, offering a robust framework for its identification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable reference for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Key Features

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a bicyclic compound featuring an isobenzofuranone core substituted with a bromine atom at the 5-position and a hydroxyl group at the 3-position.[1][2] This unique arrangement of functional groups, including a lactone, a halogen, and a hemiacetal, dictates its chemical reactivity and spectroscopic behavior.[1][2][3]

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.8-8.0d1HH-4
~ 7.6-7.8dd1HH-6
~ 7.4-7.6d1HH-7
~ 6.0-6.5s1HH-3
~ 5.0-6.0br s1HOH

Predicted in a non-protic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon Assignment
~ 168-172C-1 (C=O)
~ 145-150C-7a
~ 132-136C-6
~ 128-132C-4
~ 125-129C-5
~ 122-126C-7
~ 120-124C-3a
~ 98-102C-3

Broadband decoupled, predicted in a non-protic solvent like DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
~ 228/230[M]⁺, Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br and ⁸¹Br)
~ 211/213[M-OH]⁺
~ 200/202[M-CO]⁺
~ 182[M-Br]⁺
~ 121[M-Br-CO-OH]⁺

Based on Electron Ionization (EI) fragmentation.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3400-3200 (broad)O-H stretch (hydroxyl)
~ 3100-3000C-H stretch (aromatic)
~ 1760-1740 (strong)C=O stretch (γ-lactone)
~ 1600-1450C=C stretch (aromatic)
~ 1300-1200C-O stretch (lactone)
~ 1100-1000C-O stretch (hydroxyl)
~ 700-600C-Br stretch

In-Depth Spectroscopic Analysis and Interpretation

A thorough understanding of the spectroscopic data is crucial for the unambiguous identification of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This section delves into the interpretation of the predicted spectra, explaining the causality behind the expected chemical shifts and absorption bands.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to provide key information about the proton environments in the molecule.[4] The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals corresponding to the protons on the benzene ring.[3] The bromine atom at C-5 will influence the electronic environment, leading to predictable splitting patterns. The proton at C-4 is expected to appear as a doublet, coupled to the proton at C-6. The C-6 proton would likely be a doublet of doublets, coupled to both the C-4 and C-7 protons, while the C-7 proton would appear as a doublet, coupled to the C-6 proton.[3] The methine proton at C-3, being adjacent to an oxygen atom and the aromatic ring, is predicted to resonate at a downfield chemical shift of around 6.0-6.5 ppm.[3] The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.[4][5] Due to the wider chemical shift range of ¹³C NMR compared to ¹H NMR, it is expected that all eight carbon signals will be well-resolved.[5][6] The carbonyl carbon of the lactone (C-1) is predicted to have the most downfield chemical shift, typically in the range of 168-172 ppm.[3] The carbon atom bearing the hydroxyl group (C-3) is expected to appear around 98-102 ppm. The remaining six signals will correspond to the carbons of the benzene ring, with their chemical shifts influenced by the bromine substituent and the fused lactone ring.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound and providing insights into its structure through fragmentation patterns. The molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of approximately equal intensity at m/z 228 and 230, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group (-OH), carbon monoxide (-CO) from the lactone ring, and the bromine atom (-Br).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is expected to be characterized by several key absorption bands. A broad and strong absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the γ-lactone is confirmed by a strong, sharp absorption peak for the carbonyl (C=O) group, typically appearing around 1760-1740 cm⁻¹.[7][8][9] Other characteristic absorptions include C-H stretches for the aromatic ring (around 3100-3000 cm⁻¹) and C-O stretches for the lactone and hydroxyl groups.[10]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the acquisition of spectroscopic data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[11]

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.[5]

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Procedure:

  • Sample Introduction:

    • For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • In EI mode, use a standard electron energy of 70 eV.

    • In ESI mode, optimize the spray voltage and other source parameters to achieve a stable signal.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Identify and interpret the major fragment ions to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

    • Compare the obtained spectrum with the predicted data and with spectra of known related compounds.

Visualizations

Molecular Structure

Caption: Molecular structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_output Final Characterization NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS Mass Spectrometry MS->Structure_Elucidation IR Infrared Spectroscopy Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Functional_Group_ID->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

  • Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242–5248. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Khotsombat, S., Suddee, N., Theppitak, C., Ruchirawat, S., Kaiser, M., Maeser, P., ... & Pohmakotr, M. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry. [Link]

  • Turecek, F., & Gu, M. (1999). Evidence for lactone formation during infrared multiple photon dissociation spectroscopy of bromoalkanoate doped salt clusters. Journal of the American Society for Mass Spectrometry, 10(10), 968-978. [Link]

  • Yathirajan, H. S., et al. (2005). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). ResearchGate. [Link]

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 1(1). [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Angell, C. L. (1961). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 39(8), 1843-1848. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3191-3201. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • American Chemical Society. (n.d.). ASAP (As Soon As Publishable). Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). Cas 102126-71-6,1(3H)-Isobenzofuranone, 5-bromo-3-hydroxy-. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one: A Detailed Protocol for Researchers

Introduction: The Significance of Substituted Phthalides 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a member of the phthalide class of compounds, represents a valuable scaffold in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phthalides

5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a member of the phthalide class of compounds, represents a valuable scaffold in medicinal chemistry and drug development. Phthalides, characterized by a fused aromatic and γ-lactone ring, are found in various natural products and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties.[1] The strategic incorporation of a bromine atom at the 5-position and a hydroxyl group at the 3-position provides two reactive handles for further chemical modification, making this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2] The hydroxyl group, being part of a reactive hemiacetal, is particularly amenable to derivatization.[2]

This application note provides a comprehensive, three-step synthesis protocol for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, commencing from commercially available 4-bromophthalic anhydride. The described methodology is designed to be robust and scalable, providing researchers with a reliable pathway to access this important synthetic intermediate. Each step is explained with a focus on the underlying chemical principles, ensuring that the protocol is not just a series of instructions, but a self-validating system grounded in established organic chemistry.

Overall Synthetic Scheme

The synthesis is logically structured in three distinct stages:

  • Reduction of 4-bromophthalic anhydride to afford the key intermediate, 5-bromophthalide.

  • Benzylic Bromination of 5-bromophthalide at the 3-position to yield 3,5-dibromo-3H-isobenzofuran-1-one.

  • Selective Hydrolysis of the 3-bromo substituent to furnish the final product, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 4-Bromophthalic\nAnhydride 4-Bromophthalic Anhydride 5-Bromophthalide 5-Bromophthalide 4-Bromophthalic\nAnhydride->5-Bromophthalide NaBH4, THF 3,5-Dibromo-3H-\nisobenzofuran-1-one 3,5-Dibromo-3H- isobenzofuran-1-one 5-Bromophthalide->3,5-Dibromo-3H-\nisobenzofuran-1-one NBS, BPO, CCl4, Reflux 5-Bromo-3-hydroxy-3H-\nisobenzofuran-1-one 5-Bromo-3-hydroxy-3H- isobenzofuran-1-one 3,5-Dibromo-3H-\nisobenzofuran-1-one->5-Bromo-3-hydroxy-3H-\nisobenzofuran-1-one aq. KOH, Reflux

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Bromophthalide

The initial step involves the selective reduction of one carbonyl group of 4-bromophthalic anhydride to a methylene group, forming the lactone ring of 5-bromophthalide. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation on an industrial scale due to its moderate reactivity, safety, and cost-effectiveness. The reaction yields a mixture of 5-bromo and 6-bromo isomers, from which the desired 5-bromo isomer can be selectively crystallized.[3][4]

Protocol 1: Reduction of 4-Bromophthalic Anhydride

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromophthalic Anhydride227.01100 g0.44
Sodium Borohydride (NaBH₄)37.8310.5 g0.28
Tetrahydrofuran (THF), anhydrous72.11220 mL-
Hydrochloric Acid (HCl), 6M36.46As needed-
Deionized Water18.02As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Reducing Agent Slurry: In the 500 mL flask, prepare a slurry of sodium borohydride (10.5 g) in anhydrous THF (100 mL). Cool the slurry to 5°C using an ice bath.[5]

  • Preparation of the Substrate Solution: In a separate beaker, dissolve 4-bromophthalic anhydride (100 g) in anhydrous THF (120 mL) at room temperature (25°C).[5]

  • Reaction: Transfer the 4-bromophthalic anhydride solution to the dropping funnel. Add it slowly to the cooled sodium borohydride slurry over approximately 2 hours, ensuring the internal temperature is maintained between 5°C and 15°C.[3]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour at 25°C.[3]

  • Quenching and Acidification: Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL). Following this, acidify the mixture to a pH of ~2 by the slow addition of 6M HCl. This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved. This will result in the formation of two distinct phases.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is a mixture of 5- and 6-bromophthalide.

  • Purification: The desired 5-bromophthalide can be isolated by selective crystallization. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 5-bromophthalide as a white solid.[3]

Part 2: Synthesis of 3,5-Dibromo-3H-isobenzofuran-1-one

This step employs a free-radical substitution known as the Wohl-Ziegler reaction.[6][7] N-Bromosuccinimide (NBS) is used as the bromine source. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN, under thermal or photochemical conditions. NBS is critically important as it provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace HBr, which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring.[8]

G cluster_initiation Initiation cluster_propagation Propagation Initiation Initiation Propagation Propagation BPO BPO 2 PhCO2• 2 PhCO2• BPO->2 PhCO2• Heat NBS + HBr NBS + HBr Succinimide + Br2 Succinimide + Br2 NBS + HBr->Succinimide + Br2 Br2 Br2 2 Br• 2 Br• Br2->2 Br• Heat/Light 5-Bromophthalide + Br• 5-Bromophthalide + Br• Benzylic Radical + HBr Benzylic Radical + HBr 5-Bromophthalide + Br•->Benzylic Radical + HBr Benzylic Radical + Br2 Benzylic Radical + Br2 3,5-Dibromophthalide + Br• 3,5-Dibromophthalide + Br• Benzylic Radical + Br2->3,5-Dibromophthalide + Br•

Caption: Simplified Wohl-Ziegler reaction mechanism.

Protocol 2: Wohl-Ziegler Bromination of 5-Bromophthalide

This protocol is adapted from the well-established procedure for the bromination of phthalide.[9][10]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromophthalide213.0310 g0.047
N-Bromosuccinimide (NBS)177.988.4 g0.047
Benzoyl Peroxide (BPO)242.23114 mg0.00047
Carbon Tetrachloride (CCl₄), dry153.82200 mL-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • 100-watt incandescent light bulb (optional, but recommended)

Procedure:

  • Setup: To the 500 mL flask, add 5-bromophthalide (10 g), N-bromosuccinimide (8.4 g), benzoyl peroxide (114 mg), and dry carbon tetrachloride (200 mL).[10]

  • Reaction: Heat the mixture to reflux using a heating mantle. For efficient initiation, irradiate the flask with a 100-watt light bulb placed a few inches away.[10]

  • Monitoring: The reaction progress can be monitored by observing the solid densities. NBS is denser than CCl₄ and will be at the bottom, while the product, succinimide, is less dense and will float to the top. The reaction is complete when all the dense NBS has been consumed, typically within 1-3 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,5-dibromo-3H-isobenzofuran-1-one. This product is often used in the next step without further purification. If necessary, it can be recrystallized from cyclohexane.

Part 3: Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

The final step is the hydrolysis of the benzylic bromide at the 3-position. This is a nucleophilic substitution reaction where water, facilitated by a base, displaces the bromide to form a hemiacetal. Using a base like potassium hydroxide (KOH) in an aqueous solution under reflux provides the necessary conditions for this transformation.[9] The reaction effectively converts the lactone's acyl bromide functionality into a more stable lactol (cyclic hemiacetal).

Protocol 3: Hydrolysis of 3,5-Dibromo-3H-isobenzofuran-1-one

This protocol is based on the established hydrolysis of 3-bromophthalide.[9]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (from previous step)Moles
Crude 3,5-Dibromo-3H-isobenzofuran-1-one291.93~13.7 g~0.047
Potassium Hydroxide (KOH), 85%56.113.1 g~0.047
Deionized Water18.02125 mL-
Potassium Hydrogen Sulfate (KHSO₄)136.17As needed-
Ethyl Acetate (EtOAc)88.11As needed-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: Suspend the crude 3,5-dibromo-3H-isobenzofuran-1-one in 125 mL of deionized water in the 250 mL flask.

  • Base Addition: Add 85% potassium hydroxide (3.1 g) to the suspension.

  • Hydrolysis: Heat the mixture to reflux and stir for 2 hours.[9]

  • Neutralization: Allow the reaction to cool to room temperature. Carefully neutralize the mixture by adding solid potassium hydrogen sulfate until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[9]

  • Washing and Drying: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the final product, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, as a solid.

Conclusion

The protocols detailed in this guide provide a clear and logical pathway for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. By starting with the reduction of 4-bromophthalic anhydride, followed by a selective Wohl-Ziegler bromination and a final basic hydrolysis, researchers can reliably access this valuable synthetic intermediate. The emphasis on the rationale behind each step, from the choice of reagents to the reaction conditions, is intended to empower scientists to not only replicate the procedure but also to understand and troubleshoot the synthesis as needed.

References

  • Ortega, M. J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals, 15(5), 588. Available at: [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.
  • European Patent Office. (n.d.). EP 0429040 A2 - Process for the preparation of 4-bromophthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • WIPO Patentscope. (n.d.). WO/2004/089924 PROCESS FOR THE PREPARATION OF 5-BROMOPHTHALIDE. Retrieved from [Link]

  • Ortega, M. J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH. Available at: [Link]

  • Koten, I. A., & Sauer, R. J. (n.d.). 3-bromophthalide. Organic Syntheses, Coll. Vol. 4, p.145 (1963); Vol. 35, p.26 (1955). Available at: [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

Sources

Application

Topic: High-Resolution Purification of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one by Optimized Flash Column Chromatography

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-3-hydroxy-3H-isobenzofur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a key intermediate in medicinal chemistry and drug development.[1][2] The purification of this compound is often complicated by the presence of structurally similar impurities from its synthesis and the inherent reactivity of its hemiacetal functional group.[1] This guide moves beyond a simple recitation of steps to explain the fundamental principles and strategic decisions required for achieving high purity (>98%). We present a self-validating methodology, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed protocol for normal-phase flash column chromatography using a dry-loading technique for enhanced resolution. Troubleshooting and safety considerations are also addressed to ensure reproducible and safe execution.

Part 1: Pre-Chromatography Strategy and Method Development

The success of any chromatographic purification is determined before the column is even packed. A thorough understanding of the target molecule and potential impurities is paramount.

Analyte Characterization & Strategic Implications

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a moderately polar molecule. Its key structural features dictate its chromatographic behavior:

  • Lactone and Aromatic System: The fused aromatic and γ-lactone rings provide a rigid, somewhat non-polar backbone.[1]

  • Bromine Atom: Adds hydrophobicity and increases the molecular weight.

  • Hemiacetal Hydroxyl Group: This is the most influential functional group.[1] The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for polar stationary phases like silica gel. Its reactivity makes it sensitive to highly acidic or basic conditions, which could lead to degradation or side reactions on the column.

Table 1: Physicochemical Properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

PropertyValueSource
CAS Number 102126-71-6[1]
Molecular Formula C₈H₅BrO₃[3]
Molecular Weight 229.03 g/mol [1]
Appearance Typically a solid[4]
Key Functional Groups Aromatic bromide, Lactone, Hemiacetal[1]
Anticipated Impurity Profile

Based on common synthetic routes, such as the Claisen-Schmidt condensation, potential impurities may include:[5][6]

  • Unreacted Starting Materials: E.g., 2-carboxybenzaldehyde (phthalaldehydic acid) and a substituted acetophenone. These are often more polar than the final product.

  • Reaction Intermediates: Chalcone intermediates, which may have varying polarities.[5]

  • Side-Products: Dimers, polymers, or products from oxidation of the hemiacetal to a ketone.[1]

The goal of chromatography is to exploit the polarity differences between our target compound and these impurities.

Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for developing the optimal mobile phase (eluent) for column chromatography.[7][8] The principle is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.20 - 0.35 . This Rƒ value ensures the compound moves off the column in a reasonable volume of solvent without co-eluting with less polar or more polar impurities.

Protocol for TLC Analysis:

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-saturated atmosphere of the chosen solvent system.

  • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Rƒ for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

Table 2: Example TLC Solvent System Development

Solvent System (Hexane:Ethyl Acetate)Target Compound RƒObservations
90:10~0.05Compound is highly retained. Eluent is not polar enough.
70:30~0.25Optimal. Good separation from baseline and solvent front.
50:50~0.50Compound moves too quickly. Poor separation from less polar impurities.
30:70~0.80Compound is at the solvent front. Eluent is too polar.

Note: These are representative values. The ideal ratio must be determined experimentally.

Part 2: Detailed Protocol for Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. The principles are directly applicable to automated systems.[7]

Materials and Reagents
  • Crude Product: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

  • Stationary Phase: Silica Gel, flash grade (e.g., 230-400 mesh).

  • Mobile Phase: HPLC-grade hexane and ethyl acetate (or other optimized solvent system from TLC).

  • Inert Solid for Loading: Celite® 545 or a small amount of silica gel.

  • Sand: Washed, standard grade.

  • Cotton or Glass Wool.

  • Solvent for Dry Loading: Dichloromethane or other solvent that fully dissolves the crude product.

Equipment
  • Glass chromatography column with stopcock.

  • Separatory funnel or solvent reservoir.

  • Air or nitrogen line with regulator for applying pressure.

  • Fraction collection tubes or flasks.

  • Rotary evaporator.

  • TLC plates, chamber, and UV lamp.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.25) Crude->TLC DryLoad Dry Loading onto Celite® TLC->DryLoad Determines Eluent Load Load Sample onto Column DryLoad->Load Pack Pack Column (Silica Slurry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product (>98%) Evap->Pure

Caption: Workflow for the purification of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing): a. Plug the bottom of the column with a small piece of cotton or glass wool and add a ~1 cm layer of sand. b. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc). The consistency should be like a milkshake. c. Pour the slurry into the column. Use a funnel to avoid coating the sides. d. Gently tap the column to dislodge air bubbles and ensure even packing. e. Use gentle air pressure to push the solvent through, compacting the silica bed. Do not let the top of the silica bed run dry. Leave a small layer of solvent above the silica. f. Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Preparation (Dry Loading): a. Dissolve the crude product completely in a minimal amount of a volatile solvent like dichloromethane. b. Add Celite® or silica gel (approximately 2-3 times the mass of the crude product) to the solution. c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9] This step is critical for achieving sharp bands and optimal separation. d. Carefully transfer the powdered sample onto the top layer of sand in the column, creating an even layer.

  • Elution and Fraction Collection: a. Carefully fill the column with the mobile phase determined from your TLC analysis. b. Apply gentle, steady air or nitrogen pressure to the top of the column to begin eluting the solvent. Aim for a flow rate of approximately 2 inches/minute (5 cm/minute).[10] c. Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column). d. For difficult separations , a gradient elution can be employed.[9] Start with a less polar solvent system (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity by adding more of the polar solvent (e.g., move to 70:30, then 60:40) to elute more tightly bound compounds.

  • Fraction Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure target compound.[7] Spot every few fractions on a single TLC plate to track the elution profile. b. Combine the fractions that show only a single spot corresponding to the pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. d. Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Part 3: Troubleshooting

Table 3: Common Chromatography Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots Incorrect mobile phase polarity. Column was overloaded. Sample band was too diffuse (wet loading).Re-optimize mobile phase with TLC for better spot separation. Reduce the amount of crude material (typically 1-5% of silica weight). Use the dry loading technique.
Cracked or Channeling Silica Bed Column packed unevenly. Thermal shock from solvent addition. Column ran dry.Repack the column carefully using the slurry method. Allow solvents to equilibrate to room temperature. Never let the solvent level drop below the top of the silica bed.
Compound Won't Elute from Column Mobile phase is not polar enough. Compound may be reacting with acidic silica.Increase the polarity of the mobile phase (gradient elution). If degradation is suspected, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[9]
Streaking or Tailing of Spots on TLC Sample is too concentrated on TLC plate. Compound is acidic/basic.Dilute the sample for TLC. Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Part 4: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations, especially solvent handling and column packing, inside a certified chemical fume hood to avoid inhalation of silica dust and solvent vapors.[11]

  • Chemical Hazards: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is an irritant.[3] Avoid contact with skin and eyes. The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid open flames and ensure proper grounding of equipment.[12]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations.

References

  • Preparation and isolation of isobenzofuran - CORE. (2017). Retrieved January 21, 2026, from [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide) - Manipal Research Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). Retrieved January 21, 2026, from [Link]

  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • 5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2 - iChemical. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. (2024). Retrieved January 21, 2026, from [Link]

  • Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 21, 2026, from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021). ChemHelp ASAP. Retrieved January 21, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. (n.d.). Retrieved January 21, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • How Does Column Chromatography Purify A Product? - Chemistry For Everyone - YouTube. (2025). Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions | ACS Omega. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Audience: Researchers, scientists, and drug development professionals. Introduction 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a halogenated derivative of the phthalide scaffold, serves as a crucial intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a halogenated derivative of the phthalide scaffold, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1][2] The isobenzofuranone core is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds.[3][4][5] The precise placement of the bromo and hydroxyl functionalities on this molecule makes it a versatile building block for further chemical modification.[1] Therefore, unambiguous confirmation of its structure and purity is paramount to ensure the integrity of downstream applications, from mechanistic studies to the synthesis of active pharmaceutical ingredients (APIs).

This guide provides a detailed, multi-faceted analytical workflow for the comprehensive characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. We will move beyond simple data reporting to explain the causal logic behind the selection of each technique, providing field-proven protocols and data interpretation insights. The synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy will be detailed to create a self-validating system for structural elucidation and purity assessment.

Molecular Identity and Physicochemical Properties

A foundational step in any analytical protocol is the documentation of the molecule's basic properties.

Structure:

Figure 1. Chemical structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

PropertyValueSource
CAS Number 102126-71-6[6]
Molecular Formula C₈H₅BrO₃[1][6]
Molecular Weight 229.03 g/mol [7]
Monoisotopic Mass 227.9422 g/mol [1]
InChI Key HJPAMEIHXKSDRO-UHFFFAOYSA-N[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing definitive information about the carbon-hydrogen framework. For 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The molecule's hemiacetal (or lactol) structure at the C3 position makes the proton at this position (H3) and the hydroxyl proton particularly diagnostic.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental data for this specific compound is not widely published, accurate predictions can be made based on established chemical shift principles and data from analogous structures.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H7 ~7.90 Doublet (d) ~8.0 Deshielded by the adjacent carbonyl group. Coupled to H6.
H6 ~7.75 Doublet of Doublets (dd) ~8.0, ~1.5 Coupled to both H7 and H4.
H4 ~7.60 Doublet (d) ~1.5 Coupled to H6 (meta-coupling).
H3 (methine) ~6.5 - 6.8 Singlet (or Doublet if coupled) - Proton on a carbon bearing two oxygens (hemiacetal).

| OH (hydroxyl) | Variable (broad singlet) | Broad Singlet (br s) | - | Exchangeable proton; position is concentration and solvent dependent. |

¹³C NMR Rationale: A ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Key predicted signals include the lactone carbonyl (~168-170 ppm), the aromatic carbons (~120-150 ppm), and the hemiacetal carbon (C3) at a downfield aliphatic position (~95-105 ppm).

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

    • Scientist's Note: DMSO-d₆ is often preferred for observing hydroxyl protons as it slows down the proton exchange rate compared to CDCl₃, resulting in a sharper signal.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Integrate the ¹H NMR signals to confirm the proton ratios.

    • Analyze the splitting patterns (multiplicities) to establish proton-proton connectivity.

    • Correlate the observed chemical shifts with the predicted values in Table 1 to assign each signal to a specific proton.

    • Confirm the presence of 8 distinct signals in the ¹³C NMR spectrum.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight of a compound. For this molecule, the presence of a bromine atom provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool. Fragmentation analysis further corroborates the proposed structure.

Expected Mass Spectrum Features

The key feature is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•, which is a definitive signature for a monobrominated compound.[1]

Table 2: Predicted Key Fragments in ESI-MS

m/z (Mass/Charge Ratio) Ion Formula Identity Rationale
227.9 / 229.9 [C₈H₅BrO₃]⁺ [M]⁺• / [M+2]⁺• Molecular ion peak showing the characteristic 1:1 bromine isotopic pattern.
209.9 / 211.9 [C₈H₃BrO₂]⁺ [M-H₂O]⁺• Loss of a water molecule from the hydroxyl group, a common fragmentation for alcohols.[1]
199.9 / 201.9 [C₇H₅BrO₂]⁺ [M-CO]⁺• Loss of carbon monoxide from the lactone ring.[1]

| 149.0 | [C₈H₅O₃]⁺ | [M-Br]⁺ | Loss of the bromine radical. |

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Analysis (using LC-MS):

    • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

  • Data Interpretation:

    • Identify the molecular ion cluster at m/z ~228/230 and confirm the ~1:1 intensity ratio.

    • Compare the measured accurate mass to the theoretical monoisotopic mass (227.9422) to confirm the elemental formula.

    • Analyze the MS/MS fragmentation spectrum to identify key fragments as predicted in Table 2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for assessing the purity of small molecule compounds. A well-developed reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities. This ensures that the material used for subsequent research meets the required quality standards.

HPLC_Workflow

Protocol: HPLC Purity Assessment
  • System & Column:

    • HPLC or UPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation & Injection:

    • Prepare a sample solution of ~1 mg/mL in acetonitrile.

    • Injection Volume: 5-10 µL.

  • Detection:

    • Set the UV detector to a wavelength where the compound strongly absorbs (λ_max), as determined by UV-Vis spectroscopy (e.g., ~235 nm).

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak.

Functional Group Identification by Spectroscopic Methods

Expertise & Rationale: While NMR and MS provide the core structural framework, FTIR and UV-Vis spectroscopy offer rapid and complementary confirmation of functional groups and electronic properties.[9][10] FTIR is excellent for identifying key bonds (e.g., C=O, O-H), while UV-Vis confirms the presence of the aromatic chromophore.

FTIR Spectroscopy

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3300 (broad) O-H stretch Hydroxyl (-OH) Medium-Strong
~1750 (strong) C=O stretch γ-Lactone Strong, Sharp
~1600, ~1475 C=C stretch Aromatic Ring Medium
~1250 C-O stretch Ether (lactone) Strong
~560 C-Br stretch Bromo-Aromatic Weak-Medium

Predicted data based on typical values for these functional groups.[1]

Protocol (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Correlate the observed peaks with the values in Table 3.

UV-Vis Spectroscopy

Protocol:

  • Prepare a dilute solution (~10-20 µg/mL) of the compound in a UV-transparent solvent (e.g., Ethanol or Acetonitrile).

  • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

  • Scan the absorbance from 400 nm down to 200 nm.

  • Expected Result: The spectrum should show two primary absorption bands characteristic of phthalide derivatives: an intense band around 230-240 nm and a less intense, structured band around 270-290 nm .[1] The presence of bromine and hydroxyl groups may cause a slight bathochromic (red) shift.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal techniques, where the results of one method validate the others.

Integrated_Workflow

Conclusion

The comprehensive characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one requires a synergistic application of modern analytical techniques. This guide outlines a robust workflow, beginning with purity verification by HPLC, followed by molecular weight and formula confirmation using high-resolution mass spectrometry. FTIR and UV-Vis spectroscopy provide rapid validation of key functional groups and electronic properties. Finally, multi-dimensional NMR spectroscopy offers unambiguous structural elucidation, confirming atomic connectivity. By following these detailed protocols, researchers in organic synthesis and drug discovery can confidently verify the identity, purity, and structure of this valuable chemical intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • ACS Omega. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis.
  • SIELC Technologies. (2018, February 16). 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 20). Difference between FTIR And UV-Vis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Retrieved from [Link]

  • PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link]

Sources

Application

NMR and mass spectrometry of "5-bromo-3-hydroxy-3H-isobenzofuran-1-one"

An Application Guide to the Structural Characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one by NMR and Mass Spectrometry Introduction 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a member of the isobenzofuranone (...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Characterization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one by NMR and Mass Spectrometry

Introduction

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a member of the isobenzofuranone (also known as phthalide) class of compounds, which are characterized by a γ-lactone ring fused to a benzene ring.[1] This structural motif is present in numerous natural products and synthetic molecules with a wide range of biological activities, including antifungal, antioxidant, and anti-platelet properties.[2] The title compound features a strategically placed bromine atom on the aromatic ring and a reactive hemiacetal (or lactol) functionality at the C3 position. These features make it a valuable intermediate for the synthesis of more complex pharmaceutical agents and molecular probes.[1]

Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the precise molecular weight, elemental composition, and structural features through fragmentation analysis.

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals on the comprehensive structural elucidation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one using state-of-the-art NMR and MS techniques. The protocols and data interpretation principles described herein are designed to be broadly applicable to the characterization of related small molecules.

Physicochemical Properties

A summary of the key properties of the target molecule is provided for quick reference.

PropertyValueSource
IUPAC Name 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one[3]
Synonyms 5-bromo-3-hydroxyphthalide[1]
CAS Number 102126-71-6[1]
Molecular Formula C₈H₅BrO₃[1]
Average Molecular Wt. 229.03 g/mol [1][3]
Monoisotopic Mass 227.9422 Da (for ⁷⁹Br)[1]
Chemical Structure

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure, connectivity, and dynamics. For 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon skeletons.

Protocol 1A: NMR Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. The solvent must fully dissolve the analyte without reacting with it, and its residual signals should not overlap with key analyte signals.[4]

Causality in Solvent Selection:

  • Chloroform-d (CDCl₃): A common, relatively non-polar solvent that dissolves a wide range of organic compounds. It is a good first choice.[5] However, the acidic proton of the hydroxyl group may exchange, leading to a broad signal whose chemical shift is highly dependent on concentration and temperature.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent with excellent solubilizing power.[5] It is particularly useful for compounds with labile protons (like the -OH group) because it forms hydrogen bonds, which slows down proton exchange. This often results in a sharper -OH signal that may even show coupling to adjacent protons.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.

  • Transfer (if needed): If weighing was done externally, use a clean glass pipette to transfer the solution to the NMR tube, ensuring a sample depth of at least 4.5 cm.[5]

  • Spectrometer Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

Protocol 1B: ¹H and ¹³C NMR Data Acquisition

These are general acquisition parameters. Specific settings may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Tune and shim the spectrometer probes to the sample to ensure optimal magnetic field homogeneity. Lock the field frequency to the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Data Interpretation and Predicted Spectra
¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and hydroxyl protons.[1] The chemical environment of each proton dictates its chemical shift and splitting pattern.

Predicted ¹H NMR Data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-7 ~7.9 - 8.1dJ = ~8.0 HzOrtho to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to H-6.
H-6 ~7.7 - 7.9ddJ = ~8.0, ~2.0 HzOrtho to H-7 and meta to H-4. The bromine at C-5 also influences its chemical shift.
H-4 ~7.6 - 7.8dJ = ~2.0 HzMeta to H-6. Experiences deshielding from the adjacent lactone ring oxygen.
H-3 ~6.5 - 6.8s-Methine proton of the hemiacetal group, deshielded by two adjacent oxygen atoms.
3-OH Variable (e.g., 2-5)br s-Labile hydroxyl proton; chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.

Note: Numbering follows standard isobenzofuranone nomenclature.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one:

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (C=O) ~168-172Typical chemical shift for a lactone carbonyl carbon.
C-7a ~148-152Aromatic quaternary carbon adjacent to the carbonyl group.
C-3a ~130-135Aromatic quaternary carbon adjacent to the C-3 carbon and lactone oxygen.
C-6 ~135-140Aromatic methine carbon, shifted downfield by ortho relationship to C-7a.
C-4 ~128-132Aromatic methine carbon.
C-7 ~124-128Aromatic methine carbon.
C-5 (C-Br) ~120-125Aromatic quaternary carbon directly attached to bromine.
C-3 (CH-OH) ~98-102Hemiacetal carbon, significantly deshielded by two attached oxygen atoms.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides mass measurements with high accuracy, enabling the unambiguous determination of the molecular formula.[6][7][8]

Protocol 2A: HRMS Sample Preparation and Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, typically generating protonated molecules [M+H]⁺ or other adducts.[9]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode). The formic acid aids in the protonation of the analyte.

  • Infusion: Introduce the working solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • HRMS Acquisition (Full Scan):

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to achieve mass accuracy of <5 ppm.

Data Interpretation: Molecular Formula Confirmation

The primary goal of the HRMS analysis is to confirm the elemental composition.

  • Isotopic Pattern: A molecule containing one bromine atom will exhibit a characteristic pair of peaks for the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) separated by approximately 2 Da, with a relative intensity ratio of nearly 1:1.[1] This is due to the natural abundance of the two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Accurate Mass: The experimentally measured accurate mass of the monoisotopic peak is compared to the theoretical exact mass calculated for the proposed formula.

Expected HRMS Data for [C₈H₅BrO₃+H]⁺:

IonTheoretical Exact Mass (Da)
[C₈H₆⁷⁹BrO₃]⁺ 228.94998
[C₈H₆⁸¹BrO₃]⁺ 230.94794

An observed mass matching the theoretical mass within a narrow error margin (e.g., < 5 ppm) provides high confidence in the assigned molecular formula of C₈H₅BrO₃.

Protocol 2B: Tandem MS (MS/MS) for Fragmentation Analysis

MS/MS analysis involves isolating the ion of interest (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a "molecular fingerprint".[10]

Step-by-Step Protocol:

  • Method Setup: Using the same sample and infusion setup as for HRMS, create an MS/MS experiment.

  • Precursor Selection: Set the mass spectrometer to isolate the monoisotopic precursor ion, [C₈H₆⁷⁹BrO₃]⁺ (m/z ~228.95).

  • Fragmentation: Apply collision-induced dissociation (CID) by accelerating the isolated ions and allowing them to collide with an inert gas (e.g., nitrogen or argon). The collision energy should be optimized to produce a rich spectrum of fragment ions.

  • Product Ion Scan: Scan for the resulting product ions.

Data Interpretation: Predicted Fragmentation Pathways

The fragmentation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is expected to proceed through characteristic losses of small, stable neutral molecules.[1][11]

Predicted Key Fragments in the Mass Spectrum of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one:

m/z (for ⁷⁹Br)Proposed FragmentNeutral LossRationale
228.95 [M+H]⁺ -Protonated molecule.
210.94 [M+H - H₂O]⁺H₂O (18 Da)Facile loss of water from the protonated hemiacetal group. This is a very common fragmentation for alcohols.
200.95 [M+H - CO]⁺CO (28 Da)Loss of carbon monoxide from the lactone ring.
182.93 [M+H - H₂O - CO]⁺H₂O + COSubsequent loss of CO from the [M+H - H₂O]⁺ fragment.
152.94 [M+H - H₂O - Br]⁺H₂O + Br•Loss of a bromine radical from the dehydrated ion.
129.00 [C₇H₅O₂]⁺Br• + COLoss of a bromine radical and carbon monoxide from the molecular ion.

Integrated Analysis Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for comprehensive structural characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh Sample (5-10 mg) Add Deuterated Solvent (CDCl3 or DMSO-d6) H1_NMR 1H NMR Acquisition Prep->H1_NMR C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR Process Processing & Calibration H1_NMR->Process NMR_2D 2D NMR (COSY, HSQC) (Optional, for confirmation) C13_NMR->NMR_2D C13_NMR->Process NMR_2D->Process Assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) Process->Assign Structure Confirm C-H Framework & Connectivity Assign->Structure

Figure 1. Experimental workflow for NMR-based structural elucidation.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI+) cluster_analysis_ms Data Analysis & Confirmation Prep_MS Prepare Dilute Solution (1-10 µg/mL in ACN/H2O + 0.1% Formic Acid) HRMS HRMS (Full Scan) Prep_MS->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS Formula Determine Elemental Formula (Accurate Mass + Isotope Pattern) HRMS->Formula Fragment Analyze Fragmentation Pattern MSMS->Fragment Structure_MS Confirm Molecular Formula & Substructural Features Formula->Structure_MS Fragment->Structure_MS

Figure 2. Experimental workflow for MS-based structural confirmation.

References
  • Organic Chemistry at CU Boulder. Intro to Mass Spectrometry. Available from: [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

  • YouTube. Formula determination by high resolution mass spectrometry. 2019. Available from: [Link]

  • LibreTexts. 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. 2019. Available from: [Link]

  • ResearchGate. 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF. Available from: [Link]

  • Manipal Research Portal. 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Available from: [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. 2018. Available from: [Link]

  • Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. 2020. Available from: [Link]

  • ResearchGate. Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available from: [Link]

  • ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • ResearchGate. Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF. Available from: [Link]

  • NIH PubChem. 5-Bromophthalide | C8H5BrO2 | CID 603144. Available from: [Link]

  • PubMed Central. Profiling of phthalates, brominated, and organophosphate flame retardants in COVID-19 lockdown house dust; implication on the human health. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • NIH. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Available from: [Link]

  • Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? 2021. Available from: [Link]

  • Wako. How to select NMR solvent. Available from: [Link]

  • EPA. TSCA Work Plan Chemical Problem Formulation and Data Needs Assessment Brominated Phthalates Cluster Flame Retardants. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

  • SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Available from: [Link]

  • NIST WebBook. 1(3H)-Isobenzofuranone. Available from: [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available from: [Link]

  • PubMed. Synthesis and characterization of bromophenol glucuronide and sulfate conjugates for their direct LC-MS/MS quantification in human urine as potential exposure markers for polybrominated diphenyl ethers. Available from: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. Available from: [Link]

  • ResearchGate. Molecular structure and other information of the target brominated flame retardants. Available from: [Link]

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Method

Application Notes and Protocols for the Utilization of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one in Drug Discovery

Abstract The isobenzofuran-1(3H)-one (phthalide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isobenzofuran-1(3H)-one (phthalide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This technical guide provides a comprehensive overview of "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" (herein referred to as BHF), a versatile synthetic intermediate poised for application in drug discovery programs. We present its chemical characteristics, protocols for its derivatization, and detailed methodologies for evaluating its biological potential in key therapeutic areas. This document is intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable chemical entity.

Introduction to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (BHF)

BHF is a brominated hydroxy phthalide that presents a unique combination of reactive functional groups on a stable aromatic core.[1] The isobenzofuranone framework is found in various natural products from plants and fungi, suggesting a long history of interaction with biological systems.[1] In BHF, the strategic placement of a bromine atom and a reactive hydroxyl group makes it an attractive starting point for the synthesis of diverse compound libraries.

The bromine atom can significantly influence the physicochemical properties of a molecule, such as lipophilicity, which can in turn affect its pharmacokinetic profile.[1] Furthermore, the bromine atom provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The hydroxyl group at the 3-position is part of a hemiacetal, rendering it particularly reactive and amenable to modifications such as esterification and etherification.[1] BHF exists in a tautomeric equilibrium with its open-chain form, 5-bromo-2-formylbenzoic acid, although the cyclic lactol form is generally more stable.[1]

This guide will detail how these chemical features can be exploited to generate novel molecular entities and how to screen them for potential therapeutic applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of BHF is crucial for its effective use in both chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₈H₅BrO₃[2]
Molecular Weight 229.03 g/mol [2]
Appearance White to off-white crystalline powder
Purity Typically ≥98%[2]
Storage Store at room temperature[2]
Solubility Soluble in DMSO and other common organic solvents.[3]

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution of BHF in sterile, anhydrous DMSO (e.g., 10-50 mM).[3] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and bring it to room temperature. Further dilutions to the final desired concentrations should be made in the appropriate assay buffer or cell culture medium. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should typically not exceed 0.5-1%.

BHF as a Scaffold for Chemical Derivatization

The true power of BHF in drug discovery lies in its utility as a versatile synthetic scaffold. The hydroxyl and bromo groups serve as key anchor points for the introduction of molecular diversity.

Caption: Derivatization strategies for BHF.

Protocol: Esterification of the 3-Hydroxyl Group

The hemiacetal hydroxyl group of BHF can be readily esterified with carboxylic acids or their derivatives. This protocol is adapted from standard Fischer esterification procedures.

Objective: To synthesize 3-acyloxy-5-bromo-3H-isobenzofuran-1-one derivatives.

Materials:

  • 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (BHF)

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Anhydrous ethanol or toluene

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve BHF (1 equivalent) in anhydrous ethanol.

  • Add the desired carboxylic acid (1.2 equivalents).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Protocol: Suzuki Cross-Coupling at the 5-Bromo Position

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.

Objective: To synthesize 5-aryl-3-hydroxy-3H-isobenzofuran-1-one derivatives.

Materials:

  • 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (BHF)

  • Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/H₂O or 1,4-Dioxane/H₂O)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Argon or nitrogen gas supply

Procedure:

  • To a Schlenk flask, add BHF (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3-5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl derivative.

Protocols for Biological Evaluation

Based on the known biological activities of the isobenzofuranone class of compounds, the following assays are recommended for screening BHF and its derivatives.

Caption: High-level screening workflow for BHF derivatives.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability. It is a crucial first step to identify potential anticancer agents and to assess general cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BHF derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562 - myeloid leukemia, U937 - lymphoma)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to the desired density. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BHF derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Protocol: α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme have potential as treatments for type 2 diabetes.

Objective: To screen BHF derivatives for their ability to inhibit α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution (BHF derivative in buffer) at various concentrations.

  • Add 20 µL of the α-glucosidase enzyme solution (typically 0.5 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution (1 mM in phosphate buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 1 M Na₂CO₃ solution to each well to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is then determined by plotting the inhibition percentage against the compound concentration.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To evaluate the antibacterial and antifungal activity of BHF derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the BHF derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Further Analysis (Optional): The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing from the wells with no visible growth onto agar plates.

Conclusion

"5-bromo-3-hydroxy-3H-isobenzofuran-1-one" is a highly versatile and promising scaffold for drug discovery. Its amenability to chemical modification at two key positions allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing novel derivatives and for screening them in therapeutically relevant areas such as oncology, metabolic disorders, and infectious diseases. By leveraging the inherent biological potential of the isobenzofuranone core and the synthetic flexibility of BHF, researchers can accelerate the identification of new lead compounds for further development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.
  • Benchchem. (n.d.). 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Bromophthalide in Material Science Research.
  • Silva, F. C., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1893. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Khotsombat, S., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromophthalide. Retrieved from [Link]

  • Manipal Research Portal. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide).
  • ResearchGate. (n.d.). Request PDF | On Jan 1, 2005, Hemmige S. Yathirajan and others published 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2689. [Link]

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Application

The Versatile Role of Brominated Lactones in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unlocking the Synthetic Potential of Brominated Lactones Brominated lactones are a class of halogenated heterocyclic compounds that have emerged as powerful and versatile intermediates in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of Brominated Lactones

Brominated lactones are a class of halogenated heterocyclic compounds that have emerged as powerful and versatile intermediates in organic synthesis. Their inherent reactivity, stemming from the presence of both a strained lactone ring and a reactive carbon-bromine bond, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the experimental applications of brominated lactones, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into the primary methods for their synthesis and explore their utility in key synthetic reactions, including nucleophilic substitutions, eliminations, and radical-mediated transformations. The strategic application of these reactions enables the construction of complex molecular architectures, making brominated lactones invaluable building blocks in the synthesis of natural products and medicinally relevant compounds.[1][2][3] Bromine-containing compounds are utilized in the manufacturing of various pharmaceuticals, acting as catalysts or as integral components of the final drug substance.[4]

I. Synthesis of Brominated Lactones: Key Methodologies

The effective use of brominated lactones begins with their efficient and stereoselective synthesis. Two principal strategies dominate the landscape: bromolactonization of unsaturated carboxylic acids and direct α-bromination of pre-existing lactones.

Bromolactonization: Crafting Complexity from Unsaturated Acids

Bromolactonization is a powerful cyclization reaction that constructs a brominated lactone from an unsaturated carboxylic acid. This process involves the electrophilic addition of a bromine species to the double bond, followed by intramolecular nucleophilic attack by the carboxylate. The regioselectivity (endo vs. exo cyclization) and stereoselectivity of this reaction are critical considerations.[5][6][7][8]

Mechanism of Bromolactonization:

The reaction is initiated by the electrophilic attack of a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, on the alkene. This forms a bromonium ion intermediate. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the bromonium ion to form the lactone ring. The stereochemistry of the starting alkene and the reaction conditions can influence the stereochemical outcome of the product.[9][10]

bromolactonization cluster_0 Bromolactonization Mechanism Unsaturated_Acid Unsaturated Carboxylic Acid Bromonium_Ion Bromonium Ion Intermediate Unsaturated_Acid->Bromonium_Ion + Br+ Brominated_Lactone Brominated Lactone Bromonium_Ion->Brominated_Lactone Intramolecular Cyclization

Caption: General mechanism of bromolactonization.

Protocol 1: Diastereoselective Bromolactonization using NBS

This protocol describes a general procedure for the diastereoselective bromolactonization of an unsaturated carboxylic acid.

Materials:

  • Unsaturated carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the unsaturated carboxylic acid (1.0 mmol) in a mixture of HFIP and DCM (as per optimized solvent ratio for desired regioselectivity) at room temperature.[5]

  • Add N-bromosuccinimide (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired brominated lactone.

Factors Influencing Regioselectivity: The regioselectivity of bromolactonization can be influenced by the solvent. For instance, the use of HFIP has been shown to promote endo-cyclization.[5][7][8] The substitution pattern on the alkene also plays a crucial role in determining the regiochemical outcome.[6]

Substrate TypePredominant ProductReference
5-Aryl-4(E)-pentenoic acids6-endo cyclization
5-Alkyl-4(Z)-olefinic acids5-exo cyclization
α-Bromination of Lactones: Direct Functionalization

The direct bromination at the α-position of a lactone is another vital method for accessing α-bromolactones. This transformation is typically achieved by generating an enolate or enol intermediate, which then reacts with an electrophilic bromine source.[11]

Protocol 2: Two-Phase α-Bromination of Lactones

This recently developed method provides a practical and efficient route to α-bromolactones under mild conditions.[1][12][13]

Materials:

  • Lactone

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Tetraalkylammonium hydroxide (R₄N⁺OH⁻)

  • Chloroform (CHCl₃) or Methyl Ethyl Ketone (MEK)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ring Opening and Bromination: In a well-ventilated fume hood, add Br₂ (1.1 equiv) and a catalytic amount of PBr₃ to the lactone (1.0 equiv). Stir the mixture at the appropriate temperature (e.g., room temperature or slightly elevated) until the lactone is consumed (monitored by TLC or GC-MS), forming the α-bromo carboxylic acid.

  • Intramolecular Cyclization: To the resulting α-bromo carboxylic acid, add a two-phase system of CHCl₃ (or MEK for a more environmentally friendly option) and water.[13] Add the tetraalkylammonium hydroxide (R₄N⁺OH⁻) solution and stir vigorously for 1 hour.[1][12]

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting α-bromolactone can be used directly or purified by chromatography if necessary. Note that some α-bromolactones, like α-bromo-δ-valerolactone, are unstable and should be used immediately or stored at low temperatures.[1][13]

alpha_bromination_workflow Start Lactone Step1 Ring Opening & α-Bromination (Br₂, PBr₃) Start->Step1 Intermediate α-Bromo Carboxylic Acid Step1->Intermediate Step2 Intramolecular Cyclization (R₄N⁺OH⁻, H₂O/CHCl₃) Intermediate->Step2 Product α-Bromolactone Step2->Product

Caption: Workflow for two-phase α-bromination.

II. Key Reactions of Brominated Lactones in Organic Synthesis

The synthetic utility of brominated lactones lies in their ability to undergo a variety of transformations at the carbon bearing the bromine atom.

Nucleophilic Substitution Reactions

The carbon-bromine bond in brominated lactones is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. α-Halo ketones, and by extension α-bromo lactones, are particularly reactive towards SN2 reactions.[14]

Causality Behind Reactivity: The enhanced reactivity of α-bromo lactones in SN2 reactions is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[14]

Protocol 3: One-Pot Synthesis of an α-Thiolated Lactone

This protocol demonstrates the direct conversion of an in-situ generated α-bromolactone into a sulfur-substituted lactone.[1]

Materials:

  • Lactone (e.g., δ-valerolactone)

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Tetrapropylammonium hydroxide (n-Pr₄N⁺OH⁻)

  • Methyl ethyl ketone (MEK)

  • Water

  • Benzenethiol

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Generate the α-bromo-δ-valerolactone in situ following Protocol 2, using MEK as the organic solvent.

  • Without isolating the α-bromolactone, add benzenethiol (1.0 equiv) and K₂CO₃ (1.5 equiv) to the reaction mixture.

  • Stir the mixture at room temperature until the α-bromolactone is consumed (monitored by TLC).

  • Perform an aqueous work-up as described in Protocol 2.

  • Purify the product by column chromatography to yield the α-phenylthio-δ-valerolactone.[1]

Elimination Reactions

Treatment of brominated lactones with a base can induce an elimination reaction to form an α,β-unsaturated lactone. The stereochemical arrangement of the α-proton and the bromine atom is crucial for this transformation, often requiring an anti-periplanar geometry for an E2 mechanism.[9][15][16]

Protocol 4: Base-Induced Elimination to Form an α,β-Unsaturated Lactone

This protocol provides a general method for the dehydrobromination of a brominated lactone.

Materials:

  • Brominated lactone

  • A strong, non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

Procedure:

  • Dissolve the brominated lactone (1.0 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add the base (1.1 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated lactone by column chromatography.

Radical Reactions

Brominated lactones can also participate in radical reactions. The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate, which can then undergo further transformations, such as reduction (dehalogenation) or carbon-carbon bond formation.[17][18][19][20]

Causality Behind Experimental Choices: Radical reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and propagated by a radical mediator, like tributyltin hydride (Bu₃SnH). The choice of initiator and mediator is critical for the efficiency of the reaction.[17]

Protocol 5: Radical-Mediated Dehalogenation of a Brominated Lactone

This protocol describes the reduction of a brominated lactone to the corresponding parent lactone.

Materials:

  • Brominated lactone

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask, dissolve the brominated lactone (1.0 mmol) in anhydrous toluene under an inert atmosphere.

  • Add Bu₃SnH (1.2 mmol) and a catalytic amount of AIBN (0.1 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the product by column chromatography to remove the tin byproducts and isolate the dehalogenated lactone.

radical_dehalogenation cluster_1 Radical Dehalogenation Cycle Initiation AIBN → 2 R• Propagation1 R• + Bu₃SnH → RH + Bu₃Sn• Initiation->Propagation1 Propagation2 Brominated Lactone + Bu₃Sn• → Lactonyl Radical + Bu₃SnBr Propagation3 Lactonyl Radical + Bu₃SnH → Lactone + Bu₃Sn• Propagation2->Propagation3 Propagation3->Propagation2 Cycle Repeats Termination Radical Combination

Caption: Radical chain mechanism for dehalogenation.

III. Applications in the Synthesis of Bioactive Molecules

The synthetic transformations described above have been applied to the synthesis of numerous natural products and medicinally important molecules. For instance, brominated lactones related to mycalin A have been synthesized and evaluated for their antiproliferative activity against melanoma cells.[21] Additionally, brominated lactones are key intermediates in the synthesis of prostaglandins and their analogs.[22]

Conclusion

Brominated lactones are undeniably valuable synthetic intermediates. The ability to synthesize them with high levels of stereocontrol via methods like bromolactonization, coupled with their diverse reactivity in nucleophilic substitution, elimination, and radical reactions, provides a robust platform for the construction of complex and biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these versatile building blocks in their synthetic endeavors.

References

  • Capasso, D., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. ResearchGate. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. [Link]

  • Wang, Y., Tennyson, R. L., & Romo, D. (n.d.). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. LOCKSS. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. National Institutes of Health. [Link]

  • BROMO-LACTONISATION REACTION/ELIMINATION REACTION/REACTION MECHANISM/CONCEPT IN CHEMISTRY. YouTube. [Link]

  • Proposed reaction mechanism for the bromolactonization. ResearchGate. [Link]

  • Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. ResearchGate. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate. [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

  • Chlorolactonization and bromolactonization of 1b and 2. ResearchGate. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Elimination Reactions. ResearchGate. [Link]

  • Stereoselective synthesis of γ-lactone fused cyclopentanoids. ResearchGate. [Link]

  • Stereocontrolled access to δ-lactone-fused-γ-lactams bearing. ScholarWorks@CWU. [Link]

  • Radical Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Carbonyl Alpha-Substitution Reactions (1). Unknown Source.
  • Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. MDPI. [Link]

  • 22: Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]

  • 18.4. Radical reactions in practice. Lumen Learning. [Link]

  • Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Unknown Source.
  • 8.5. Elimination reactions. Lumen Learning. [Link]

  • Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic... ResearchGate. [Link]

  • Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. ResearchGate. [Link]

  • 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • 12.2: Radical Reactions. Chemistry LibreTexts. [Link]

  • E1 reactions (video). Khan Academy. [Link]

  • Pharmaceuticals. BSEF. [Link]

  • Mechanism of Free Radical Bromination. BYJU'S. [Link]

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Method

Application Note &amp; Protocol: Selective Reduction of 5-Bromophthalic Anhydride to 5-Bromophthalide

Abstract This document provides a detailed protocol for the selective reduction of 5-bromophthalic anhydride, a critical process for the synthesis of 5-bromophthalide. 5-Bromophthalide is a key intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the selective reduction of 5-bromophthalic anhydride, a critical process for the synthesis of 5-bromophthalide. 5-Bromophthalide is a key intermediate in the development of various active pharmaceutical ingredients (APIs), most notably the antidepressant citalopram.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and process optimization strategies. We will focus on the widely adopted method utilizing sodium borohydride, which offers a balance of efficiency, selectivity, and operational safety.

Introduction: The Significance of 5-Bromophthalide Synthesis

The synthesis of 5-bromophthalide is a pivotal step in the manufacturing of several pharmaceuticals. Its molecular structure, featuring a reactive bromine atom and a phthalide core, makes it a versatile building block.[3] The predominant industrial route to this intermediate is the reduction of 4-bromophthalic anhydride (which, upon reduction, yields the desired 5-bromophthalide isomer as the major product).[1][4] While other multi-step pathways exist, the direct reduction of the anhydride is often favored due to its fewer synthetic steps.[1]

The primary challenge in this reduction lies in controlling the regioselectivity. The anhydride possesses two carbonyl groups, and hydride attack can occur at either position, leading to a mixture of 5-bromophthalide and the isomeric 6-bromophthalide. This guide details a protocol designed to maximize the formation of the desired 5-bromo isomer through careful control of reaction conditions.

Mechanistic Rationale: Controlling Regioselectivity

The reduction of phthalic anhydrides with sodium borohydride (NaBH₄) is a well-established transformation.[5] NaBH₄ is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones.[6][7][8] Its reaction with anhydrides proceeds via the nucleophilic addition of a hydride ion (H⁻) to one of the electrophilic carbonyl carbons.

The key to this synthesis is to influence which of the two carbonyl carbons is preferentially attacked. The bromine atom at the 5-position is an electron-withdrawing group, which deactivates the aromatic ring. This electronic effect is transmitted to the carbonyl groups, influencing their relative electrophilicity. It has been observed that conducting the reaction at lower temperatures, typically between 3-15°C, shifts the selectivity of the reduction towards the formation of 5-bromophthalide.[2]

The proposed mechanism involves the following steps:

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks one of the carbonyl carbons of the 5-bromophthalic anhydride.

  • Ring Opening: This initial attack leads to the formation of a tetrahedral intermediate, which then opens the anhydride ring to form a carboxylate and an aldehyde.

  • Intramolecular Cyclization: The aldehyde is rapidly reduced to an alcohol by another equivalent of hydride. The resulting intermediate undergoes intramolecular cyclization (lactonization) to form the stable phthalide ring.

  • Workup: Acidic workup neutralizes the reaction and ensures the final product is in its lactone form.

Reduction_Mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Ring Opening & Reduction cluster_2 Step 3: Lactonization cluster_3 Step 4: Purification Anhydride 5-Bromophthalic Anhydride Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 H⁻ attack on C=O Hydride NaBH₄ (Source of H⁻) Hydride->Anhydride Intermediate2 Ring-Opened Intermediate (Carboxylate-Aldehyde) Intermediate1->Intermediate2 Ring Opening Intermediate3 Hydroxy Acid Intermediate Intermediate2->Intermediate3 Reduction of Aldehyde Product_Mix Mixture of 5- & 6-Bromophthalide Intermediate3->Product_Mix Intramolecular Cyclization Final_Product Pure 5-Bromophthalide Product_Mix->Final_Product Selective Crystallization Experimental_Workflow Start Start Prep_NaBH4 Prepare NaBH₄ Slurry in THF, Cool to 5°C Start->Prep_NaBH4 Prep_Anhydride Prepare Anhydride Solution in THF at 25°C Start->Prep_Anhydride Addition Slowly Add Anhydride Solution to NaBH₄ Slurry (Maintain 5-15°C) Prep_NaBH4->Addition Prep_Anhydride->Addition Stir Stir for 1 Hour at 25°C Addition->Stir Quench Quench with Water and HCl Stir->Quench Separate Separate Organic and Aqueous Phases Quench->Separate Concentrate Concentrate Organic Phase Separate->Concentrate Crystallize Selective Crystallization Concentrate->Crystallize Isolate Isolate Product via Filtration Crystallize->Isolate Dry Dry Product Under Vacuum Isolate->Dry End Pure 5-Bromophthalide Dry->End

Sources

Application

Application Note: A Researcher's Guide to the Wohl-Ziegler Bromination of Phthalide

Introduction: The Strategic Importance of 3-Bromophthalide In the landscape of pharmaceutical synthesis and drug development, phthalides serve as versatile scaffolds for a range of bioactive molecules.[1] Among their der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromophthalide

In the landscape of pharmaceutical synthesis and drug development, phthalides serve as versatile scaffolds for a range of bioactive molecules.[1] Among their derivatives, 3-bromophthalide is a particularly valuable intermediate, acting as a critical building block for various complex organic structures and active pharmaceutical ingredients (APIs).[2][3] Its strategic importance lies in the reactivity of the bromine atom at the benzylic position, which allows for subsequent nucleophilic substitutions to construct more elaborate molecular architectures. The synthesis of 3-bromophthalide is therefore a foundational step in the development of novel therapeutics, including anti-inflammatory agents and immunosuppressants.[1][2]

While direct bromination of phthalide using elemental bromine is possible, it is often a slow process requiring high temperatures over extended periods (10–13 hours).[4][5] The Wohl-Ziegler reaction presents a more efficient and practical alternative, utilizing N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[6][7][8] This method offers comparable, if not superior, yields in a significantly shorter reaction time (3–4 hours), making it the preferred procedure for laboratory-scale synthesis.[4][5] This guide provides a detailed protocol and mechanistic insights into the Wohl-Ziegler bromination of phthalide, designed for researchers and professionals in organic synthesis and drug discovery.

The Heart of the Reaction: Understanding the Free-Radical Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[8][9] This process is highly selective for the allylic or benzylic position due to the resonance stabilization of the resulting radical intermediate. The key to the reaction's success is maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses potential ionic side reactions.[9] NBS serves as a source of bromine radicals, initiated by light or a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[7][10]

The mechanism can be broken down into three key stages:

  • Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) or is induced by UV/visible light. This initial radical abstracts a hydrogen from trace amounts of HBr present, generating a bromine radical (Br•). This bromine radical is the key chain-carrying species.

  • Propagation: This is a cyclic, self-sustaining process.

    • A bromine radical abstracts a hydrogen atom from the benzylic C-3 position of phthalide. This is the rate-determining step and is favored because it forms a resonance-stabilized benzylic radical.

    • This phthalide radical then reacts with a molecule of NBS (or Br₂ generated in situ) to yield the desired 3-bromophthalide product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction concludes when radical species are consumed through combination reactions, for example, when two bromine radicals combine to form Br₂.

Detailed Experimental Protocol: Synthesis of 3-Bromophthalide

This protocol is a modification of the well-established Wohl-Ziegler method, adapted from Organic Syntheses, a trusted source for reliable chemical procedures.[4][5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometry
Phthalide134.1310.0 g0.0751.0 eq
N-Bromosuccinimide (NBS)177.9813.3 g0.0751.0 eq
Benzoyl Peroxide (BPO)242.23~50 mg~0.2 mmolcat.
Carbon Tetrachloride (CCl₄), dry153.82200 mL-Solvent
Cyclohexane84.16~150 mL-Recrystallization

Safety Precautions:

  • Carbon Tetrachloride (CCl₄): This solvent is toxic and an ozone-depleting substance.[6] All operations must be conducted in a well-ventilated fume hood. Consider substituting with a less hazardous solvent like acetonitrile if feasible for your specific application, though CCl₄ is classic for this reaction.[9]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pure NBS is white; a yellow or brown color indicates the presence of Br₂, which is corrosive and toxic.[10]

  • 3-Bromophthalide: The product is an irritant. Avoid skin and eye contact.[2]

Reaction Setup and Procedure
  • Apparatus Setup: To a 500-mL round-bottom flask, add a magnetic stir bar, phthalide (10.0 g), N-bromosuccinimide (13.3 g), benzoyl peroxide (~50 mg), and dry carbon tetrachloride (200 mL).[1][4]

  • Reflux and Initiation: Equip the flask with a reflux condenser and a drying tube containing a desiccant (e.g., Drierite or calcium chloride) to protect the reaction from atmospheric moisture.[4] Place an ordinary 100-watt unfrosted light bulb approximately 6-8 inches from the flask to serve as a light source for radical initiation.[4]

  • Heating and Monitoring: Heat the mixture to a gentle reflux using a heating mantle. The reaction is initiated by the combination of heat and light. Vigorous boiling may be observed as the reaction begins.[6]

  • Reaction Completion: The reaction progress can be visually monitored. NBS is denser than CCl₄ and will initially settle at the bottom. As the reaction proceeds, it is converted to succinimide, which is less dense and will float to the surface.[6][9] The reaction is considered complete when all the NBS has disappeared from the bottom of the flask, typically within 3-4 hours.[4]

Work-up and Purification
  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

  • Solvent Removal: Concentrate the filtrate by distilling the carbon tetrachloride under atmospheric pressure in a fume hood. Reduce the volume to approximately 15–20 mL.[4]

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the crude 3-bromophthalide. Collect the solid product by vacuum filtration. This should yield 12–13 g (75–81%) of the crude product with a melting point of 74–80°C.[4]

  • Recrystallization for Purity: For higher purity, recrystallize the crude material from cyclohexane (~150 mL). It is crucial to keep the solvent temperature below 70°C during dissolution to prevent the product from "oiling out".[4] Cool the solution to crystallize the pure product. Filter to obtain colorless plates of 3-bromophthalide (m.p. 78–80°C). The recovery from recrystallization is typically high.[4]

Note on Stability: Pure 3-bromophthalide may decompose slightly upon standing, leading to a depression in its melting point. For applications requiring high purity, it is advisable to use the freshly prepared compound or prepare it in smaller batches as needed.[4]

Visualizing the Process

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis of 3-bromophthalide via the Wohl-Ziegler reaction.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phthalide, NBS, BPO, and dry CCl4 in flask B Heat to reflux with light initiation (3-4 hrs) A->B C Monitor reaction until succinimide floats B->C D Cool to room temp C->D E Filter off succinimide D->E F Concentrate filtrate (distillation) E->F G Cool concentrate to crystallize crude product F->G H Filter to collect crude 3-bromophthalide G->H I Recrystallize from cyclohexane (<70°C) H->I J Filter and dry pure 3-bromophthalide I->J

Caption: Workflow for Wohl-Ziegler Bromination of Phthalide.

Radical Propagation Mechanism

This diagram illustrates the key radical propagation steps responsible for the formation of 3-bromophthalide.

G Phthalide Phthalide Phthalide_Radical Phthalide Radical Phthalide->Phthalide_Radical + Br• Bromophthalide 3-Bromophthalide Phthalide_Radical->Bromophthalide + NBS HBr HBr Phthalide_Radical->HBr - H Br_Radical_2 Br• Bromophthalide->Br_Radical_2 - Succinimidyl Radical NBS NBS Br_Radical_1 Br• Br_Radical_2->Phthalide Continues Chain

Caption: Radical Propagation Cycle in Wohl-Ziegler Reaction.

Conclusion

The Wohl-Ziegler bromination of phthalide is a robust and efficient method for producing 3-bromophthalide, a key intermediate in medicinal chemistry. By understanding the underlying free-radical mechanism, researchers can better control the reaction and troubleshoot potential issues. The protocol detailed herein, grounded in established literature, provides a reliable pathway to high yields of the desired product. Adherence to safety protocols, particularly concerning the handling of halogenated solvents and reagents, is paramount for a successful and safe synthesis.

References

  • Koten, I. A., & Sauer, R. J. (n.d.). 3-bromophthalide. Organic Syntheses. Retrieved from [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules, 27(9), 2999. National Center for Biotechnology Information. Retrieved from [Link]

  • Wohl–Ziegler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 5-bromophthalide. (2004). Google Patents.
  • Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. ACS Publications. Retrieved from [Link]

  • 3-Bromophthalide. (2024). ChemBK. Retrieved from [Link]

  • Wohl-Ziegler Bromination. (2014). Chem-Station International Edition. Retrieved from [Link]

  • Preparation method of 3-bromophthalide. (2015). Google Patents.
  • Takuwa, T., et al. (2009). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. European Journal of Organic Chemistry, 2009(3), 555-566. ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isobenzofuranone Synthesis

Welcome to the technical support center for isobenzofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isobenzofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their isobenzofuranone synthesis reactions. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to streamline your experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My isobenzofuranone synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in isobenzofuranone synthesis can often be attributed to several critical reaction parameters. The interplay between the base, solvent, temperature, and the electronic nature of your substrates is crucial.

  • Base Selection and Concentration: The choice and amount of base are paramount. For instance, in a Claisen-Schmidt condensation approach, using a base like KOH at varying concentrations can significantly alter the product distribution between the desired isobenzofuranone, the intermediate chalcone, and other byproducts.[1] Increasing the base concentration can sometimes favor the cyclization to the isobenzofuranone, but excessive amounts may lead to a mixture of products.[1] A thorough screening of bases such as KOH, NaOH, and LiOH is recommended.[1] In other methods, such as the cascade reaction of 2-acylbenzoic acids, a base like Na2CO3 has been shown to be effective.[2]

  • Solvent Effects: The solvent system plays a critical role in reactant solubility and reaction kinetics.[1] For polar starting materials, protic solvents like methanol or ethanol are common choices. However, a mixture of solvents, such as methanol and water, can sometimes improve yields.[1] For less polar substrates, aprotic solvents like toluene or chloroform may be more suitable.[2][3]

  • Reaction Temperature: Temperature can dramatically influence the reaction pathway. In some cases, higher temperatures may favor undesired side reactions or decomposition.[1] Conversely, for certain cascade reactions, increasing the temperature up to 140 °C has been shown to drastically improve yields.[2] It is essential to empirically determine the optimal temperature for your specific reaction.

  • Substituent Effects: The electronic properties of substituents on your starting materials can significantly impact reaction efficiency. Electron-withdrawing groups on the acetophenone derivative, for example, can enhance the electrophilicity of the carbonyl group, thereby accelerating the initial condensation and subsequent cyclization steps, leading to higher yields.[1] Conversely, electron-donating groups may slow down the reaction.[2]

Q2: I am observing the formation of significant byproducts, particularly the chalcone intermediate. How can I promote the cyclization to the desired isobenzofuranone?

A2: The accumulation of the chalcone intermediate is a common issue and indicates that the final intramolecular cyclization is the rate-limiting step. To favor the formation of the isobenzofuranone, consider the following strategies:

  • Optimizing the Base: As mentioned, the base is critical for promoting the 5-exo-trig cyclization of the chalcone intermediate.[1] A stronger base or a higher concentration might be necessary to facilitate this step. For instance, switching from NaOH to LiOH has been observed to alter product selectivity significantly.[1]

  • Solvent Polarity: The choice of solvent can influence the conformation of the chalcone intermediate, which may affect its propensity to cyclize. Experimenting with a range of solvents with varying polarities is advisable.

  • Extended Reaction Time or Increased Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature may provide the necessary energy for the cyclization to occur. However, be mindful of potential degradation of starting materials or products at elevated temperatures.[2]

  • Two-Step, One-Pot Approach: In some cases, a sequential approach can be beneficial. For example, the chalcone intermediate can be formed under one set of conditions, followed by a change in solvent or the addition of a different reagent to promote cyclization, all within the same pot.[1]

Q3: My starting materials have poor solubility in the chosen solvent system. What are my options?

A3: Poor solubility is a frequent impediment to achieving efficient reaction kinetics. Here are several approaches to address this:

  • Solvent Screening: A systematic screening of different solvents or solvent mixtures is the first step. Consider using co-solvents to improve solubility. For instance, a mixture of methanol and water can be effective.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome solubility issues and accelerate reaction rates, sometimes even under solvent-free conditions.[1]

  • Phase-Transfer Catalysis: If your reaction involves reagents in different phases, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together.

  • Higher Boiling Point Solvents: Employing a higher boiling point solvent, such as n-BuOH, allows the reaction to be conducted at a higher temperature, which can increase the solubility of your starting materials.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or base.2. Incorrect reaction temperature.3. Poor solubility of starting materials.4. Unsuitable solvent.1. Use fresh or purified catalyst/base.2. Optimize the reaction temperature by screening a range.3. Employ a co-solvent system or a higher boiling point solvent.[1][2]4. Screen a variety of solvents with different polarities.
Formation of Multiple Products 1. Incorrect base concentration.2. Reaction temperature is too high or too low.3. Competing reaction pathways (e.g., 6-endo-trig cyclization).[1]1. Titrate the base concentration to find the optimal amount.[1]2. Narrow the reaction temperature range.3. Modify the substrate or reaction conditions to favor the desired cyclization.
Incomplete Conversion of Starting Material 1. Insufficient reaction time.2. Inadequate amount of catalyst or base.3. Deactivation of the catalyst.1. Extend the reaction time and monitor by TLC or LC-MS.2. Increase the loading of the catalyst or base.3. If using a metal catalyst, ensure an inert atmosphere to prevent deactivation.
Difficulty in Product Isolation 1. Formation of salts during workup.[1]2. Product has similar polarity to byproducts or starting materials.1. Adjust the pH carefully during the workup to avoid salt formation.2. Optimize chromatographic separation conditions (e.g., different solvent systems, column types).

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Isobenzofuranones via Claisen-Schmidt Condensation

This protocol is adapted from a method utilizing a base-catalyzed condensation followed by cyclization.[1]

Materials:

  • 2-hydroxyacetophenone derivative (1.0 mmol)

  • Phthalaldehydic acid (1.2 mmol)

  • LiOH (5.0 mmol)

  • Methanol:Water (4:1 ratio, 5.0 mL)

  • Chloroform

Procedure:

  • To a round-bottom flask, add the 2-hydroxyacetophenone derivative, phthalaldehydic acid, and the methanol:water solvent mixture.

  • Add LiOH to the mixture and stir at 70 °C for 18 hours to form the chalcone intermediate.

  • After cooling to room temperature, remove the methanol and water under reduced pressure.

  • Add chloroform to the residue and stir at room temperature to 40 °C for 1-52 hours to facilitate the cyclization to the isobenzofuranone.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: DBU-Promoted Condensation for Isobenzofuranone Synthesis

This protocol describes a method using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter.[3]

Materials:

  • Phthalaldehydic acid (1.0 mmol)

  • 1,3-dicarbonyl compound (1.1 mmol)

  • DBU (1.2 mmol)

  • Chloroform or Acetonitrile

Procedure:

  • Dissolve phthalaldehydic acid and the 1,3-dicarbonyl compound in chloroform or acetonitrile in a round-bottom flask.

  • Add DBU to the solution.

  • Reflux the mixture or stir at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired isobenzofuranone.

Visualizing the Reaction Pathway

Claisen-Schmidt Condensation and Cyclization

The synthesis of isobenzofuranones often proceeds through a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular 5-exo-trig cyclization.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2-Hydroxyacetophenone->Chalcone Intermediate Base (e.g., LiOH) Phthalaldehydic Acid Phthalaldehydic Acid Phthalaldehydic Acid->Chalcone Intermediate Cyclization Cyclization Chalcone Intermediate->Cyclization 5-exo-trig Isobenzofuranone Isobenzofuranone Cyclization->Isobenzofuranone

Caption: A two-step pathway for isobenzofuranone synthesis.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential.

G start Low Yield Observed check_base Check Base Screen different bases (KOH, LiOH, etc.) Optimize concentration start->check_base check_solvent Check Solvent Test different solvents/mixtures Consider co-solvents check_base->check_solvent No Improvement solution Improved Yield check_base->solution Improvement check_temp Check Temperature Systematically vary temperature Be cautious of degradation check_solvent->check_temp No Improvement check_solvent->solution Improvement check_subs Check Substituents Consider electronic effects Modify starting materials if possible check_temp->check_subs No Improvement check_temp->solution Improvement check_subs->solution Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

References

Sources

Optimization

"5-bromo-3-hydroxy-3H-isobenzofuran-1-one" reaction side products and removal

Welcome to the technical support center for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (also known as 5-bromo-3-hydroxyphthalide). This guide is designed for researchers, scientists, and drug development professionals to t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (also known as 5-bromo-3-hydroxyphthalide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side products and their removal during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and how do they influence side reactions?

A: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one has three main reactive sites that dictate its chemical behavior and potential for side product formation:

  • The Hemiacetal Group (at C-3): The hydroxyl group at the 3-position is part of a hemiacetal, making it particularly reactive.[1] This site is in equilibrium with the open-chain tautomer, 5-bromo-2-formylbenzoic acid.[1] This equilibrium is a crucial factor in many side reactions.

  • The Lactone Ring: The isobenzofuranone core contains a γ-lactone, which is a cyclic ester. This ring is susceptible to nucleophilic attack, especially under basic conditions, which can lead to ring-opening.[1]

  • The Brominated Aromatic Ring: The bromine atom on the benzene ring is a versatile handle for various transformations, such as cross-coupling reactions. The aromatic ring itself can also undergo further substitution.

Understanding the interplay of these functional groups is key to predicting and mitigating unwanted side reactions.

Q2: I am observing a more nonpolar spot on my TLC plate after my reaction. What could this be?

A: A common nonpolar side product is the dehydrated phthalide, 5-bromo-1H-isobenzofuran-1-one . This can occur under acidic conditions or upon heating, where the C-3 hydroxyl group is eliminated. Another possibility, depending on the reaction, is the formation of an ester if an acidic byproduct reacts with the hydroxyl group of your starting material.[1]

Q3: My reaction mixture became acidic and I'm having trouble with a water-soluble impurity. What is the likely cause?

A: The likely culprit is the formation of 5-bromo-2-formylbenzoic acid , the open-chain tautomer of your starting material.[1] This transformation is catalyzed by both acid and base.[1] Under basic conditions, the lactone can undergo irreversible hydrolysis to form the carboxylate salt of this aldehyde-acid, which is highly water-soluble.[1]

Q4: I am attempting a Suzuki coupling reaction at the bromine position, but I am getting a low yield and significant decomposition. What are the probable side reactions?

A: In addition to the common side products from the starting material itself, Suzuki and other cross-coupling reactions can have their own set of side reactions. The basic conditions often required for these reactions can promote the hydrolysis of the lactone ring.[1] Furthermore, the aldehyde in the open-chain form can potentially react with the organoboron reagent or other components in the reaction mixture.

Troubleshooting Guide: Common Side Products and Removal Strategies

This section provides a more in-depth look at common side products and detailed protocols for their removal.

Issue 1: Formation of the Ring-Opened Product (5-bromo-2-formylbenzoic acid)
  • Causality: This side product arises from the hydrolysis of the lactone ring, a reaction that is particularly favorable under basic conditions.[1] The formation of a resonance-stabilized carboxylate anion drives the reaction to completion, making it irreversible.[1]

  • Identification: This impurity is significantly more polar than the starting material and is often soluble in aqueous basic solutions. It can be detected by LC-MS or by extracting a sample of the reaction mixture with a basic aqueous solution and analyzing the aqueous layer.

  • Removal Protocol: Acid-Base Extraction

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic side product will be deprotonated and extracted into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Formation of the Dehydrated Product (5-bromo-1H-isobenzofuran-1-one)
  • Causality: This side product is formed by the elimination of water from the hemiacetal. This process can be promoted by acidic conditions and/or heat.[1]

  • Identification: This compound is less polar than the starting material and will have a higher Rf value on a TLC plate.

  • Removal Protocol: Column Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific polarity of the desired product and the side product.

    • Carefully load the adsorbed product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions. The less polar dehydrated product will elute before the more polar starting material and desired product (if it is also polar).

    • Monitor the fractions by TLC to identify and combine those containing the purified product.

Issue 3: Formation of Oxidized Product (5-bromo-isobenzofuran-1,3-dione)
  • Causality: The secondary alcohol of the hemiacetal can be oxidized to a ketone, yielding the corresponding dione. This can occur in the presence of certain oxidizing agents.[1]

  • Identification: This dione is a relatively nonpolar and highly crystalline compound.

  • Removal Protocol: Recrystallization

    • Dissolve the crude product in a minimal amount of a suitable hot solvent. Solvents to consider include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Summary of Common Side Products and Their Properties
Side ProductStructureCausative ConditionsRelative PolarityRemoval Method
5-bromo-2-formylbenzoic acid

Basic or acidic conditions, presence of waterHighAcid-Base Extraction
5-bromo-1H-isobenzofuran-1-one

Acidic conditions, heatLowColumn Chromatography
5-bromo-isobenzofuran-1,3-dione

Oxidizing conditionsMedium-LowRecrystallization

Visualizing Reaction Pathways and Side Reactions

Ring-Chain Tautomerism and Hydrolysis

The following diagram illustrates the equilibrium between the closed-ring hemiacetal form and the open-chain aldehyde form, as well as the irreversible hydrolysis under basic conditions.

G 5-bromo-3-hydroxy-3H-isobenzofuran-1-one 5-bromo-3-hydroxy-3H-isobenzofuran-1-one 5-bromo-2-formylbenzoic acid 5-bromo-2-formylbenzoic acid 5-bromo-3-hydroxy-3H-isobenzofuran-1-one->5-bromo-2-formylbenzoic acid Acid/Base (Equilibrium) Carboxylate Salt Carboxylate Salt 5-bromo-3-hydroxy-3H-isobenzofuran-1-one->Carboxylate Salt Strong Base (Irreversible Hydrolysis) 5-bromo-2-formylbenzoic acid->5-bromo-3-hydroxy-3H-isobenzofuran-1-one G 5-bromo-3-hydroxy-3H-isobenzofuran-1-one 5-bromo-3-hydroxy-3H-isobenzofuran-1-one 5-bromo-1H-isobenzofuran-1-one 5-bromo-1H-isobenzofuran-1-one 5-bromo-3-hydroxy-3H-isobenzofuran-1-one->5-bromo-1H-isobenzofuran-1-one Acid/Heat (-H₂O) 5-bromo-isobenzofuran-1,3-dione 5-bromo-isobenzofuran-1,3-dione 5-bromo-3-hydroxy-3H-isobenzofuran-1-one->5-bromo-isobenzofuran-1,3-dione Oxidation

Caption: Dehydration and oxidation side reactions.

References

  • Yathirajan, H. S., Nagaraj, B., & Gaonkar, S. L. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Manipal Research Portal. Retrieved from [Link]

  • Gündoğdu, Ö., Şahin, E., & Kara, Y. (2023). A unique synthesis of N-(Z)-5-bromo-6-hydroxyhexahydro isobenzofuran-1(3H)-ylidene)methanaminium bromide. Chemical Papers. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Products Formed in the Reaction of Phthalide with 4-Halo-o-hydroxychalcones. Retrieved from [Link]

  • Li, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(10), 3249. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromophthalide.
  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide.
  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 23(11), 2993. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromophthalide. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2999. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of 3-hydroxyphthalides and their ester derivatives. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst and Synthesis for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Welcome to the technical support center for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to aid in the successful synthesis of this valuable intermediate. The isobenzofuranone core is a privileged scaffold in numerous biologically active compounds, making the efficient synthesis of its derivatives a significant focus in chemical and medical research.[1] This document provides actionable insights and solutions to common challenges encountered during the synthesis of this specific brominated and hydroxylated phthalide.

Synthesis Overview: Pathways to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one can be approached through several strategic routes. These generally involve either the formation of the lactone ring from a pre-functionalized precursor or the modification of an existing isobenzofuranone skeleton.[2] A common strategy involves the cyclization of a 2-acylbenzoic acid derivative. Catalytic methods, including acid/base catalysis and transition metal-catalyzed reactions, are often employed to facilitate this transformation.[1][2]

The reactivity of the target molecule is largely influenced by its hydroxyl and bromo functional groups. The hydroxyl group, being part of a hemiacetal, is particularly reactive and can undergo esterification or oxidation.[2] The bromine atom on the aromatic ring allows for further modifications, such as cross-coupling reactions, making this compound a versatile building block in medicinal chemistry.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: Low or No Product Yield

Question: My reaction shows minimal to no formation of the desired 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, and I am mostly recovering my starting materials. What are the likely causes and how can I fix this?

Answer: This is a common issue that often points to problems with the reaction setup, catalyst activity, or the starting materials themselves.

  • Catalyst Inactivity: If you are employing a transition metal catalyst, it may have degraded due to exposure to air or moisture. For instance, palladium catalysts can decompose to form inactive palladium black.[3]

    • Solution: Ensure your catalyst is fresh or from a reliable source. If applicable, consider catalyst activation protocols. For air-sensitive reactions, use Schlenk techniques and degassed solvents to maintain an inert atmosphere.[3]

  • Inadequate Reaction Conditions: The choice of solvent, base, and temperature is crucial. The reaction may be too slow at the current temperature, or the chosen base may not be strong enough to facilitate the key reaction steps.

    • Solution: Systematically screen different solvents and bases. A modest increase in temperature can sometimes significantly improve the reaction rate, but be cautious of potential side reactions.

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use.

Issue 2: Formation of Significant Impurities

Question: I am observing the formation of several side products, complicating the purification of my target compound. What are the common side reactions and how can I minimize them?

Answer: The formation of impurities is often due to side reactions or degradation of the product under the reaction conditions.

  • Product Degradation: The lactone ring in the isobenzofuranone core can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding carboxylate.[2]

    • Solution: If possible, use a milder base or reduce the reaction time. Careful pH control during the workup is also essential.

  • Side Reactions: Depending on the synthetic route, side reactions such as over-oxidation or self-condensation of starting materials can occur.

    • Solution: Adjust the stoichiometry of your reagents. Adding the key reagent slowly can sometimes minimize side product formation. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed and before significant impurity formation occurs.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one from the crude reaction mixture. What are the best practices for workup and purification?

Answer: Effective isolation and purification are critical for obtaining a high-quality product.

  • Aqueous Workup: A standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.

    • Procedure: After quenching the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to help break up any emulsions and dry it over an anhydrous salt like sodium sulfate before concentrating.[4]

  • Purification Techniques:

    • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient of ethyl acetate in hexanes is a common starting point for the elution of moderately polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of isobenzofuranones?

A1: The synthesis of the isobenzofuranone core can be achieved using various catalytic systems. Common approaches include:

  • Acid/Base Catalysis: Cascade cyclization reactions can be steered by acids or bases.[1]

  • Organocatalysis: Environmentally benign methods using organocatalysts like p-anisidine in solvents such as glycerol have been developed.[1]

  • Transition Metal Catalysis: Palladium-catalyzed carbonylation reactions of o-bromobenzyl alcohols offer a broad substrate scope.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the key safety precautions when working with 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and related brominated compounds?

A3: Brominated organic compounds can be hazardous. It is crucial to handle them in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some individuals may develop allergies to brominated compounds, so it is important to avoid inhalation and skin contact.[5]

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of spectroscopic techniques is recommended for unambiguous structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure.[2]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl group of the lactone and the hydroxyl group.

Data and Protocols

Comparison of Catalytic Systems for Isobenzofuranone Synthesis
Catalyst/ReagentStarting MaterialsKey AdvantagesLimitations
Base (e.g., Na₂CO₃) 2-Acylbenzoic acids, Isatoic anhydridesOne-pot synthesis, good functional group tolerance, high efficiency.Requires specific starting materials.
Organocatalyst (e.g., p-Anisidine) 2-Formylbenzoic acid, β-Keto acidsEnvironmentally friendly (glycerol solvent), good to excellent yields, simple operation.Substrate scope is mainly focused on variations of the β-keto acid.
Palladium (e.g., Pd(OAc)₂) o-Bromobenzyl alcohols, ParaformaldehydeBroad substrate scope.Requires a transition metal catalyst and a ligand (e.g., Xantphos).

This table is a summary based on information from a comparative guide to modern synthetic routes for substituted isobenzofuranones.[1]

Experimental Protocol: Claisen-Schmidt Condensation for Isobenzofuranone Synthesis

This protocol is adapted from a known procedure for the synthesis of isobenzofuranones and can be modified for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.[6][7]

Reagents:

  • 5-bromo-2-hydroxyacetophenone (1.0 mmol)

  • Phthalaldehydic acid (1.2 mmol)

  • LiOH (5.0 mmol)

  • Methanol:Water (4:1 mixture, 5.0 mL)

  • 2 N HCl

  • Chloroform

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-hydroxyacetophenone, phthalaldehydic acid, and LiOH in the methanol:water solvent mixture.

  • Reflux the mixture at 70 °C for 18 hours.

  • Cool the reaction mixture and quench with 2 N HCl.

  • The crude chalcone intermediate is then stirred in chloroform at room temperature for 24 hours to facilitate the cyclization to the isobenzofuranone.

  • Perform an aqueous workup and purify the crude product by recrystallization or column chromatography.

Visualizations
General Synthetic Scheme

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted\nPrecursor Substituted Precursor Catalyst\nSolvent\nHeat Catalyst Solvent Heat Substituted\nPrecursor->Catalyst\nSolvent\nHeat Cyclization 5-bromo-3-hydroxy-\n3H-isobenzofuran-1-one 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one Catalyst\nSolvent\nHeat->5-bromo-3-hydroxy-\n3H-isobenzofuran-1-one

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

G start Low Yield or No Reaction q1 Check Catalyst Activity start->q1 q2 Optimize Reaction Conditions (Temp, Solvent, Base) start->q2 q3 Verify Starting Material Purity start->q3 s1 Use Fresh/Activated Catalyst Ensure Inert Atmosphere q1->s1 s2 Systematic Screening of Conditions q2->s2 s3 Purify Starting Materials q3->s3 end Improved Yield s1->end s2->end s3->end

Caption: Decision tree for troubleshooting low yield.

References

  • 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6 | Benchchem. (URL: )
  • 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis - chemicalbook. (URL: )
  • A Comparative Guide to Modern Synthetic Routes for Substituted Isobenzofuranones - Benchchem. (URL: )
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Public
  • Troubleshooting low yields in 5-Ethynyl-3H-isobenzofuran-1-one reactions - Benchchem. (URL: )
  • 3-bromophthalide - Organic Syntheses Procedure. (URL: [Link])

Sources

Optimization

Stability of "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" in acidic vs basic conditions

Welcome to the technical support guide for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this versatile synthetic intermediate. Understanding its behavior in acidic and basic media is critical for successful reaction planning, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one that influence its stability?

This molecule, a brominated phthalide derivative, possesses two critical functional groups that dictate its reactivity: a γ-lactone (a cyclic ester) and a hemiacetal (a hydroxyl group on a carbon that is also bonded to an oxygen within the ring).[1] The interplay between the electrophilic carbonyl carbon of the lactone and the reactive hydroxyl group at the C-3 position is central to its stability profile.[1] The aromatic ring, substituted with an electron-withdrawing bromine atom, also influences the chemistry of the fused lactone ring.

Diagram: Core Structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Caption: Key reactive sites of the isobenzofuranone core.

Q2: Why is understanding pH-dependent stability so crucial for this compound?

Forced degradation studies, which expose a compound to stress conditions like strong acids and bases, are a cornerstone of pharmaceutical development.[2][3][4] This understanding is critical for:

  • Predicting Degradation Pathways: It helps identify potential degradants that might form during synthesis, purification, or storage.[3]

  • Developing Stability-Indicating Methods: Analytical methods, such as HPLC, must be proven to separate the active pharmaceutical ingredient (API) from all potential degradation products.[5][6] Forced degradation is used to generate these products to validate the method.

  • Informing Reaction Conditions: Choosing the right pH for a subsequent reaction step can prevent unintended degradation of the core structure.

  • Formulation Design: For drug development, knowing the pH lability is essential for designing stable oral or injectable dosage forms.[2]

Troubleshooting Guide: Stability Under Stress Conditions

This section addresses common issues encountered during experimental work.

Issue 1: Rapid Degradation in Basic Media

Q: I added sodium hydroxide (NaOH) to my reaction mixture containing 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, and my starting material disappeared almost instantly on TLC/LCMS. What happened?

A: You have observed the classic base-catalyzed hydrolysis of the lactone ring. Under basic conditions, the compound is highly prone to irreversible degradation.[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the five-membered ring to form a sodium salt of 2-bromo-5-(hydroxymethyl)benzoic acid.

Causality:

  • Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon (C1).

  • Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.

  • Ring Opening: The ring opens by cleavage of the acyl-oxygen bond, a process that is thermodynamically favorable and essentially irreversible.[1]

Diagram: Base-Catalyzed Degradation Pathway

A Parent Compound (Lactone Form) B Tetrahedral Intermediate A->B 1. Nucleophilic Attack by OH⁻ on C=O C Ring-Opened Product (Carboxylate Salt) B->C 2. Ring-Opening (Irreversible)

Caption: Irreversible hydrolysis of the lactone ring under basic conditions.

Troubleshooting & Recommendations:

  • Avoid Strong Bases: If a base is required for a transformation elsewhere on the molecule, use non-nucleophilic, hindered bases or weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at low temperatures, and monitor the reaction carefully for degradation.

  • Protecting Groups: If subsequent steps require harsh basic conditions, consider a different synthetic route where the isobenzofuranone core is formed in a later step.

  • pH Control: For workups and extractions, use dilute, weak acids (e.g., citric acid, NH₄Cl) to quench reactions and avoid exposing the compound to a pH > 8.

Issue 2: Unexpected Reactions in Acidic Media

Q: My compound is mostly stable in acidic solution, but when I heat it with an alcohol in the presence of an acid catalyst, I isolate a new product. What is occurring?

A: While the lactone ring itself is relatively stable to acid-catalyzed hydrolysis (which is a reversible process), the hemiacetal hydroxyl group at the C-3 position becomes reactive under acidic conditions.[1][7] The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). This facilitates nucleophilic substitution at the C-3 position.

Causality:

  • Protonation: The acid catalyst (e.g., H⁺ from HCl or H₂SO₄) protonates the C-3 hydroxyl group.

  • Formation of a Good Leaving Group: The protonated hydroxyl group (-OH₂⁺) is an excellent leaving group.

  • Nucleophilic Substitution: A nucleophile present in the medium (like an alcohol, R-OH) can attack the C-3 carbon, displacing water and forming a new ether or ester linkage, depending on the exact substrate and conditions. This is analogous to Fischer esterification.[1]

Diagram: Reactivity Under Acidic Conditions

A Parent Compound (Hemiacetal) B Protonated Intermediate (-OH becomes -OH₂⁺) A->B 1. Protonation by H⁺ (Reversible Equilibrium) B->A Deprotonation C Substitution Product (e.g., 3-alkoxy derivative) B->C 2. Nucleophilic Attack (e.g., by R-OH)

Caption: Acid-catalyzed activation of the C-3 hydroxyl group.

Troubleshooting & Recommendations:

  • Temperature Control: To minimize side reactions during acidic workups, keep the temperature low (0-5 °C).

  • Anhydrous Conditions: If you want to avoid substitution at C-3, ensure your acidic medium is free of other nucleophiles (like alcohols used as co-solvents).

  • Leverage Reactivity: This inherent reactivity can be used synthetically. For example, reacting the compound with an alcohol under acidic catalysis is a viable method to synthesize 3-alkoxy derivatives.

Quantitative Data Summary

The following table summarizes the expected stability based on typical forced degradation study conditions.[4][8] The extent of degradation is highly dependent on temperature, time, and reagent concentration.

ConditionReagent ExampleExpected StabilityPrimary MechanismLikely Degradation Product(s)
Acidic 0.1 M - 1 M HClRelatively Stable Reversible lactone hydrolysis; C-3 substitutionMinor amounts of ring-opened di-acid; C-3 substituted products if nucleophiles are present
Basic 0.1 M - 1 M NaOHHighly Unstable Irreversible lactone hydrolysis2-carboxy-4-bromobenzyl alcohol (as the carboxylate salt)

Experimental Protocols

These are standard starting points for forced degradation studies, as recommended by ICH guidelines.[3][9] Always run a control sample (compound in solvent without stressor) in parallel.

Protocol 1: Forced Degradation - Acidic Stress
  • Preparation: Prepare a stock solution of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M Hydrochloric Acid (HCl).

  • Incubation: Cap the vial and place it in a water bath at 60 °C.

  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH or by diluting it in the mobile phase for analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation - Basic Stress
  • Preparation: Prepare a ~1 mg/mL stock solution as described above.

  • Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH). Note: A lower concentration of base is used initially due to the compound's high lability.

  • Incubation: Keep the vial at room temperature. Degradation is often rapid.

  • Time Points: Withdraw aliquots at shorter time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of HCl or by diluting it in the mobile phase.

  • Analysis: Analyze the sample promptly by HPLC.

Protocol 3: Analytical Monitoring by HPLC

A stability-indicating method is crucial for accurate results.[10]

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile is recommended to resolve the polar degradation products from the less polar parent compound.

  • Detection: UV detection at a wavelength where both the parent and degradants have absorbance (e.g., 220-254 nm).

  • Validation: The method must demonstrate specificity, meaning the peak for the parent compound is pure and free from co-eluting degradants.

Diagram: General Workflow for Forced Degradation Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution D Mix Stock + Stressor A->D B Prepare Stressor (e.g., 1M HCl or 0.1M NaOH) B->D C Prepare Control (Stock + Solvent) H Analyze by Stability-Indicating HPLC C->H Analyze Control E Incubate (e.g., 60°C or RT) D->E F Withdraw Aliquots at Time Points E->F G Quench/Neutralize Aliquots F->G G->H I Quantify Degradation & Identify Products H->I

Caption: Step-by-step workflow for stability testing.

References

  • Benchchem. 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6.
  • Vertex AI Search. Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10).
  • NIH.
  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014-04-15).
  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. (2025-08-05).
  • Pharmaguideline.
  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. (2025-03-18).
  • YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016-12-26).
  • Khan Academy.
  • Separation Science. Analytical Techniques In Stability Testing. (2025-03-24).
  • Kinam Park. Assay and Stability Testing.
  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

Sources

Troubleshooting

Preventing degradation of "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" during reaction

Welcome to the technical support center for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies and preventative protocols to ensure the integrity of your reactions and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical nature of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one?

This molecule, a substituted phthalide, is structurally a cyclic hemiacetal (or lactol).[1] This functionality is the primary determinant of its reactivity and instability. The hydroxyl group at the 3-position is not a simple secondary alcohol; it is in equilibrium with the ring-opened aldehyde-carboxylic acid form, making it susceptible to specific degradation pathways, particularly oxidation and pH-dependent ring-opening.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability?

For optimal shelf-life, store the compound at room temperature in a tightly sealed container, protected from light and moisture. Given its susceptibility to oxidation and hydrolysis, storing it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is highly recommended for long-term storage.

Q3: My compound appears to be discolored (yellow or brown) upon receipt or after storage. Is it still usable?

Discoloration often indicates the presence of degradation products, likely resulting from oxidation. While the compound may still be usable for some applications, the purity is compromised. We strongly recommend assessing the purity by NMR or LC-MS before use. If impurities are detected, purification by column chromatography or recrystallization may be necessary.[3] To prevent this, always handle the solid under an inert atmosphere where possible.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems encountered during reactions involving 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Issue 1: My reaction mixture turns dark, and I observe a significant decrease in yield.
  • Primary Suspect: Oxidation. The hemiacetal functionality is easily oxidized to the corresponding 5-bromo-isobenzofuran-1,3-dione.[1] This process is often accelerated by heat, the presence of atmospheric oxygen, or oxidizing agents.

  • Causality: The C-H bond at the 3-position is activated by the adjacent oxygen atoms, making it susceptible to oxidation. Many common reagents or even trace metal impurities can catalyze this process, leading to highly conjugated and colored byproducts.

  • Solutions:

    • Implement an Inert Atmosphere: Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

    • Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Use solvents that have been degassed via freeze-pump-thaw cycles or by bubbling an inert gas through them for at least 30 minutes.

    • Control Reaction Temperature: If the reaction allows, run it at a lower temperature to minimize the rate of decomposition.

Issue 2: Post-workup analysis (NMR/LC-MS) shows a new species with a carboxylic acid and no lactone.
  • Primary Suspect: Base-Catalyzed Hydrolysis. The lactone (cyclic ester) is highly susceptible to irreversible ring-opening under basic conditions.[1]

  • Causality: The presence of a base (e.g., amines, hydroxides, carbonates) will deprotonate the hydroxyl group or attack the electrophilic carbonyl carbon of the lactone. This leads to the formation of a resonance-stabilized carboxylate anion, which drives the reaction to completion and prevents the ring from re-closing.[1]

  • Solutions:

    • Strict pH Control: Avoid basic conditions entirely. If a base is required for a subsequent step, consider protecting the hydroxyl group first (see Prophylactic Strategies). For aqueous workups, use neutral or slightly acidic water (pH 4-6).[4][5]

    • Reagent Choice: When performing reactions on the hydroxyl group, such as esterification, use acid-catalyzed methods (e.g., Fischer esterification) rather than base-mediated acylations.[1]

    • Buffered Workups: During extraction, wash organic layers with a buffered aqueous solution (e.g., dilute ammonium chloride or a phosphate buffer with a pH of ~6.5) instead of pure water, which can be slightly basic.

Diagram: Key Degradation Pathways

The following diagram illustrates the two most common degradation pathways for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Key Degradation Pathways cluster_main Key Degradation Pathways cluster_hydrolysis Hydrolysis (Basic pH) cluster_oxidation Oxidation Start 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one Hydrolysis_Product Ring-Opened 2-formyl-4-bromobenzoic acid Start->Hydrolysis_Product Base (e.g., OH⁻, R₃N) H₂O Oxidation_Product 5-bromo-isobenzofuran-1,3-dione Start->Oxidation_Product [O] (e.g., Air, MnO₂)

Caption: Major degradation routes: base-catalyzed hydrolysis and oxidation.

Prophylactic Strategies for Preventing Degradation

The most effective way to handle this sensitive molecule is to prevent degradation before it starts.

Rigorous pH Management

The stability of the lactone is highly dependent on pH.[4][6] As a rule, the optimal pH range for reactions involving this compound is between 4 and 7.[5]

Condition pH Range Primary Risk Mitigation Strategy
Basic > 7.5Irreversible lactone hydrolysis[1]Avoid all basic reagents. Use non-nucleophilic organic bases (e.g., 2,6-lutidine) with caution and at low temperatures.
Neutral 6.5 - 7.5Slow hydrolysis/oxidationIdeal for storage and mild reactions. Use of degassed solvents is still recommended.
Acidic < 6.5Generally stableOptimal for reactions like acid-catalyzed esterification. Avoid super-strong acids which may cause charring or dehydration.
Protecting the Hydroxyl Group

For multi-step syntheses where the hemiacetal functionality might interfere or degrade, protecting the hydroxyl group is a robust strategy.[7][8] A good protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove selectively.[7]

Protecting Group Abbreviation Protection Conditions Stability Deprotection Conditions
Trimethylsilyl Ether TMSTMSCl, Et₃N, CH₂Cl₂Stable to neutral/basic conditions. Unstable to acid and chromatography.Mild acid (e.g., 0.1M HCl) or fluoride source (TBAF).[8]
tert-Butyldimethylsilyl Ether TBDMS/TBSTBDMSCl, Imidazole, DMFMore stable to acid and chromatography than TMS.Stronger acid (e.g., 1M HCl) or TBAF.
Tetrahydropyranyl Acetal THPDihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂Stable to basic, organometallic reagents. Unstable to acid.[8]Aqueous acid (e.g., AcOH/H₂O or dilute HCl).[8]
Diagram: General Protective Group Workflow

This diagram shows the logic of employing a protective group strategy in a multi-step synthesis.

Protective Group Strategy Workflow Start Starting Material (Unstable OH) Protect Step 1: Protect OH (e.g., add TBDMS group) Start->Protect React Step 2: Desired Reaction (e.g., Suzuki coupling at Br) Protect->React Deprotect Step 3: Deprotect OH (e.g., remove TBDMS with TBAF) React->Deprotect Final Final Product (OH group restored) Deprotect->Final

Caption: A logical workflow for using a protecting group in synthesis.

Detailed Experimental Protocols

Protocol 1: Inert-Atmosphere Esterification of the Hydroxyl Group

This protocol describes the esterification of the 3-hydroxyl group with acetic anhydride under conditions designed to minimize degradation.

  • Vessel Preparation: Place a stirrer bar in a round-bottom flask and heat-dry the flask under a vacuum. Allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Addition: To the flask, add 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed pyridine (used as both solvent and acid scavenger) via syringe.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This minimizes side reactions and thermal degradation.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine. The washes should be performed quickly to minimize contact time with aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • ResearchGate. (2005). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of 3‐hydroxyphthalides and their ester derivatives. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PubMed. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Manipal Research Portal. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds. ACS Omega. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Hydroxyphthalide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-3-butylidene-7-hydroxyphthalide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromophthalide. Retrieved from [Link]

  • Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Welcome to the technical support center for "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" (CAS No. 102126-71-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" (CAS No. 102126-71-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile synthetic intermediate. Standard column chromatography can be effective, but this guide focuses on alternative and complementary methods that can enhance purity, improve yield, and address specific separation challenges.

Understanding the Molecule: Key Physicochemical Properties and Reactivity

Before delving into purification protocols, it is crucial to understand the inherent chemical nature of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. Its reactivity profile directly informs the selection of appropriate purification strategies.

The molecule's structure, featuring a brominated benzene ring fused to a γ-lactone with a hemiacetal hydroxyl group, presents both opportunities and challenges for purification.[1] The hydroxyl group at the 3-position is particularly reactive and can participate in esterification reactions or be oxidized to the corresponding dione.[1] This reactivity necessitates careful control of pH and temperature during purification to prevent degradation or the formation of new impurities. The brominated aromatic ring makes the molecule relatively nonpolar and hydrophobic.

Frequently Asked Questions (FAQs)

Q1: My crude material is a dark, oily residue after synthesis. What is the best first step for purification?

A1: An oily or dark-colored crude product often indicates the presence of polymeric materials or highly colored impurities. Before attempting more refined techniques like recrystallization or preparative HPLC, a liquid-liquid extraction is highly recommended. This will partition your target compound into an organic solvent, leaving many polar and insoluble impurities behind.

Q2: I'm seeing a persistent impurity with a similar Rf value to my product on TLC. What could it be?

A2: A common impurity in the synthesis of brominated phthalides is the presence of regioisomers. For instance, in the synthesis of 5-bromophthalide, the 6-bromo isomer is a known side product. It is highly probable that your synthesis has produced a mixture of 5-bromo and 6-bromo-3-hydroxy-3H-isobenzofuran-1-one. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.

Another possibility is the presence of the oxidized form, 5-bromo-isobenzofuran-1,3-dione, especially if the reaction or workup was performed under oxidizing conditions.[1]

Q3: My compound seems to degrade when I leave it on the silica gel column for too long. Why is this happening?

A3: The hemiacetal group in your molecule is susceptible to both acidic and basic conditions. Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds. Prolonged exposure can lead to the opening of the lactone ring or other unwanted side reactions. If you must use column chromatography, it is advisable to use a neutral support like deactivated silica or alumina, or to run the column quickly.

Q4: Can I use reverse-phase chromatography for this compound?

A4: Yes, reverse-phase chromatography is an excellent choice for this molecule, especially for preparative HPLC. The compound's aromatic and brominated nature gives it sufficient hydrophobicity to interact well with a C18 stationary phase.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility, or use a co-solvent system (e.g., a good solvent for dissolving and a poor solvent to induce precipitation).
Oiling out during recrystallization The boiling point of the solvent is too high, or the solution is supersaturated.Use a lower-boiling point solvent. Ensure the compound is fully dissolved before cooling. Try cooling the solution more slowly.
Product is still impure after a single purification step The impurities have very similar properties to the product.A multi-step purification approach is necessary. Consider combining an extractive workup with recrystallization or preparative HPLC.
Broad peaks in preparative HPLC Column overloading, inappropriate mobile phase, or on-column degradation.Reduce the sample load. Optimize the mobile phase composition and gradient. Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape, but be mindful of potential degradation.

Alternative Purification Protocols

Strategic Liquid-Liquid Extraction

This method is an excellent first-pass purification to remove baseline impurities and unreacted starting materials. The hydroxyl group's acidity is a key factor to exploit.

Principle: By manipulating the pH of the aqueous phase, the solubility of the target compound and acidic or basic impurities can be modulated, allowing for their separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution. Caution: The hemiacetal may be sensitive to strong bases. A mild base like sodium bicarbonate is preferred over sodium hydroxide. This step will remove acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_0 Liquid-Liquid Extraction Workflow dissolve 1. Dissolve Crude in Organic Solvent acid_wash 2. Wash with 1M HCl dissolve->acid_wash Removes basic impurities base_wash 3. Wash with Sat. NaHCO3 acid_wash->base_wash Removes acidic impurities brine_wash 4. Wash with Brine base_wash->brine_wash Removes water dry 5. Dry (Na2SO4) & Concentrate brine_wash->dry product Partially Purified Product dry->product G cluster_1 Preparative HPLC Workflow sample_prep 1. Sample Preparation scouting 2. Analytical Scale Scouting Run sample_prep->scouting method_dev 3. Method Development & Scale-Up scouting->method_dev Determine retention time prep_run 4. Preparative HPLC Run method_dev->prep_run Optimize gradient & loading fraction_collection 5. Fraction Collection prep_run->fraction_collection analysis 6. Purity Analysis of Fractions fraction_collection->analysis TLC or Analytical HPLC pooling 7. Pool Pure Fractions & Evaporate analysis->pooling final_product High Purity Product pooling->final_product

Sources

Troubleshooting

Identifying and removing impurities in "5-bromo-3-hydroxy-3H-isobenzofuran-1-one"

Welcome to the technical support guide for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS No. 102126-71-6). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of this compound.

Introduction

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a key intermediate in organic synthesis, particularly in the development of new pharmaceutical agents.[1] Its structure, featuring a fused γ-lactone and benzene ring, makes it a valuable scaffold for chemical modifications.[1] The reactivity of this compound is largely governed by its hydroxyl and bromo functional groups, which allow for a variety of chemical transformations.[1] However, achieving high purity of this compound is crucial for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. This guide will walk you through the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one?

A1: Based on typical synthesis routes, the most common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Reaction Byproducts: These can include isomers or products from side reactions. For instance, in bromination reactions, different isomers of the brominated phthalide may form.[2]

  • Degradation Products: The 3-hydroxy group, being part of a hemiacetal, can be reactive and may lead to degradation products under certain conditions.[1] Oxidation of the secondary alcohol at the 3-position can yield 5-bromo-isobenzofuran-1,3-dione.[1]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[1] If you observe unexpected peaks:

  • Compare with Reference Spectra: First, compare your ¹H and ¹³C NMR data with predicted spectra or data from analogous compounds.[1]

  • Analyze Peak Multiplicity and Integration: The splitting patterns and integration values of the unknown peaks can provide clues about the structure of the impurity.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the identification of the impurity's structure.

  • Mass Spectrometry (MS): Coupling your separation technique (like HPLC or GC) with a mass spectrometer can provide the molecular weight of the impurities, which is a critical piece of information for identification.

Q3: I'm having trouble purifying my compound by recrystallization. What am I doing wrong?

A3: Recrystallization is a common and effective purification technique, but its success depends on several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar compounds like 3-bromophthalide, cyclohexane has been used for recrystallization.[2] You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slow cooling process generally yields purer crystals.

  • Saturation Level: If the solution is too dilute, you may not get a good yield. Conversely, a supersaturated solution may crash out, trapping impurities.

If recrystallization from a single solvent is not effective, consider using a two-solvent system.

Q4: What is the best chromatographic method for purifying 5-bromo-3-hydroxy-3H-isobenzofuran-1-one?

A4: Both column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are excellent methods for purifying lactone compounds.[3]

  • Column Chromatography: This is a widely used technique for purifying organic compounds.[4]

    • Stationary Phase: Silica gel is the most common stationary phase.[4]

    • Mobile Phase: A non-polar solvent or a mixture of solvents is typically used as the mobile phase.[4] For isobenzofuranone derivatives, gradients of chloroform and methanol have been used.[5]

  • Preparative HPLC: This method offers higher resolution and is suitable for separating closely related impurities. Reversed-phase chromatography is often employed for lactones.[3]

The choice between these methods will depend on the scale of your purification and the nature of the impurities.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common purification challenges.

Issue 1: Low Purity After Synthesis

If your initial analysis (e.g., by TLC or NMR) shows a complex mixture of products, consider the following:

Workflow for Diagnosing and Resolving Low Purity Issues

A Initial Analysis Shows Low Purity B Identify Impurities (NMR, LC-MS) A->B C Starting Material Present? B->C E Byproducts/Isomers Present? B->E G Degradation Products Present? B->G D Optimize Reaction Conditions (Time, Temp, Stoichiometry) C->D Yes C->E No I Proceed to Optimized Purification D->I F Modify Synthesis Strategy or Purification Method E->F Yes E->G No F->I H Adjust Work-up and Storage (pH, Temp, Atmosphere) G->H Yes H->I

Caption: Troubleshooting workflow for low purity.

Issue 2: Inefficient Column Chromatography Separation

If you are struggling to get good separation of your compound from impurities using column chromatography, here are some troubleshooting steps:

Problem Potential Cause Suggested Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., reduce the percentage of the more polar solvent).
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of the more polar solvent).
Tailing of Spots Sample is too concentrated or interacting strongly with the stationary phase.Dilute the sample before loading. Consider adding a small amount of a polar solvent (like acetic acid for acidic compounds) to the mobile phase.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Issue 3: Compound Degradation During Purification

The hemiacetal structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one can make it susceptible to degradation, especially under acidic or basic conditions.

Workflow for Preventing Degradation During Purification

A Observe Degradation During Purification B Identify Degradation Products (LC-MS) A->B C Is the purification method harsh? (e.g., strong acid/base) B->C D Use Neutral pH Conditions C->D Yes E Is the compound exposed to high heat? C->E No I Store Purified Compound Appropriately D->I F Purify at Room Temperature or Below E->F Yes G Is the compound sensitive to air/light? E->G No F->I H Work under an Inert Atmosphere (e.g., Nitrogen, Argon) and Protect from Light G->H Yes H->I

Caption: Preventing degradation during purification.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a non-polar solvent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization
  • Dissolution: In a flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

References

  • Foucault, A. P., & Chevolot, L. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Molecules, 21(1), 82.
  • Kim, J. C., et al. (2007). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. U.S.
  • Gaudin, A., et al. (2019). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 24(15), 2746.
  • Yathirajan, H. S., et al. (2005). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o389-o390.
  • da Silva, F. C., et al. (2012). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 17(8), 9525-9538.
  • Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (2002). Method for separating lactone-contg. high-molecular weight compounds.
  • Phetcharawetch, K., et al. (2021). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 6(45), 30455-30464.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Importance of 3‐hydroxyphthalides and their ester derivatives. Retrieved from [Link]

  • Khalafy, J., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(29), 18331-18337.
  • Kumar, A., et al. (2020).
  • Pharmaffiliates. (n.d.). 3-Hydroxyphthalide. Retrieved from [Link]

  • Hider, R. C., et al. (2003). Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone. Journal of Inorganic Biochemistry, 96(1), 35-42.
  • Yathirajan, H. S., et al. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Manipal Research Portal.
  • PubChem. (n.d.). (Z)-3-butylidene-7-hydroxyphthalide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2017).

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Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Isobenzofuranone Synthesis

Welcome to the Technical Support Center for Isobenzofuranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isobenzofuranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common challenge that can impede reaction efficiency and product yield. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure the robustness and success of your catalytic reactions.

Section 1: Overview of Common Catalytic Systems in Isobenzofuranone Synthesis

The synthesis of isobenzofuranones, or phthalides, often relies on powerful transition metal catalysts, with palladium and rhodium complexes being at the forefront. These catalysts are prized for their ability to facilitate a range of transformations, including carbonylative cyclization, C-H activation/lactonization, and domino reactions.

Palladium-catalyzed syntheses are versatile, enabling the construction of the isobenzofuranone core from various precursors such as o-bromobenzyl alcohols, 2-arylacetic acids, and 2-hydroxybenzyl alcohols[1]. These reactions often employ phosphine ligands to stabilize the palladium center and modulate its reactivity.

Rhodium-catalyzed reactions , particularly those involving carbonylation, are also pivotal in isobenzofuranone synthesis. However, like their palladium counterparts, rhodium catalysts are susceptible to deactivation under certain conditions, including the presence of impurities or the degradation of ligands[2][3].

Understanding the intricacies of these catalytic systems is the first step in diagnosing and resolving issues related to catalyst poisoning.

Section 2: Troubleshooting Guide - A Deeper Dive into Catalyst Deactivation

This section addresses specific issues you may encounter during your isobenzofuranone synthesis experiments in a question-and-answer format.

Q1: My palladium-catalyzed lactonization has stalled, or the yield is significantly lower than expected. How can I determine if catalyst poisoning is the culprit?

A1: A sudden or gradual drop in catalytic activity is a classic sign of catalyst poisoning. The first step in troubleshooting is to systematically evaluate your reaction components and conditions.

Initial Diagnostic Steps:

  • Re-evaluate Starting Material Purity: Impurities in your starting materials are a primary source of catalyst poisons.[4] Sulfur and nitrogen-containing functional groups in your substrates or residual impurities from their synthesis can strongly coordinate to the palladium center, blocking active sites.[5]

    • Actionable Advice: Analyze your starting materials and reagents via NMR, GC-MS, or elemental analysis to identify potential contaminants. Purification of feedstocks is a critical preventative measure.[6][7]

  • Scrutinize Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Water can interfere with certain catalytic cycles, and trace impurities in common lab chemicals can act as insidious poisons.[8]

    • Actionable Advice: Use freshly distilled or high-purity anhydrous solvents. If using a base, ensure it is free from contaminants.

  • Examine the Ligand Integrity: Phosphine ligands, crucial in many palladium-catalyzed reactions, are susceptible to oxidation to phosphine oxides, which are generally poor ligands.[9] This can be exacerbated by trace oxygen in your reaction setup.

Advanced Diagnostics:

If the above steps do not resolve the issue, consider the possibility of more subtle poisoning mechanisms.

  • Formation of Inactive Palladium Species: Excess reagents or byproducts can lead to the formation of inactive palladium complexes. For instance, in cyanation reactions, excess cyanide can form inactive palladium-cyanide complexes.[8][10] While not a direct analog to lactonization, it highlights the principle of reactant-induced deactivation.

Below is a workflow to diagnose potential catalyst poisoning:

Caption: A troubleshooting workflow for diagnosing catalyst poisoning.

Q2: I am performing a rhodium-catalyzed carbonylation to synthesize an isobenzofuranone, and the reaction is sluggish. What are the likely poisons for my rhodium catalyst?

A2: Rhodium catalysts, while robust, are susceptible to poisoning, particularly in carbonylation reactions.

Common Poisons for Rhodium Catalysts:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities from starting materials or reagents can act as potent poisons for rhodium catalysts.[11]

  • Nitrogen-Containing Compounds: Basic nitrogen compounds present as impurities or in the substrate itself can coordinate to the rhodium center and inhibit catalysis.[12]

  • Carbon Monoxide (in excess or as an impurity): While a reactant, improper partial pressure or the presence of CO as an impurity in other gases can sometimes lead to the formation of stable, inactive rhodium carbonyl complexes.[2]

  • Oxidative Degradation: High temperatures or the presence of oxidants can lead to the irreversible loss of ligands and the reduction of the active Rh(I) species to inactive rhodium metal.[3]

Troubleshooting Steps:

  • Feedstock Purification: As with palladium catalysis, ensuring the purity of all reactants and solvents is the most effective preventative measure.[13]

  • Temperature Control: Operating at excessively high temperatures can accelerate catalyst deactivation.[3] Carefully optimize the reaction temperature to balance reaction rate and catalyst stability.

  • Ligand Selection: The choice of ligand can significantly impact the stability of the rhodium catalyst. Bulky, electron-donating phosphine ligands can sometimes enhance catalyst stability.

The following diagram illustrates the common deactivation pathways for a generic rhodium catalyst:

G Active_Catalyst Active Rh(I) Catalyst Poisoned_Catalyst_S Poisoned Rh-S Complex Active_Catalyst->Poisoned_Catalyst_S Sulfur Impurities Poisoned_Catalyst_N Poisoned Rh-N Complex Active_Catalyst->Poisoned_Catalyst_N Nitrogen Impurities Inactive_Carbonyl Inactive Rh-Carbonyl Active_Catalyst->Inactive_Carbonyl Excess CO Rh_Metal Inactive Rh(0) Metal Active_Catalyst->Rh_Metal High Temperature / Oxidation

Caption: Common deactivation pathways for rhodium catalysts.

Q3: My catalyst appears to have precipitated as a black solid. What has happened and can I recover my catalyst?

A3: The formation of a black precipitate, often referred to as palladium black or rhodium black, is a strong indication of catalyst decomposition to its metallic state.[14] This is a form of irreversible deactivation under typical reaction conditions.

Causes of Metal Black Formation:

  • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the metal center or is degraded, the unprotected metal atoms can aggregate and precipitate.[9]

  • High Temperatures: Thermal stress can lead to catalyst decomposition.

  • Presence of Reducing Agents: Unintended reducing agents in the reaction mixture can reduce the active catalytic species to the zero-valent metal.

Recovery and Prevention:

While in-situ recovery is generally not feasible, the precipitated metal can often be recovered from the reaction mixture, reprocessed, and converted back into a usable catalyst precursor. However, this is a separate synthetic procedure.

To prevent metal black formation:

  • Use robust ligands: Employ ligands that form stable complexes with the metal.

  • Optimize reaction conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Ensure reagent purity: Prevent the introduction of unintended reducing agents.

Section 3: Catalyst Regeneration Protocols

In some cases of poisoning, the catalyst's activity can be restored through a regeneration process. The feasibility and method of regeneration depend on the nature of the poison and the catalyst.

Poison TypeCatalyst SystemRegeneration ProtocolEfficacy & Remarks
Sulfur Compounds Palladium on support (e.g., Pd/Al₂O₃)Treatment with hydrogen at elevated temperatures (e.g., 400-550°C).[15][16][17]Partial to full recovery of activity may be possible. The effectiveness can be support-dependent. Irreversible poisoning can occur.[15]
Nitrogen Compounds Rhodium on support (e.g., Rh/C)Washing with an acidic solution may help remove basic nitrogen poisons. However, this can also alter the catalyst support.Efficacy is highly variable. Strong poisoning by nitrogen compounds is often difficult to reverse completely.[12]
Coking/Fouling GeneralControlled oxidation (burning off carbonaceous deposits) or washing with appropriate solvents.[7]Often effective, but care must be taken not to damage the catalyst through excessive heat.

Experimental Protocol: Regeneration of a Sulfur-Poisoned Palladium Catalyst

Disclaimer: This is a general guideline and should be adapted and optimized for your specific catalyst and experimental setup. Always perform such procedures in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Isolation: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., toluene, then methanol) to remove any adsorbed organic residues and dry it under vacuum.

  • Hydrogen Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst to 400°C under a flow of inert gas (e.g., argon).

  • Once the temperature has stabilized, switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in Ar).

  • Maintain this treatment for 2-4 hours.

  • Cool the catalyst to room temperature under an inert atmosphere before handling.

  • Activity Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction to determine the extent of recovery.

Section 4: Preventative Measures and Best Practices

Proactive measures are the most effective way to avoid catalyst poisoning.

  • High-Purity Starting Materials: This is the most critical factor. Invest in high-purity reagents and starting materials, or purify them before use.[18][19][20][21]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reactions, especially when using sensitive catalysts and ligands.

  • Guard Beds: For larger-scale reactions or continuous flow processes, consider using a "guard bed" of a sacrificial material to adsorb potential poisons before they reach the main catalyst bed.[22]

  • Catalyst Selection: Choose catalysts and ligands that are known to be more resistant to potential poisons present in your specific reaction system.[23] For instance, some bimetallic catalysts exhibit higher tolerance to sulfur.[13]

  • Process Optimization: Fine-tune reaction conditions such as temperature, pressure, and concentration to minimize catalyst deactivation.[24]

By implementing these best practices and utilizing the troubleshooting guide, you can significantly improve the reliability and efficiency of your isobenzofuranone syntheses.

References

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • How to Prevent Catalyst Poisoning
  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Process for regeneration of rhodium hydroformylation catalysts.
  • How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • Catalyst deactiv
  • Poisoning and deactivation of palladium catalysts.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyzed and Ligand-enabled C(sp3)
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Understanding Catalyst Deactivation: How Characteriz
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isobenzofuranones. Benchchem.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • A kind of method that reclaims rhodium from carbonylation reaction waste rhodium catalyst.
  • Rhodium promoted heteropolyacid catalysts for low temperature methanol carbonylation. Catalysis Science & Technology (RSC Publishing).
  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium C
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Troubleshooting of C
  • Palladium(ii)
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach.
  • Troubleshooting low catalyst activity in reforming units.
  • Rhodium(III)-Catalyzed Synthesis of Spirocyclic Isoindole N-oxides and Isobenzofuranones via C-H Activation and Spiroannulation.
  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. Semantic Scholar.
  • Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. PubMed.
  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cycliz
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Significance of impurities in active pharmaceutical ingredients. Ivory Research.
  • Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions. Catalysis Science & Technology (RSC Publishing).
  • ICH Q11 Questions & Answers – Selection & Justification of Starting M
  • Impurities in Drug Substance and Drug Product Regul

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of reliable and reproducible science. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of reliable and reproducible science. This guide provides an in-depth, practical framework for the structural validation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a compound of interest in medicinal chemistry. This guide moves beyond a simple recitation of analytical techniques, instead offering a comparative analysis rooted in the principles of physical organic chemistry to address the inherent structural complexities of this molecule.

At the heart of validating 5-bromo-3-hydroxy-3H-isobenzofuran-1-one lies the challenge of ring-chain tautomerism. This phenomenon dictates that the compound exists in a dynamic equilibrium between its cyclic lactol form and its open-chain aldehyde form, 5-bromo-2-formylbenzoic acid. Consequently, any analytical data obtained from a sample will likely represent a mixture of these two tautomers. The experimental conditions, particularly the solvent and temperature, can significantly influence the position of this equilibrium. Therefore, a comprehensive structural validation must account for the spectroscopic signatures of both forms.

This guide will first propose a viable synthetic route to prepare the target compound, which is essential for understanding potential impurities. Subsequently, a detailed, comparative analysis of the expected spectroscopic data for both tautomers will be presented, providing a robust framework for researchers to validate their own findings.

Proposed Synthesis: A Pathway to Understanding

A common and effective method for the synthesis of 3-hydroxyisobenzofuran-1-ones is the reduction of the corresponding 2-formylbenzoic acid.[1] Therefore, a logical synthetic approach to 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is the selective reduction of the aldehyde functionality of 5-bromo-2-formylbenzoic acid.

Synthesis Reactant 5-bromo-2-formylbenzoic acid Product 5-bromo-3-hydroxy-3H-isobenzofuran-1-one Reactant->Product Reduction Reagent NaBH₄, MeOH Reagent->Reactant

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

  • Dissolution: Dissolve 5-bromo-2-formylbenzoic acid in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the starting material should be carefully controlled to favor the reduction of the aldehyde over the carboxylic acid.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the starting material and the reducing agent and is protic, which can facilitate the reduction.

  • Sodium Borohydride (NaBH₄): NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of carboxylic acids, which is crucial for the desired transformation.

  • Low Temperature (0 °C): The reaction is performed at a low temperature to control the reaction rate and minimize potential side reactions.

Spectroscopic Validation: A Comparative Approach

The key to validating the structure of your synthesized compound is to recognize and interpret the spectroscopic evidence for both the cyclic lactol and the open-chain aldehyde tautomers. The following sections provide a detailed comparison of the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules and for observing the dynamics of tautomeric equilibria.

Tautomerism cluster_0 5-bromo-3-hydroxy-3H-isobenzofuran-1-one (Cyclic Tautomer) cluster_1 5-bromo-2-formylbenzoic acid (Open-Chain Tautomer) Cyclic Open Cyclic->Open Equilibrium

Figure 2: Tautomeric equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be a composite of signals from both tautomers. The ratio of the integrals of corresponding signals will reflect the equilibrium position in the chosen NMR solvent.

Proton Cyclic Tautomer (Predicted δ, ppm) Open-Chain Tautomer (Predicted δ, ppm) Rationale for Chemical Shift and Multiplicity
Aldehyde-H-~10.2 (s, 1H)The aldehyde proton is highly deshielded and appears as a singlet. Its presence is a definitive marker for the open-chain form.
Carboxylic Acid-H->12.0 (br s, 1H)The carboxylic acid proton is very acidic and often appears as a broad singlet at a very downfield chemical shift.
Methine-H (C3-H)~6.5-7.0 (s, 1H)-This proton is attached to a carbon bearing two oxygen atoms (a hemiacetal), leading to a significant downfield shift. It will appear as a singlet.
Hydroxyl-H (C3-OH)Variable (br s, 1H)-The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O.
Aromatic-H~7.5-8.0 (m, 3H)~7.8-8.2 (m, 3H)The aromatic protons of both tautomers will appear in a similar region, but with slightly different chemical shifts and coupling patterns due to the different electronic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show two sets of signals corresponding to the two tautomers.

Carbon Cyclic Tautomer (Predicted δ, ppm) Open-Chain Tautomer (Predicted δ, ppm) Rationale for Chemical Shift
Carbonyl-C~168-172~165-170 (Carboxylic Acid) & ~190-195 (Aldehyde)The lactone carbonyl of the cyclic form is in a typical ester range. The open-chain form will show two distinct carbonyl signals: one for the carboxylic acid and a more downfield signal for the aldehyde.
Methine-C (C3)~95-105-The hemiacetal carbon is highly deshielded due to the two attached oxygen atoms.
Aromatic-C~120-150~125-155The aromatic carbons will show distinct signals for each tautomer, reflecting the different substitution patterns.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Functional Group Cyclic Tautomer (Expected Wavenumber, cm⁻¹) Open-Chain Tautomer (Expected Wavenumber, cm⁻¹) Vibrational Mode
O-H Stretch~3400-3200 (broad)~3300-2500 (very broad)The hydroxyl group of the lactol will show a broad absorption. The carboxylic acid O-H of the open-chain form will be a very broad band.
C=O Stretch~1760-1740~1710-1680 (Carboxylic Acid) & ~1700-1680 (Aldehyde)The five-membered lactone carbonyl will appear at a relatively high frequency. The carboxylic acid and aromatic aldehyde carbonyls will appear at lower frequencies.
C-O Stretch~1250-1150~1300-1200Associated with the lactone and carboxylic acid functionalities.
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. Since both tautomers have the same molecular formula (C₈H₅BrO₃), they will have the same molecular ion peak. The fragmentation patterns, however, may show some differences.

Ion Expected m/z Interpretation
[M]⁺228/230Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
[M-H₂O]⁺210/212Loss of a water molecule from the cyclic tautomer is a likely fragmentation pathway.
[M-CHO]⁺199/201Loss of the formyl group from the open-chain tautomer.
[M-COOH]⁺183/185Loss of the carboxylic acid group from the open-chain tautomer.
[C₇H₄BrO]⁺199/201A common fragment from the cleavage of the heterocyclic ring.

Comparative Data Summary

Analytical Technique Key Differentiating Feature for Cyclic Tautomer Key Differentiating Feature for Open-Chain Tautomer
¹H NMR Singlet around 6.5-7.0 ppm (C3-H)Singlet around 10.2 ppm (Aldehyde-H) and broad singlet >12.0 ppm (COOH)
¹³C NMR Signal around 95-105 ppm (C3)Two carbonyl signals: ~165-170 ppm (COOH) and ~190-195 ppm (Aldehyde)
IR C=O stretch around 1760-1740 cm⁻¹ (lactone)Two C=O stretches in the 1710-1680 cm⁻¹ region; very broad O-H stretch

Conclusion: A Self-Validating System

By employing a multi-technique spectroscopic approach and understanding the tautomeric nature of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, researchers can confidently validate its structure. The presence of key signals corresponding to both the cyclic lactol and the open-chain aldehyde in the NMR and IR spectra serves as a self-validating system, confirming not only the identity of the compound but also its inherent chemical behavior in solution. The absence of signals for significant impurities, as predicted from the proposed synthesis, will further strengthen the structural assignment. This comprehensive analytical strategy ensures the scientific integrity of research and development efforts that utilize this versatile chemical entity.

References

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link]

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Comparative

Spectroscopic Fingerprints: A Comparative Guide to Isobenzofuranone Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of chemical synthesis and characterization. Isobenzofuran-1(3H)-one, commonly known as phthal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of chemical synthesis and characterization. Isobenzofuran-1(3H)-one, commonly known as phthalide, and its derivatives are prevalent structural motifs in a multitude of natural products and pharmacologically active compounds. The position of substituents on the aromatic ring or the lactone ring gives rise to a variety of isomers, each possessing distinct physicochemical properties and biological activities. Differentiating these closely related molecules can be a significant challenge, yet a meticulous analysis of their spectroscopic data offers a robust and reliable method for their identification.

This guide provides an in-depth, objective comparison of isobenzofuranone isomers, focusing on the key spectroscopic techniques used for their differentiation: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind the experimental choices and provide the supporting data necessary for confident structural elucidation.

The Challenge of Isomerism in Isobenzofuranones

Positional isomers of substituted isobenzofuranones, such as the methyl derivatives (4-, 5-, 6-, and 7-methylisobenzofuran-1(3H)-one), share the same molecular formula and weight. This inherent similarity makes their differentiation by low-resolution techniques difficult. However, the subtle differences in their electronic and steric environments, arising from the varied substituent positions, lead to unique spectroscopic "fingerprints". Understanding how to interpret these fingerprints is crucial for any researcher working with this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For isobenzofuranone isomers, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the position of substituents on the benzene ring.[2]

  • Chemical Shifts (δ): The aromatic protons of isobenzofuranones typically resonate in the region of δ 7.0-8.0 ppm. The position of a substituent will influence the electron density of the neighboring protons, causing them to be shielded (shifted to a lower ppm) or deshielded (shifted to a higher ppm). For instance, an electron-donating group like a methyl group will shield ortho and para protons.

  • Splitting Patterns and Coupling Constants (J): The coupling between adjacent aromatic protons provides definitive structural information.

    • Ortho-coupling (³J): Coupling between protons on adjacent carbons is the strongest, typically 6-10 Hz.

    • Meta-coupling (⁴J): Coupling between protons separated by three bonds is weaker, around 2-4 Hz.

    • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring is the weakest, often close to 0 Hz.[2]

By analyzing the number of signals, their integration, chemical shifts, and the intricate splitting patterns, a definitive assignment of the substitution pattern can be made.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts of the carbon atoms in the aromatic ring of isobenzofuranone isomers, which absorb in the 120-150 ppm range, are also influenced by the substituent's position.[3] The number of unique signals in the decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For example, a para-substituted benzene ring will show fewer signals than an ortho- or meta-substituted one due to its higher symmetry.[3]

Comparative ¹H and ¹³C NMR Data for Methylisobenzofuran-1(3H)-one Isomers
IsomerKey ¹H NMR Features (Aromatic Region, CDCl₃)Key ¹³C NMR Features (Carbonyl Carbon, CDCl₃)
Phthalide Complex multiplet~171.1 ppm
4-Methyl Three distinct aromatic protons, characteristic ortho, meta, and para couplings.~170.9 ppm
5-Methyl Symmetrical pattern in the aromatic region, often appearing as two sets of doublets.~171.2 ppm
6-Methyl Asymmetrical pattern with three distinct aromatic protons.~171.3 ppm
7-Methyl Three distinct aromatic protons, with one significantly deshielded proton due to proximity to the carbonyl group.~170.5 ppm

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For isobenzofuranone isomers, the most diagnostic absorption is the carbonyl (C=O) stretch of the lactone ring.

The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Generally, the C=O stretching frequency for the lactone in isobenzofuranones appears in the range of 1760-1780 cm⁻¹ . Electron-withdrawing groups on the aromatic ring tend to increase the frequency, while electron-donating groups may cause a slight decrease. While the differences between positional isomers might be subtle, high-resolution FT-IR spectroscopy can often distinguish them. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns of C-O and C-C stretching and bending vibrations for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[4] For isobenzofuranone isomers, the molecular ion peak (M⁺) will be identical. Therefore, differentiation relies on the relative abundances of the fragment ions produced upon ionization.

The primary fragmentation of the parent phthalide involves the loss of CO to form a benzofuran cation (m/z 106), followed by the loss of a hydrogen atom to yield a stable benzofuryl cation (m/z 105). Another significant fragmentation pathway is the loss of the formyl radical (CHO) to give the tropylium cation (m/z 91).

For substituted isobenzofuranones, the fragmentation pathways will be influenced by the nature and position of the substituent. For example, in methylisobenzofuranones, a common fragmentation will be the loss of a methyl radical followed by the loss of CO. The relative ease of these fragmentation processes will differ between isomers, leading to distinct mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5] Isobenzofuranones, containing an aromatic ring and a carbonyl group, exhibit characteristic π to π* and n to π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) can be influenced by the position of substituents on the aromatic ring.[6]

Conjugation plays a significant role in the UV-Vis spectra of these compounds.[6] While the differences between positional isomers may be subtle, they can sometimes be used as a complementary technique for differentiation, especially when comparing with known standards.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses of isobenzofuranone isomers.

Workflow for Spectroscopic Analysis of Isobenzofuranone Isomers

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Sample Isobenzofuranone Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze UV UV-Vis Spectroscopy Sample->UV Analyze Data Comparative Analysis of Spectroscopic Data NMR->Data Generate Data IR->Data Generate Data MS->Data Generate Data UV->Data Generate Data Structure Structural Elucidation of Isomer Data->Structure Interpret

Caption: General workflow for the spectroscopic comparison and structural elucidation of isobenzofuranone isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the isobenzofuranone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For enhanced structural information, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid isobenzofuranone isomer with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.[8]

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, methylene chloride).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the isobenzofuranone isomer in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, ensuring high mass accuracy (typically < 5 ppm).

    • If necessary, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation data for structural confirmation.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isobenzofuranone isomer of a known concentration in a UV-transparent solvent (e.g., ethanol, hexane, cyclohexane).

    • Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-400 nm).

Data Interpretation Workflow

G cluster_input Input Spectra cluster_analysis Analysis cluster_output Output NMR_spec ¹H & ¹³C NMR Spectra Chemical Shifts Coupling Constants Number of Signals Analysis Correlate Spectral Features to Structural Moieties NMR_spec->Analysis IR_spec IR Spectrum Carbonyl Stretch (C=O) Fingerprint Region IR_spec->Analysis MS_spec Mass Spectrum Molecular Ion (M⁺) Fragmentation Pattern MS_spec->Analysis UV_spec UV-Vis Spectrum λ_max Molar Absorptivity (ε) UV_spec->Analysis Structure Definitive Isomer Structure Analysis->Structure

Caption: A logical diagram illustrating the process of interpreting various spectroscopic data to determine the specific isomer of an isobenzofuranone.

Conclusion

The differentiation of isobenzofuranone isomers, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with chemical shifts and coupling constants offering a detailed map of the molecular structure. IR spectroscopy serves as a rapid confirmation of the key carbonyl functional group, while high-resolution mass spectrometry confirms the molecular formula and provides valuable fragmentation data. UV-Vis spectroscopy offers complementary information on the electronic structure of the isomers. By combining the insights from these techniques, researchers can confidently identify and characterize isobenzofuranone isomers, a critical step in advancing drug discovery and development.

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Validation

A Researcher's Guide to Brominated Phthalides: A Comparative Analysis of Synthesis Routes

For researchers, scientists, and drug development professionals, the synthesis of brominated phthalides is a critical step in the creation of a vast array of pharmaceutical compounds and complex organic molecules. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of brominated phthalides is a critical step in the creation of a vast array of pharmaceutical compounds and complex organic molecules. The precise placement of a bromine atom on the phthalide scaffold is not a trivial detail; it profoundly influences the biological activity, reactivity, and overall potential of the final molecule. This guide provides an objective, data-driven comparison of the primary synthetic routes to various brominated phthalide isomers, focusing on mechanisms, efficiencies, and practical applications.

This analysis moves beyond a simple listing of protocols. It delves into the mechanistic details of benzylic versus aromatic ring bromination, compares direct and indirect synthetic strategies, and offers field-proven insights into the causal relationships between reagents, conditions, and outcomes. By presenting key experimental data in an easily digestible format and providing detailed, validated protocols, this guide aims to empower researchers to select and execute the most appropriate bromination strategy for their specific synthetic goals.

Part 1: Strategic Approaches to Bromination—Benzylic vs. Aromatic Ring Substitution

The synthetic strategy for producing a specific brominated phthalide is fundamentally dictated by the desired position of the bromine atom. Two primary categories of reactions are employed: free-radical substitution at the benzylic C-3 position and electrophilic substitution on the aromatic ring.

Synthesis of 3-Bromophthalide: Targeting the Benzylic Position

The most common and direct bromination target is the benzylic C-3 position, yielding 3-bromophthalide. This isomer is a valuable intermediate, for instance, in the synthesis of o-phthalaldehyde. Two principal methods dominate this conversion, differing significantly in reaction time and conditions.

  • Method A: Direct Bromination with Elemental Bromine (Br₂)

    This classic method involves the direct reaction of phthalide with elemental bromine at high temperatures (135-150°C).[1][2] The reaction is believed to proceed via a free-radical substitution mechanism, where high temperatures initiate the homolytic cleavage of bromine, generating bromine radicals that selectively abstract a hydrogen atom from the reactive C-3 position.[1]

    Key Characteristics:

    • High Yield: Typically achieves yields of 82-83%.[1][2][3]

    • Slow Reaction Time: Requires a lengthy reaction period of 10-13 hours.[1][3]

    • Harsh Conditions: The high temperatures required can be a drawback, potentially leading to side reactions or degradation of sensitive substrates.[1][2]

  • Method B: Wohl-Ziegler Reaction with N-Bromosuccinimide (NBS)

    A more modern and often preferred alternative is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as light or benzoyl peroxide.[3] This method also proceeds through a free-radical mechanism but offers milder conditions and a significantly faster reaction rate.

    Key Characteristics:

    • Comparable or Higher Yield: Yields are consistently high, ranging from 75% to as high as 93.4%.[1][3]

    • Rapid Reaction: The reaction is typically complete within 3-4 hours.[1][3]

    • Milder Conditions: Refluxing in CCl₄ is less harsh than the high-temperature melt required for direct bromination, making it more suitable for complex molecules.

Workflow: Synthesis of 3-Bromophthalide

cluster_0 Method A: Direct Bromination cluster_1 Method B: Wohl-Ziegler Reaction Phthalide_A Phthalide Reagents_A Br₂ CO₂ Stream Phthalide_A->Reagents_A Reacts with Conditions_A Heat (135-150°C) 10-13 hours Reagents_A->Conditions_A Under Product_A 3-Bromophthalide Conditions_A->Product_A Yields Phthalide_B Phthalide Reagents_B N-Bromosuccinimide (NBS) Radical Initiator (light) Phthalide_B->Reagents_B Reacts with Conditions_B Reflux in CCl₄ 3-4 hours Reagents_B->Conditions_B Under Product_B 3-Bromophthalide Conditions_B->Product_B Yields

Caption: Comparative workflow for the synthesis of 3-Bromophthalide.

Synthesis of Aryl-Brominated Phthalides: Multi-Step Strategies

Introducing a bromine atom onto the aromatic ring of the phthalide scaffold requires different chemical strategies, as the benzylic C-3 position is more susceptible to radical bromination. Therefore, indirect, multi-step routes are necessary to achieve isomers like 4-, 5-, and 6-bromophthalide.

  • Method C: Reduction of Brominated Phthalic Anhydrides

    A common and versatile approach is the reduction of a pre-brominated phthalic anhydride. Phthalic anhydride can be brominated under various conditions to yield brominated derivatives.[4] These brominated anhydrides can then be selectively reduced to the corresponding phthalide.

    For example, the reduction of 4-bromophthalic anhydride with a reducing agent like sodium borohydride (NaBH₄) yields a mixture of 5-bromophthalide and 6-bromophthalide.[5] The isomers are then separated, often by selective crystallization from the organic phase after acidification.[5] This method provides access to both the 5- and 6-isomers from a single precursor.

  • Method D: The Sandmeyer Reaction

    The Sandmeyer reaction is a powerful and classic transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7][8][9] This method is particularly useful for synthesizing specific isomers that are difficult to obtain through direct halogenation.

    For the synthesis of 5-bromophthalide, the process starts with phthalic imidine, which undergoes a sequence of nitration, nitro reduction to form 5-aminophthalide, and finally a diazotization-bromination (Sandmeyer) reaction to yield the target molecule.[10] While this is a multi-step process, it offers high regioselectivity for the 5-position, achieving an overall yield of over 48%.

Workflow: Synthesis of Aryl-Brominated Phthalides

cluster_0 Method C: Reduction Route cluster_1 Method D: Sandmeyer Route Start_C 4-Bromophthalic Anhydride Step1_C Reduction (e.g., NaBH₄) Start_C->Step1_C Intermediate_C Mixture of 5- & 6-Bromophthalide Step1_C->Intermediate_C Step2_C Selective Crystallization Intermediate_C->Step2_C Product_C1 5-Bromophthalide Step2_C->Product_C1 Product_C2 6-Bromophthalide Step2_C->Product_C2 Start_D Phthalic Imidine Step1_D Nitration Start_D->Step1_D Step2_D Nitro Reduction Step1_D->Step2_D Intermediate_D 5-Aminophthalide Step2_D->Intermediate_D Step3_D Diazotization (NaNO₂, HBr) followed by CuBr Intermediate_D->Step3_D Product_D 5-Bromophthalide Step3_D->Product_D

Caption: Key multi-step routes to aryl-brominated phthalides.

Emerging "Green" Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods. One novel approach describes the synthesis of bromo-substituted 7-aminophthalides via a bromonium ion intermediate under acidic conditions at high temperatures.[11][12] This method is presented as an eco-friendly process that conserves the halide equivalent. While this specific protocol is for a substituted phthalide, it represents a promising direction for future "green" bromination strategies.

Part 2: Performance Data and Comparative Summary

The choice of synthesis route depends critically on the desired isomer, required yield, reaction time, and available starting materials. The following table provides a quantitative comparison of the methods discussed.

MethodTarget Isomer(s)Key ReagentsReaction TimeYield (%)Key Considerations & Causality
Direct Bromination 3-BromophthalidePhthalide, Br₂10–13 hours82–83%Simple and high-yielding, but the long reaction time and high temperature (135-150°C) are significant drawbacks.[1][3]
Wohl-Ziegler Reaction 3-BromophthalidePhthalide, N-Bromosuccinimide (NBS)3–4 hours75–93.4%Much faster with comparable or better yields than direct bromination. Milder conditions make it broadly applicable.[1][3]
Reduction of Anhydride 5- & 6-Bromophthalide4-Bromophthalic Anhydride, NaBH₄Multi-stepN/AProvides access to a mixture of 5- and 6-isomers from a common precursor, requiring subsequent separation.[5]
Sandmeyer Reaction 5-BromophthalidePhthalic Imidine (multi-step precursor)Multi-step>48%A highly regioselective but lengthy multi-step process ideal for obtaining the pure 5-isomer.[10]
"Green" Bromination 7-Amino-4-BromophthalideSubstituted Benzyl Bromide, H₂SO₄N/A90-93%An emerging, environmentally conscious method for specific substituted phthalides via a bromonium ion intermediate.[11]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for the most common and effective synthesis routes.

Protocol 1: Synthesis of 3-Bromophthalide via Wohl-Ziegler Reaction

This protocol is a modification of the Wohl-Ziegler method and is preferable for its speed and comparable yields to direct bromination.[3]

Materials:

  • Phthalide (10 g, 0.075 mole)

  • N-Bromosuccinimide (NBS) (13.3 g, 0.075 mole)

  • Dry Carbon Tetrachloride (CCl₄) (200 ml)

  • 500-ml flask with reflux condenser and drying tube

  • 100-watt unfrosted light bulb

Procedure:

  • Combine phthalide (10 g), N-bromosuccinimide (13.3 g), and dry carbon tetrachloride (200 ml) in a 500-ml flask fitted with a reflux condenser and a drying tube.[3]

  • Reflux the mixture for 30 minutes.

  • Initiate the reaction by placing a 100-watt unfrosted light bulb approximately 6-8 inches from the flask.[3]

  • Continue refluxing for 3-4 hours. The reaction is complete when the denser NBS disappears from the bottom of the flask and the lighter succinimide accumulates at the surface of the reaction mixture.[3]

  • Filter the hot reaction mixture to remove the succinimide.

  • Concentrate the filtrate under atmospheric pressure to a volume of 15-20 ml.

  • Cool the concentrate to induce crystallization.

  • Filter the crude 3-bromophthalide product. The expected yield is 12-13 g (75-81%).[3]

  • For further purification, recrystallize the crude product from cyclohexane (approx. 150 ml for 12-13 g of product). This yields colorless plates of pure 3-bromophthalide.

Protocol 2: Synthesis of 3-Bromophthalide via Direct Bromination

This protocol is a classic, albeit lengthy, method for producing 3-bromophthalide.[1][2]

Materials:

  • Phthalide (134 g, 1 mole)

  • Bromine (160 g, 1 mole)

  • Carbon Dioxide (gas stream)

  • Reaction flask equipped for heating and gas introduction

  • Oil bath

Procedure:

  • Place 134 g of phthalide into a suitable reaction flask.

  • Heat the phthalide to 140°C in an oil bath.[1]

  • Pass a stream of carbon dioxide through 160 g of bromine and then introduce this gas mixture into the reaction flask.[1]

  • Maintain the internal reaction temperature between 135–150°C for 10–13 hours.[1][2] Temperatures below 135°C result in slow bromination, while temperatures above 155°C can lower the yield.[2]

  • After the reaction is complete (bromine color disappears), transfer the warm mixture to a Claisen flask for distillation under reduced pressure.

  • First, remove any residual hydrogen bromide by heating at 120°C under a water pump vacuum.

  • Distill the product under reduced pressure. The 3-bromophthalide fraction distills at 138–142°C/4 mm Hg. The expected yield is 175-178 g (82-83%).[2]

Protocol 3: Synthesis of 5-Bromophthalide via Sandmeyer Reaction

This protocol outlines the final diazotization-bromination step for producing 5-bromophthalide from 5-aminophthalide.

Materials:

  • 5-Aminophthalide (16.8 g)

  • 48% aqueous hydrobromic acid (HBr) (34 ml + 18 ml)

  • Sodium nitrite (NaNO₂) (7.8 g)

  • Cuprous bromide (CuBr) (28.2 g, freshly prepared)

  • Water, Ice

Procedure:

  • Prepare the diazonium salt: Cool a mixture of 16.8 g of 5-aminophthalide in 34 ml of 48% aqueous HBr to 0°C in an ice bath.[13]

  • Slowly add a solution of 7.8 g of sodium nitrite in 15 ml of water, ensuring the temperature remains below 5°C.[13]

  • Stir the nitrosation mixture for an additional 30 minutes at ~0°C.

  • Prepare the bromination mixture: In a separate flask, mix 28.2 g of freshly prepared cuprous bromide with 18 ml of 48% aqueous HBr at room temperature.[13]

  • Add the cold diazonium salt solution portion-wise to the cuprous bromide mixture over approximately 35 minutes. The reaction is exothermic, and the temperature will rise to about 38°C with frothing.[13]

  • Stir the final mixture for one hour.

  • Filter the solid product and wash it with water until neutral.

  • Recrystallize the crude product from isopropanol (100 ml) to yield 15.7 g of 5-bromophthalide.[13]

Conclusion

The synthesis of brominated phthalides is a field with well-established, reliable methods alongside emerging, greener alternatives. The choice of a specific synthetic route is a critical decision that hinges on the desired isomeric product.

For the synthesis of 3-bromophthalide , the Wohl-Ziegler reaction using NBS is demonstrably superior to direct bromination with Br₂, offering a significantly faster, safer, and often higher-yielding pathway under milder conditions.[3]

For accessing aryl-brominated isomers such as 4-, 5-, and 6-bromophthalide , indirect, multi-step syntheses are unavoidable. The reduction of brominated phthalic anhydrides offers a versatile entry point to multiple isomers from a single precursor, though it necessitates effective separation techniques.[5] In contrast, the Sandmeyer reaction provides a highly regioselective, albeit more complex, route to specific isomers like 5-bromophthalide , making it the method of choice when isomeric purity is paramount.[10]

As the demand for sustainable chemical processes grows, novel methods, such as those being developed for substituted aminophthalides, will likely become more prominent, offering pathways that minimize waste and harsh reagents.[11] Ultimately, a thorough understanding of the mechanisms, efficiencies, and practical considerations detailed in this guide will enable researchers to navigate the synthetic landscape and confidently select the optimal route for their specific research and development objectives.

References

  • Grokipedia. (n.d.). Sandmeyer reaction.
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Comparative

A Senior Application Scientist's Guide: 5-bromo-3-hydroxy-3H-isobenzofuran-1-one in the Context of Halogenated Phthalides

This guide offers a deep dive into the chemical landscape of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, presenting a comparative analysis with its halogenated phthalide counterparts. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a deep dive into the chemical landscape of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, presenting a comparative analysis with its halogenated phthalide counterparts. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to provide a nuanced understanding of how halogen substitution impacts the physicochemical properties, reactivity, and biological activity of this important class of compounds. The insights and experimental data presented herein are intended to empower rational drug design and synthetic strategy development.

Introduction: The Isobenzofuranone Scaffold and the Influence of Halogenation

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities, including antifungal, anti-platelet, and anticancer effects.[1][2] The fusion of a γ-lactone ring to a benzene ring provides a stable yet reactive framework amenable to chemical modification.[3]

The introduction of a halogen atom onto the aromatic ring is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. This guide specifically explores the impact of bromine in 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and draws comparisons with other halogenated phthalides to elucidate structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of halogenated isobenzofuranones as potent cytotoxic and antiparasitic agents. The choice of halogen and its position on the phthalide ring significantly influences biological efficacy.

Antiproliferative Activity

A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their in vitro antiproliferative activity against human lymphoma (U937) and myeloid leukemia (K562) cell lines.[5] The results, summarized in Table 1, demonstrate that while some derivatives exhibit moderate effects, others show strong inhibitory activity, even surpassing the commercial anticancer drug etoposide in certain cases.

Table 1: Comparative Cytotoxicity Data of C-3 Functionalized Isobenzofuran-1(3H)-ones [5]

CompoundR GroupCell LineIC50 (µM)
16 2,4-dihydroxyK5622.79
U937>25
17 2,4-diacetoxyK562>25
U937>25
18 2,4-dihydroxy-6-methylK5621.71
U937>25
Etoposide (VP16) -K5627.06
U9371.13

It is noteworthy that the brominated derivative 4 (not shown in the table) has been reported to possess anti-platelet activity, indicating the diverse biological roles of these halogenated scaffolds.[2] Further studies on halogenated benzofurans have shown that brominated derivatives tend to exhibit higher cytotoxic potential compared to their chlorinated counterparts.[4][6] This suggests that the increased size and polarizability of the bromine atom may lead to more favorable interactions with the biological target.

Antileishmanial Activity

A separate study focused on the synthesis and evaluation of isobenzofuranones as potential antileishmanial agents.[7] The data, presented in Table 2, reveals that halogen substitution on a pendant phenyl ring at the 3-position can confer potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 2: Antileishmanial Activity of Halogenated Isobenzofuranones [7]

CompoundHalogen at C-5'EC50 vs. L. donovani (µM)Cytotoxicity vs. L6 cells (EC50, µM)Selectivity Index
5a H5.42 ± 0.5772.8 ± 8.313.4
5b F2.55 ± 0.07>100>39.2
5c Cl1.61 ± 0.23>100>62.1
Miltefosine -1.03--

The results indicate a clear trend in activity related to the halogen present, with the chloro-substituted compound 5c being the most potent and selective. This highlights the nuanced role of the halogen in mediating biological activity, where factors beyond simple lipophilicity, such as specific halogen bonding interactions, may be at play.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The collective data allows for the formulation of key structure-activity relationships for halogenated phthalides:

  • Nature of the Halogen: The type of halogen significantly impacts biological activity. In the context of cytotoxicity, bromine often confers greater potency than chlorine, potentially due to its larger size and increased polarizability.[4] However, for antileishmanial activity, chlorine at the 5'-position of a C-3 substituent proved to be optimal.[7]

  • Position of the Halogen: The regiochemistry of halogenation is critical. While this guide focuses on 5-bromo substitution, the principles can be extended to other positions, with each likely offering a unique biological activity profile.

  • Substitution at C-3: The presence and nature of a substituent at the 3-position dramatically influence activity. The hydroxyl group in 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, for instance, provides a handle for further derivatization and can participate in hydrogen bonding interactions with target biomolecules.

The enhanced activity of halogenated compounds can often be attributed to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region of a halogen atom and a nucleophilic site on a biological target.[8]

Physicochemical Properties: The Halogen Effect

Table 3: Physicochemical Properties of 5-Bromophthalide

PropertyValueSource
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
Melting Point 162-166 °C
Calculated logP 1.85PubChem

General Trends in Halogenated Phthalides:

  • Lipophilicity (logP): Lipophilicity generally increases with the size of the halogen, following the trend F < Cl < Br < I. This can enhance membrane permeability and cellular uptake.

  • Electronegativity and Polarity: While fluorine is the most electronegative halogen, the overall polarity of the C-X bond decreases down the group. This can influence solubility and interactions with polar residues in a binding pocket.

  • Reactivity: The reactivity of the C-X bond towards nucleophilic substitution or metal-catalyzed cross-coupling reactions generally increases down the group (C-F < C-Cl < C--Br < C-I).[9][10] This is a critical consideration for the use of these compounds as synthetic intermediates.

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for the synthesis of halogenated phthalides are provided below. These protocols are based on established literature procedures and represent robust methods for accessing these valuable compounds.

Synthesis of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone

This protocol provides a method for the synthesis of a fluorinated analog, which can be adapted for other halogenated derivatives.[11]

Workflow Diagram:

G cluster_0 Step 1: Lithiation and Carboxylation cluster_1 Step 2: Work-up and Isolation A 3-Fluorobenzaldehyde dimethylacetal B sec-Butyllithium, THF, -70 °C A->B 1. Add sec-BuLi D Intermediate Lithiated Species A->D 2. Stir 0.5 h C CO2 E Reaction Mixture C->E 4. Warm to RT D->C 3. Saturate with CO2 F HCl (aq) E->F 1. Quench G 5% KOH (aq) F->G 2. Basify H Et2O Extraction (neutrals) G->H 3. Extract I Acidification (HCl) H->I 4. Acidify aqueous layer J EtOAc Extraction (product) I->J 5. Extract K Final Product J->K 6. Concentrate and Purify

Caption: Synthetic workflow for 3-hydroxy-7-fluoro-1(3H)-isobenzofuranone.

Procedure:

  • To a solution of 3-fluorobenzaldehyde dimethylacetal (5.3 g, 31 mmol) in anhydrous tetrahydrofuran (THF, 35 mL) at -70 °C under an inert atmosphere, add sec-butyllithium (22.2 mL of a 1.4 M solution in hexane) dropwise.

  • Stir the resulting red solution for 30 minutes at -70 °C.

  • Bubble carbon dioxide gas through the solution for 5 minutes, during which the red color will dissipate.

  • After an additional 10 minutes, allow the reaction mixture to warm to room temperature.

  • After 30 minutes at room temperature, add 3.5 mL of concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure.

  • Make the residue basic with 25 mL of 5% potassium hydroxide solution and extract with diethyl ether (2 x 40 mL) to remove any neutral impurities.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract the product with ethyl acetate (2 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound (4.5 g, 86% yield). The product can be further purified by recrystallization from ethyl acetate/petroleum ether.

Synthesis of C-3 Functionalized Halogenated Isobenzofuranones

This general procedure is adapted from the synthesis of antileishmanial isobenzofuranones and can be used to generate a variety of C-3 substituted analogs.[7]

Workflow Diagram:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization and Isolation A Substituted 2-Hydroxyacetophenone C LiOH, MeOH:H2O, 70 °C A->C 1. Reactants and Conditions B Phthalaldehydic Acid B->C 1. Reactants and Conditions D Chalcone Intermediate C->D 2. Formation E Reaction Mixture F 2N HCl E->F 1. Quench G CHCl3, rt F->G 2. Stir for Cyclization H Final Product G->H 3. Isolate

Caption: General workflow for the synthesis of C-3 functionalized isobenzofuranones.

Procedure:

  • In a round-bottom flask, combine the appropriately substituted 2-hydroxyacetophenone (1.0 mmol), phthalaldehydic acid (1.2 mmol), and lithium hydroxide (5.0 mmol) in a 4:1 mixture of methanol and water (5.0 mL).

  • Reflux the mixture at 70 °C for 18 hours.

  • Cool the reaction mixture and quench with 2N hydrochloric acid.

  • Extract the crude chalcone intermediate into chloroform (200 mL) and stir at room temperature for 24 hours to facilitate cyclization.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its halogenated analogs represent a promising class of compounds with tunable biological activities. This guide has provided a comparative analysis of their performance, supported by experimental data, to underscore the critical role of halogenation in modulating their cytotoxic and antiparasitic properties. The provided experimental protocols offer a starting point for the synthesis of novel derivatives for further investigation.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a broader range of halogenated phthalides with variations in the halogen, its position, and the C-3 substituent. A comprehensive evaluation of their physicochemical properties will be crucial for understanding their pharmacokinetic profiles. Such studies will undoubtedly pave the way for the development of new therapeutic agents based on the versatile isobenzofuranone scaffold.

References

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Validation

A Comparative Guide to the Biological Activities of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one Analogs

For Researchers, Scientists, and Drug Development Professionals The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] This guide provides a technical comparison of the biological activities of analogs of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a key derivative with potential therapeutic applications. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers engaged in drug discovery and development. The strategic placement of a bromine atom on the benzene ring and a hydroxyl group on the lactone ring offers unique opportunities for modulating bioactivity and for further chemical modifications.

The Isobenzofuranone Core: A Versatile Scaffold

The isobenzofuranone core, a fusion of a γ-lactone and a benzene ring, is a recurring motif in a multitude of biologically active molecules.[3] This structural framework has been associated with a diverse range of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.[1][3][4] The reactivity of the lactone ring and the potential for substitution on both the aromatic and heterocyclic portions of the molecule make it an attractive starting point for the synthesis of novel therapeutic agents.

Synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its Analogs

The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its analogs can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing isobenzofuranone core or the cyclization of a suitably substituted precursor. For instance, 5-bromophthalide, a key intermediate, can be synthesized by reacting bromine with phthalic anhydride.[5] Further modifications, such as the introduction of a hydroxyl group at the 3-position, can then be carried out.

A general synthetic pathway to C-3 functionalized isobenzofuranones often starts with the condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds.[3] This is followed by subsequent reactions such as aromatization and acetylation to yield a diverse library of analogs.[3]

Below is a generalized workflow for the synthesis of 3-substituted isobenzofuranone analogs:

Synthesis_Workflow Phthalaldehydic_Acid Phthalaldehydic Acid Condensation Condensation (e.g., DBU) Phthalaldehydic_Acid->Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Condensation C3_Substituted_Intermediate C-3 Substituted Intermediate Condensation->C3_Substituted_Intermediate Aromatization Aromatization (e.g., Hg(OAc)2) C3_Substituted_Intermediate->Aromatization Phenolic_Isobenzofuranone Phenolic Isobenzofuranone Aromatization->Phenolic_Isobenzofuranone Acetylation Acetylation (e.g., Ac2O/DMAP) Phenolic_Isobenzofuranone->Acetylation Acetylated_Analog Acetylated Analog Acetylation->Acetylated_Analog

Caption: Generalized workflow for the synthesis of C-3 substituted isobenzofuranone analogs.

Comparative Biological Activities

The biological activities of isobenzofuranone analogs are significantly influenced by the nature and position of substituents on the core structure. This section provides a comparative analysis of their anticancer, antimicrobial, and antioxidant properties, supported by experimental data.

Anticancer Activity

Numerous isobenzofuranone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death).[2]

Table 1: Comparative Anticancer Activity of Isobenzofuranone Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 C-3 substituted with an acetyl groupK562 (myeloid leukemia)2.79[3]
Analog 2 C-3 substituted with an acetyl groupK562 (myeloid leukemia)1.71[3]
Analog 3 C-3 substitutedHL-60 (leukemia)3.24 (µg/mL)[3]
Analog 4 C-3 substitutedMDA-MB435 (melanoma)12.17 (µg/mL)[3]
Etoposide (Positive Control)K562 (myeloid leukemia)7.06[3]

Structure-Activity Relationship Insights:

The data suggests that substitution at the C-3 position plays a crucial role in the antiproliferative activity of these compounds. For instance, analogs 1 and 2, both featuring an acetyl group at C-3, exhibited potent activity against K562 leukemia cells, with IC50 values significantly lower than the standard anticancer drug etoposide.[3] This highlights the potential for developing highly active anticancer agents by modifying the C-3 position. The presence of a bromine atom, as in the core topic compound, is also a key feature to explore, as halogenated compounds have shown promising anticancer activities in other molecular scaffolds.[6]

The induction of apoptosis is a key mechanism for the anticancer effects of many isobenzofuranones. This process can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[7][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor binds to Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Execution_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Execution_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Antimicrobial Activity

Certain isobenzofuranone derivatives have demonstrated significant activity against various bacterial and fungal strains.[1][9] The introduction of a bromine atom can enhance the antimicrobial properties of organic compounds.

Table 2: Comparative Antimicrobial Activity of Phthalide Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Analog 5 3-propylidenephthalide derivativeS. aureus16[9]
Analog 5 3-propylidenephthalide derivativeE. coli64[9]
Analog 6 Phthalide derivativeS. aureus128[9]
Analog 6 Phthalide derivativeE. coli256[9]

Structure-Activity Relationship Insights:

The antimicrobial data indicates that the specific substitution pattern on the phthalide core is critical for activity. For example, Analog 5 showed more potent activity against both S. aureus and E. coli compared to Analog 6, suggesting that the 3-propylidene group contributes favorably to the antimicrobial effect.[9] The investigation of brominated analogs is particularly warranted, as halogenation is a known strategy to improve the efficacy of antimicrobial agents.

Antioxidant Activity

Several isobenzofuranone derivatives, particularly those with hydroxyl substitutions on the aromatic ring, have shown potent antioxidant properties.[4][10] The antioxidant capacity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A brominated analog, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), has been shown to protect against oxidative damage in neuronal cells.[11]

Table 3: Comparative Antioxidant Activity of Isobenzofuranone Analogs

Compound IDSubstitution PatternAssayEC50 (µM)Reference
Epicoccone 4,5,6-trihydroxy-7-methylphthalideDPPH radical scavenging- (95% scavenging at 25 µg/mL)[4]
Br-NBP 3-butyl-6-bromo-1(3H)-isobenzofuranoneH2O2-induced damage in PC12 cellsProtective effect observed[11]
Analog 7 3,3-disubstituted, hydroxylatedDPPH radical scavengingData available in source[10]

Structure-Activity Relationship Insights:

The presence of hydroxyl groups on the aromatic ring is a key determinant of antioxidant activity, as these groups can readily donate a hydrogen atom to scavenge free radicals.[10] The protective effect of Br-NBP against oxidative stress suggests that the combination of a bromo substituent and an alkyl chain at the 3-position can also confer significant antioxidant properties.[11] The electron-donating or -withdrawing nature of substituents can influence the stability of the resulting radical and thus the antioxidant capacity.[12]

Experimental Protocols

MTT Cytotoxicity Assay

Objective: To determine the concentration at which an isobenzofuranone analog inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Isobenzofuranone analogs

  • Cancer cell lines (e.g., K562, HL-60)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Add Isobenzofuranone Analogs Cell_Seeding->Compound_Treatment Incubation_48h 3. Incubate (e.g., 48h) Compound_Treatment->Incubation_48h MTT_Addition 4. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 5. Incubate (e.g., 4h) MTT_Addition->Incubation_4h Solubilization 6. Add Solubilizing Agent (DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Read Absorbance (~570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

Objective: To measure the ability of an isobenzofuranone analog to scavenge the stable DPPH free radical.

Materials:

  • Isobenzofuranone analogs

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • 96-well plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone analogs in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals. The formula for calculating the percentage of scavenging activity is: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The 5-bromo-3-hydroxy-3H-isobenzofuran-1-one scaffold and its analogs represent a promising class of compounds with diverse and potent biological activities. The strategic introduction of various functional groups, particularly at the C-3 position and on the aromatic ring, allows for the fine-tuning of their anticancer, antimicrobial, and antioxidant properties. The presence of a bromine atom is a particularly interesting feature that warrants further investigation for its potential to enhance bioactivity. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to design and evaluate novel isobenzofuranone-based therapeutic agents. Further studies are encouraged to elucidate the detailed mechanisms of action and to explore the full therapeutic potential of this versatile chemical scaffold.

References

  • Bayer, E., Hayat, S., Atta-ur-Rahman, M., Choudhary, M. I., Khan, K. M., Shah, S. T. A., Imran-ul-Haq, M., Anwar, M. U., & Voelter, W. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588–597. [Link]

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Comparative

Purity assessment of synthesized "5-bromo-3-hydroxy-3H-isobenzofuran-1-one"

A Comprehensive Guide to the Purity Assessment of Synthesized "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" For Researchers, Scientists, and Drug Development Professionals The Critical Role of Purity in Drug Development In...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Purity Assessment of Synthesized "5-bromo-3-hydroxy-3H-isobenzofuran-1-one"

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy.[1][2] For a compound like 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, which serves as a valuable building block in the creation of more complex molecules, ensuring its purity is paramount.[3][4] Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the final drug substance.[1] Therefore, a robust and multi-faceted approach to purity assessment is not merely a quality control measure but a fundamental aspect of rigorous scientific research and drug development.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the application of orthogonal methods—techniques that measure the same property using different underlying principles. This guide will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, the utility of Elemental Analysis as a confirmatory tool will be discussed.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, prized for its high resolution and quantitative accuracy.[2][5] The fundamental principle of HPLC lies in the separation of components within a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

The selection of a C18 reversed-phase column is a strategic choice for a molecule like 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. The nonpolar nature of the C18 stationary phase effectively retains the moderately polar analyte, allowing for its separation from both more polar and less polar impurities. The use of a gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is crucial for resolving a wide range of potential impurities with varying polarities. The addition of formic acid to the mobile phase serves to protonate acidic silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for the analyte. UV detection at 254 nm is chosen due to the aromatic nature of the isobenzofuranone core, which provides strong chromophoric activity at this wavelength.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile[6]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C[7]

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Impurity Identity

While HPLC provides quantitative information on purity, LC-MS adds a critical layer of qualitative analysis by providing the mass-to-charge ratio (m/z) of the separated components.[1][8] This allows for the identification of impurities, providing invaluable insights into the synthetic process and potential degradation pathways.[1]

The coupling of LC with a mass spectrometer allows for the direct correlation of chromatographic peaks with their molecular weights. For a halogenated compound like 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinctive signature in the mass spectrum, aiding in the confirmation of bromine-containing impurities.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, minimizing fragmentation and preserving the molecular ion for accurate mass determination.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.[8]

  • LC Conditions: The same LC conditions as the RP-HPLC method can be employed to allow for direct comparison of chromatograms.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to capture a wider range of potential impurities.

    • Mass Range: 100-500 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

  • Data Analysis: The mass spectrum of each chromatographic peak is analyzed to determine the molecular weight of the corresponding compound. The isotopic pattern is examined to confirm the presence of bromine in any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be a powerful tool for purity assessment.[10][11][12] It provides detailed information about the chemical environment of each atom within a molecule.

¹H NMR is particularly useful for purity determination as the integral of each signal is directly proportional to the number of protons it represents.[13] By comparing the integrals of signals from the main compound to those of impurity signals, a quantitative measure of purity can be obtained. The use of a deuterated solvent, such as DMSO-d₆, is necessary to avoid overwhelming the spectrum with solvent signals. The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) provides better signal dispersion, which is crucial for resolving signals from structurally similar impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16 or 32 to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 5 seconds) is crucial for accurate quantification.

  • Data Analysis: The purity is calculated by comparing the integration of a well-resolved proton signal of the main compound to the integration of signals corresponding to known or unknown impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitation, identification of impurities, and the available resources.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between stationary and mobile phases.Separation by LC followed by mass-based detection.[1]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[11]
Primary Output Chromatogram with retention times and peak areas.Chromatogram with retention times and mass spectra for each peak.Spectrum with chemical shifts, coupling constants, and integrals.
Quantitative Accuracy HighModerate (can be quantitative with appropriate standards)High (with proper experimental setup)[13]
Impurity Identification Limited (based on retention time comparison with standards)High (provides molecular weight and isotopic information)[1][9]High (provides structural information)[10]
Sensitivity High (ppm to ppb range)Very High (ppb to ppt range)Moderate (requires mg quantities)
Throughput HighHighLow
Cost ModerateHighVery High

Elemental Analysis: A Confirmatory Technique

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[14][15] While not a primary method for detecting and quantifying minor impurities, it serves as an excellent confirmatory technique to verify the empirical formula of the bulk material.[16] A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of a substantial impurity or residual solvent.[17]

Integrated Workflow for Comprehensive Purity Assessment

A robust and self-validating workflow for the purity assessment of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one integrates the strengths of each analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesized_Product Synthesized 5-bromo-3-hydroxy- 3H-isobenzofuran-1-one HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC LCMS LC-MS Analysis (Impurity Identification) Synthesized_Product->LCMS NMR NMR Spectroscopy (Structural Confirmation & Purity) Synthesized_Product->NMR Elemental Elemental Analysis (Empirical Formula Verification) Synthesized_Product->Elemental Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Data LCMS->Purity_Report Impurity Profile NMR->Purity_Report Structural Integrity Elemental->Purity_Report Formula Confirmation

Caption: Integrated workflow for the comprehensive purity assessment of synthesized compounds.

Conclusion

The purity assessment of synthesized "5-bromo-3-hydroxy-3H-isobenzofuran-1-one" is a multi-step process that requires a thoughtful and orthogonal approach. While HPLC serves as the primary tool for quantitative purity determination, its combination with LC-MS provides crucial information for impurity identification. NMR spectroscopy offers unparalleled structural confirmation and can be used for quantitative analysis. Finally, elemental analysis provides a fundamental check of the compound's elemental composition. By integrating these techniques, researchers and drug development professionals can ensure the highest quality of their synthetic intermediates, laying a solid foundation for the successful development of new pharmaceutical agents.

References

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). Vertex AI Search.
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  • 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6 | Benchchem.Benchchem.
  • How to Determine the Purity of a Substance using Elemental Analysis - Study.com. (2021-08-22). Study.com.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). alwsci.
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  • A Comparative Guide to HPLC Purity Analysis of 3-Bromobenzophenone - Benchchem.Benchchem.
  • 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF - ResearchGate.
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021-12-21). RSC Publishing.
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  • LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate.
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022-06-23).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). AZoM.
  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide) - Manipal Research Portal.Manipal Research Portal.
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.Journal of Chemical and Pharmaceutical Sciences.
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025-08-05).
  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024-10-01). Novasol Biotech.
  • Identity and Purity - Small Molecules - Pacific BioLabs.Pacific BioLabs.
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  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014-11-07).

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Validation

A Comparative Guide to the Reaction Mechanism of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one Formation

For researchers, scientists, and professionals in drug development, a precise understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the design of novel molecular entities. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the design of novel molecular entities. This guide provides an in-depth technical comparison of the reaction mechanisms leading to the formation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, a key intermediate in the synthesis of various biologically active compounds. We will explore the predominant mechanistic pathway, consider viable alternatives, and provide supporting experimental data and detailed protocols to validate these claims.

Introduction: The Nature of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a member of the phthalide class of compounds, characterized by a fused γ-lactone and benzene ring system. The defining feature of this molecule is the hydroxyl group at the C-3 position, which classifies it as a lactol. A lactol is the cyclic equivalent of a hemiacetal and exists in equilibrium with its open-chain hydroxyaldehyde form.[1][2] In the case of our target molecule, this equilibrium is between the cyclic 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and the open-chain 4-bromo-2-formylbenzoic acid. This phenomenon is known as ring-chain tautomerism.[1][3][4] The formation of the stable, five-membered ring of the lactol is often favored.[5][6]

Part 1: The Predominant Reaction Mechanism: Intramolecular Cyclization of 4-bromo-2-formylbenzoic acid

The most direct and widely accepted mechanism for the formation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is the intramolecular nucleophilic cyclization of its precursor, 4-bromo-2-formylbenzoic acid.[1][4][7] This process is a classic example of intramolecular hemiacetal formation.[5][6][7][8][9]

Mechanistic Steps:

The reaction proceeds through the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbonyl carbon of the aldehyde.[5][7][8] This intramolecular reaction is favorable due to the proximity of the reacting functional groups in the ortho positions of the benzene ring, leading to the formation of a thermodynamically stable five-membered ring.[6]

The mechanism can be influenced by the presence of an acid or a base catalyst, although the reaction can also proceed under neutral conditions due to the inherent reactivity of the functional groups.[7][10]

1. Uncatalyzed Mechanism:

In the absence of an external catalyst, the carboxylic acid group acts as both the nucleophile and a proton source.

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the partially positive carbonyl carbon of the aldehyde.[5][7] This forms a tetrahedral intermediate.

  • Step 2: Proton Transfer: An intramolecular proton transfer occurs from the now positively charged hydroxyl group to the negatively charged oxygen of the former aldehyde carbonyl. This results in the formation of the neutral lactol, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

2. Acid-Catalyzed Mechanism:

In the presence of an acid catalyst (H-A), the reaction is accelerated by increasing the electrophilicity of the aldehyde carbonyl.

  • Step 1: Protonation of the Aldehyde Carbonyl: The acid protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][8][10]

  • Step 2: Nucleophilic Attack: The hydroxyl group of the carboxylic acid attacks the protonated carbonyl carbon.[5][7]

  • Step 3: Deprotonation: The conjugate base of the acid (A⁻) removes the proton from the hydroxyl group of the original carboxylic acid, regenerating the acid catalyst and yielding the final lactol product.

3. Base-Catalyzed Mechanism:

Under basic conditions, the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion.

  • Step 1: Deprotonation of the Carboxylic Acid: A base removes the proton from the carboxylic acid, forming a carboxylate anion.[10]

  • Step 2: Nucleophilic Attack: The highly nucleophilic carboxylate anion attacks the aldehyde carbonyl carbon.

  • Step 3: Protonation: The resulting alkoxide is protonated by a proton source in the reaction medium (e.g., the conjugate acid of the base or a solvent molecule) to give the final product.

G Figure 1: Catalyzed and Uncatalyzed Mechanisms of Lactol Formation cluster_uncatalyzed Uncatalyzed cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed UC_Start 4-bromo-2-formylbenzoic acid UC_Int Tetrahedral Intermediate UC_Start->UC_Int Nucleophilic Attack UC_End 5-bromo-3-hydroxy-3H- isobenzofuran-1-one UC_Int->UC_End Proton Transfer AC_Start 4-bromo-2-formylbenzoic acid AC_Protonated Protonated Aldehyde AC_Start->AC_Protonated Protonation (H+) AC_Int Tetrahedral Intermediate AC_Protonated->AC_Int Nucleophilic Attack AC_End 5-bromo-3-hydroxy-3H- isobenzofuran-1-one AC_Int->AC_End Deprotonation (-H+) BC_Start 4-bromo-2-formylbenzoic acid BC_Carboxylate Carboxylate Anion BC_Start->BC_Carboxylate Deprotonation (Base) BC_Int Alkoxide Intermediate BC_Carboxylate->BC_Int Nucleophilic Attack BC_End 5-bromo-3-hydroxy-3H- isobenzofuran-1-one BC_Int->BC_End Protonation

Caption: Mechanisms of Lactol Formation.

Supporting Experimental Data:

The existence of the ring-chain tautomerism between 2-formylbenzoic acids and their corresponding 3-hydroxyphthalides is well-documented and can be observed using various spectroscopic techniques.

  • NMR Spectroscopy: In solution, 1H and 13C NMR spectra often show two sets of signals corresponding to both the open-chain and cyclic tautomers.[2] The relative integration of these signals can be used to determine the equilibrium constant between the two forms. For 2-acetylbenzoic acid, a related compound, the carboxylic acid proton resonance appears at an upfield chemical shift (around 5.02 ppm) in the 1H NMR spectrum, which is indicative of the presence of the cyclic lactol form in equilibrium with the open-chain form.[2][11]

  • IR Spectroscopy: The IR spectrum can also provide evidence for the equilibrium. The open-chain form will exhibit characteristic C=O stretching frequencies for both an aldehyde (around 1700 cm⁻¹) and a carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid. The cyclic lactol form will show a C=O stretch for the γ-lactone (typically around 1760 cm⁻¹) and an O-H stretch for the alcohol. The presence and relative intensities of these bands can indicate the position of the equilibrium.

Part 2: Alternative Reaction Mechanisms

While the intramolecular cyclization of 4-bromo-2-formylbenzoic acid is the most direct route, other synthetic strategies can be employed to construct the 5-bromo-3-hydroxy-3H-isobenzofuran-1-one core, each with its own distinct mechanism.

Claisen-Schmidt Condensation followed by Intramolecular Cyclization

This approach involves the condensation of a substituted 2-hydroxyacetophenone with phthalaldehydic acid (2-formylbenzoic acid).[12][13] While this method typically yields 3-substituted isobenzofuranones, a similar strategy could be envisioned for the synthesis of the parent 3-hydroxyphthalide.

  • Step 1: Enolate Formation: A base abstracts a proton from the α-carbon of 5-bromo-2-hydroxyacetophenone to form an enolate.

  • Step 2: Aldol Addition: The enolate acts as a nucleophile and attacks the aldehyde carbonyl of a second molecule, which in this hypothetical route would be a protected form of 2-formylbenzoic acid.

  • Step 3: Dehydration: The resulting aldol adduct dehydrates to form a chalcone intermediate.

  • Step 4: Intramolecular Cyclization: Subsequent intramolecular cyclization of the chalcone, likely under acidic conditions, would lead to the formation of the isobenzofuranone ring system.[12][13]

Metal-Catalyzed Cyclization Reactions

Recent advances in organic synthesis have introduced various metal-catalyzed methods for the construction of isobenzofuranone skeletons. These methods offer alternative mechanistic pathways.

  • Ruthenium-Catalyzed Cascade Reaction: A ruthenium catalyst can facilitate the intermolecular cascade reaction of an aromatic acid with an aromatic aldehyde.[14] This involves the direct insertion of the C-H bond of the aromatic acid into the C=O bond of the aldehyde, followed by an intramolecular nucleophilic substitution to form the lactone ring.

  • Palladium-Catalyzed Heck-Matsuda Arylation: Chiral 3-substituted phthalides can be synthesized via a palladium-catalyzed Heck-Matsuda arylation of an arenediazonium salt with 2,3-dihydrofuran, followed by reduction and lactonization.[14]

Comparison of Reaction Mechanisms

Mechanism Key Intermediate Catalyst/Reagents Advantages Limitations
Intramolecular Cyclization Tetrahedral intermediate/alkoxideAcid, base, or neutralHigh atom economy, direct route from precursorPrecursor synthesis may be required
Claisen-Schmidt Condensation ChalconeBase, then acidVersatile for substituted derivativesMulti-step, may not be direct for 3-hydroxy
Metal-Catalyzed Reactions Organometallic intermediatesRu, Pd, or other transition metalsHigh efficiency and selectivityCatalyst cost and sensitivity, may not be direct

Part 3: Experimental Protocols

A reliable experimental protocol is crucial for the successful synthesis and mechanistic investigation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. The following is a representative two-step procedure for its formation from 4-bromo-2-methylbenzoic acid.

Step 1: Synthesis of 4-bromo-2-formylbenzoic acid

This step involves the oxidation of the methyl group of 4-bromo-2-methylbenzoic acid to an aldehyde.

G Figure 2: Synthesis of 4-bromo-2-formylbenzoic acid Start 4-bromo-2-methylbenzoic acid Product 4-bromo-2-formylbenzoic acid Start->Product Oxidation Reagents Oxidizing Agent (e.g., NBS, AIBN) Reagents->Product

Caption: Synthesis of 4-bromo-2-formylbenzoic acid.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under irradiation with a light source (e.g., a sun lamp) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • The resulting dibromomethyl intermediate is then hydrolyzed. Add the crude product to a mixture of water and silver nitrate and reflux.

  • Cool the mixture, filter to remove silver bromide, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-formylbenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Formation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

This step occurs spontaneously due to the ring-chain tautomerism. The equilibrium can be observed in solution.

Experimental Protocol:

  • Dissolve the purified 4-bromo-2-formylbenzoic acid in a suitable solvent for analysis (e.g., CDCl₃ or DMSO-d₆ for NMR).

  • The compound will exist as an equilibrium mixture of the open-chain and cyclic lactol forms. The lactol is often the major species and can be characterized directly. In many cases, upon crystallization from a suitable solvent, the solid-state structure is that of the cyclic lactol, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Conclusion

The formation of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is predominantly governed by the intramolecular cyclization of its open-chain tautomer, 4-bromo-2-formylbenzoic acid. This ring-chain tautomerism is a fundamental process that can be influenced by catalysts and is readily characterized by spectroscopic methods. While alternative synthetic routes involving Claisen-Schmidt condensations and metal-catalyzed reactions provide access to the isobenzofuranone core, the direct cyclization of the corresponding 2-formylbenzoic acid remains the most mechanistically straightforward and atom-economical pathway. A thorough understanding of these mechanistic principles is essential for the strategic design and efficient execution of syntheses involving this important class of compounds.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Performance in Isobenzofuranone Synthesis

Introduction: The Significance of the Isobenzofuranone Scaffold The isobenzofuranone moiety is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isobenzofuranone Scaffold

The isobenzofuranone moiety is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. Its prevalence in molecules exhibiting diverse biological activities, including antidepressant and antileishmanial properties, underscores the critical importance of efficient and robust synthetic methodologies for its construction.[1][2] This guide provides a comparative analysis of various catalytic systems for the synthesis of isobenzofuranones, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalytic strategy. We will delve into the mechanistic underpinnings of these transformations, present comparative performance data, and provide detailed experimental protocols for representative systems.

Mechanistic Overview: Common Pathways to Isobenzofuranone Formation

The catalytic synthesis of isobenzofuranones predominantly proceeds through several key mechanistic pathways, often involving transition metal-catalyzed C-H activation, annulation, or cyclization reactions. A generalized catalytic cycle frequently involves the coordination of the catalyst to the starting materials, followed by a series of steps including oxidative addition, migratory insertion, and reductive elimination to forge the new carbon-carbon and carbon-oxygen bonds necessary for the formation of the isobenzofuranone core.

Below is a generalized representation of a transition-metal-catalyzed C-H activation/annulation pathway for isobenzofuranone synthesis.

Catalytic Cycle for Isobenzofuranone Synthesis Start Start Catalyst_Active Active Catalyst (e.g., Pd(II), Rh(III)) Start->Catalyst_Active Substrate_Coordination Substrate Coordination Catalyst_Active->Substrate_Coordination Benzoic Acid Derivative C-H_Activation C-H Activation/ Cyclometalation Substrate_Coordination->C-H_Activation Intermediate_1 Cyclometalated Intermediate C-H_Activation->Intermediate_1 Coupling_Partner_Coordination Coupling Partner Coordination/Insertion Intermediate_1->Coupling_Partner_Coordination Alkene/Alkyne Intermediate_2 Annulation Intermediate Coupling_Partner_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product_Release Isobenzofuranone Product Release Reductive_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Catalyst_Active

Caption: Generalized catalytic cycle for transition-metal-catalyzed isobenzofuranone synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of isobenzofuranone synthesis. Here, we compare the performance of several prominent catalytic systems.

Rhodium-Catalyzed Systems

Rhodium catalysts, particularly in their +3 oxidation state, have proven to be highly effective for the synthesis of isobenzofuranones via C-H activation and annulation strategies.[3] These reactions often exhibit broad functional group tolerance and can proceed under relatively mild conditions.

A notable example is the Rhodium(III)-catalyzed [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones, which provides a direct route to spirocyclic isobenzofuranones.[3]

Catalyst SystemStarting MaterialsKey Reaction ConditionsYieldReference
[RhCp*Cl2]2/AgSbF6Benzoic Acids, 1-diazonaphthelen-2(1H)-onesDCE, 60 °CGood to excellent[3]
Rh(III) catalystAryl Carboxylic Acids, AlkenesOxidant, Solvent, Temp.Moderate to high[4]
Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in isobenzofuranone synthesis is well-documented.[5] Palladium-catalyzed reactions offer a versatile approach, often through domino processes involving C-H activation, olefination, and cyclization.[6]

A bimetallic copper/palladium system has been reported for the [4+1] annulation between propiophenones and benzoic acids, showcasing the synergistic effects of two different transition metals.[5]

Catalyst SystemStarting MaterialsKey Reaction ConditionsYieldReference
Pd(OAc)2/Cu(OAc)2Propiophenones, Benzoic AcidsTEMPO, 120 °CModerate to good[5]
Pd(OAc)2Aryl Carboxylic Acids, OlefinsLigand-free, Solvent, Temp.Good[4]
Palladium Catalyst(2-bromoaryl)(3-arylfuran-2-yl)methanonesDBU, O2Not specified[7]
Copper-Catalyzed Systems

Copper catalysts present a more economical and environmentally benign alternative to precious metal catalysts like rhodium and palladium.[8] Copper-catalyzed methodologies for isobenzofuranone synthesis often proceed through domino reactions in green solvents like water.[8]

An efficient one-pot synthesis involves the copper-catalyzed cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis.[8]

Catalyst SystemStarting MaterialsKey Reaction ConditionsYieldReference
CuI/imidazoleo-bromobenzyl alcohols, K4[Fe(CN)6]Water, 120 °CUp to 96%[8]
Copper Catalyst1,5-diynes, Isoquinoline N-oxidesSolvent, Temp.Moderate to excellent[9]
Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For isobenzofuranone synthesis, organocatalytic strategies often involve cycloaddition reactions.[10]

An organocatalytic asymmetric desymmetrizing [4+2] cycloaddition of spirophthalide 2,5-cyclohexadienones with β-methyl cinnamaldehydes has been developed to produce chiral isobenzofuranone-embedded arenes with high enantioselectivities.[10] Another organocatalytic approach utilizes aryl iodine catalysis for the divergent synthesis of isobenzofuranones and isocoumarins from 2-alkenyl benzoic acids.[11][12]

Catalyst SystemStarting MaterialsKey Reaction ConditionsYieldEnantioselectivityReference
Squaramide OrganocatalystSpirocyclohexenone isobenzofuranonesNot specifiedNot specifiedHigh[6]
Aryl Iodine/(±)-CSA2-alkenyl benzoic acids, mCPBASolvent, Temp.GoodN/A[11][12]

Experimental Protocols

To provide a practical framework for researchers, we present a detailed experimental protocol for a representative, high-yielding catalytic system.

Representative Protocol: Copper-Catalyzed Domino Synthesis of Isobenzofuran-1(3H)-ones

This protocol is adapted from the work of Mahendar and Satyanarayana, which describes a highly efficient, one-pot synthesis in water.[8]

Materials:

  • o-bromobenzyl alcohol derivative (1.0 mmol)

  • Potassium hexacyanoferrate(II) (0.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Imidazole (20 mol%)

  • Degassed water (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the o-bromobenzyl alcohol derivative (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), CuI (0.1 mmol), and imidazole (0.2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed water (5 mL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours, monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isobenzofuran-1(3H)-one.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents 1. Add Reactants & Catalyst to Schlenk Tube Inert_Atmosphere 2. Evacuate & Backfill with Inert Gas Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add Degassed Water Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat to 120°C & Stir Add_Solvent->Heat_Stir Monitor 5. Monitor by TLC Heat_Stir->Monitor Cool 6. Cool to Room Temp. Monitor->Cool Extract 7. Extract with Organic Solvent Cool->Extract Dry_Concentrate 8. Dry & Concentrate Extract->Dry_Concentrate Purify 9. Column Chromatography Dry_Concentrate->Purify Product Pure Isobenzofuranone Purify->Product

Caption: Experimental workflow for copper-catalyzed isobenzofuranone synthesis.

Conclusion and Future Outlook

The synthesis of isobenzofuranones has witnessed significant advancements through the development of diverse catalytic systems. Rhodium and palladium catalysts offer high efficiency and broad substrate scope, while copper-based systems provide a more sustainable and economical alternative. The rise of organocatalysis has opened new avenues for the asymmetric synthesis of these important scaffolds.

The choice of the optimal catalytic system will depend on the specific requirements of the target molecule, including functional group tolerance, desired stereochemistry, and cost considerations. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic methods, potentially through the exploration of earth-abundant metal catalysts and novel organocatalytic transformations. This guide serves as a foundational resource to aid researchers in navigating the landscape of catalytic isobenzofuranone synthesis and selecting the most appropriate methodology for their specific needs.

References

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Validation

A Senior Application Scientist's Guide to In Vitro Assays for Isobenzofuranone Derivatives

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene core, have captured significant scientific interest due to their broad spectrum of biological activities.[1] These compound...

Author: BenchChem Technical Support Team. Date: February 2026

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene core, have captured significant scientific interest due to their broad spectrum of biological activities.[1] These compounds, sourced from both natural origins like fungi and through synthetic chemistry, show promise in therapeutic areas including oncology, infectious diseases, neurology, and metabolic disorders.[1][2][3] This guide provides an in-depth comparison of the essential in vitro assays used to characterize and validate the therapeutic potential of these derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery.

Antiproliferative and Cytotoxic Assays: Gauging Anticancer Potential

A primary focus of isobenzofuranone research is their potential as anticancer agents.[4][5] In vitro cytotoxicity assays are the foundational step in this evaluation, determining a compound's ability to inhibit cancer cell growth or kill malignant cells. The most common metric derived from these assays is the IC50 value—the concentration of the compound required to inhibit 50% of cell growth.[1]

Core Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[3][6][7]

Principle of the Assay: The assay's logic rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan salt. This insoluble product is then solubilized, and its concentration, which is directly proportional to the number of living cells, is measured spectrophotometrically. A decrease in signal indicates a loss of cell viability.

Comparative Performance of Isobenzofuranone Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16K562 (myeloid leukemia)2.79[1][4][6]
Compound 18K562 (myeloid leukemia)1.71[1][4][6]
Etoposide (Control)K562 (myeloid leukemia)7.06[1][4][6]
Compound 9HL-60 (leukemia)3.24 µg/mL[1][3]
Compound 9SF295 (glioblastoma)10.09 µg/mL[1][3]
3-Amidobenzofuran 28gMDA-MB-231 (breast cancer)3.01[1]
3-Amidobenzofuran 28gHCT-116 (colon carcinoma)5.20[1]

Experimental Protocol: MTT Cytotoxicity Assay [1]

Objective: To determine the IC50 value of an isobenzofuranone derivative against a specific cancer cell line.

Materials:

  • Isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, U937)[1][6]

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug (e.g., Etoposide) as a positive control.[6]

  • Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, in a CO2 incubator.[6]

  • MTT Addition: Add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[1]

Expert Insights: The choice of cell seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. The 48-hour treatment period is a standard duration that allows for multiple cell doubling cycles, providing a robust window to observe antiproliferative effects.[6]

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-Well Plate B Prepare Serial Dilutions of Isobenzofuranone Derivatives C Treat Cells with Compounds A->C B->C D Incubate for 48-72 hours C->D E Add MTT Reagent & Incubate D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC50 G->H caption Workflow of the MTT assay for evaluating cytotoxicity.

Workflow of the MTT assay for evaluating cytotoxicity.

Antioxidant Activity Assays

Many isobenzofuranone derivatives, especially those isolated from fungi, exhibit potent antioxidant properties.[1][2] This activity is crucial as oxidative stress is implicated in numerous diseases. The antioxidant capacity is typically evaluated by measuring the compound's ability to scavenge stable free radicals.

Core Methodology: DPPH Radical-Scavenging Assay

The DPPH (1,1-diphenyl-2-picryhydrazyl) assay is a rapid, simple, and widely used method to screen for antioxidant activity.[2][8]

Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[1][2] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it becomes reduced to a non-radical form (DPPH-H), causing the color to fade to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Comparative Performance of Isobenzofuranone Derivatives:

Compound/DerivativeEC50 (µM)Reference
Compound 110[1][2][8]
Compound 27[1][2][8]
Compound 322[1][2][8]
Compound 45[1][2][8]
Note: Research indicates that antioxidant activity often correlates with the number of hydroxyl groups in the isobenzofuranone structure.[2]

Experimental Protocol: DPPH Radical-Scavenging Assay [1]

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical, expressed as an EC50 value.

Materials:

  • Isobenzofuranone derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[1]

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Expert Insights: The incubation step must be performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings. A 30-minute incubation is generally sufficient for the reaction to reach a steady state.

Workflow Visualization: DPPH Assay

DPPH_Workflow A Prepare Compound Dilutions in Methanol C Add Compound Dilutions to Wells A->C B Add DPPH Solution to 96-Well Plate B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & Determine EC50 E->F caption Workflow of the DPPH radical-scavenging assay.

Workflow of the DPPH radical-scavenging assay.

Antimicrobial Susceptibility Assays

Certain isobenzofuranone derivatives have shown promising activity against a range of bacterial and fungal pathogens, making them candidates for new antimicrobial agents.[1][9] The standard in vitro method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Core Methodology: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle of the Assay: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Experimental Protocol: Broth Microdilution for MIC Determination [10]

Objective: To determine the MIC of an isobenzofuranone derivative against bacterial or fungal strains.

Materials:

  • Isobenzofuranone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Candida albicans)[9][10]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the isobenzofuranone derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension to achieve the final target inoculum density in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which no turbidity is observed.

Expert Insights: Strict adherence to aseptic techniques is paramount to prevent contamination. The final inoculum concentration is a critical variable; an inoculum that is too high can overwhelm the compound, leading to falsely elevated MIC values.

Enzyme Inhibitory Assays

Isobenzofuranones have been identified as potent inhibitors of various enzymes, highlighting their potential in treating conditions like Alzheimer's disease and diabetes.[1][11]

Core Methodology: Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy for managing Alzheimer's disease.[12][13]

Principle of the Assay (Ellman's Method): This colorimetric assay measures AChE activity by using acetylthiocholine as a substrate.[12][14] AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[12][13][15] The presence of an inhibitor reduces the rate of this color change.

Experimental Protocol: AChE Inhibition Assay

Objective: To determine the ability of an isobenzofuranone derivative to inhibit AChE activity.

Materials:

  • Isobenzofuranone derivatives

  • Purified Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., phosphate buffer, pH 7.5)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the isobenzofuranone derivative at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and briefly pre-incubate.

  • Initiate Reaction: Start the reaction by adding the substrate (acetylthiocholine).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor and calculate the IC50 value.

Expert Insights: A kinetic reading is superior to a single endpoint measurement as it provides the reaction rate and can help identify compounds that interfere with the assay (e.g., by reacting directly with DTNB). Running a parallel control without the enzyme is important to correct for any non-enzymatic hydrolysis of the substrate.

Pathway Visualization: AChE Inhibition

AChE_Pathway cluster_normal Normal Synaptic Function cluster_inhibition Pharmacological Intervention ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Products Choline + Acetic Acid AChE->Products Iso Isobenzofuranone Derivative AChE_Inhibited AChE Enzyme Iso->AChE_Inhibited Inhibits ACh_Accumulates Increased ACh Postsynaptic_Stim Prolonged Receptor Stimulation ACh_Accumulates->Postsynaptic_Stim caption Mechanism of Acetylcholinesterase (AChE) Inhibition.

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Anti-inflammatory Assays

Chronic inflammation is a hallmark of many diseases. Isobenzofuranone derivatives have been investigated for their anti-inflammatory properties, often by measuring their ability to suppress inflammatory mediators in cell-based models or to prevent protein denaturation.[10][16]

Core Methodology: Inhibition of Protein Denaturation

Denaturation of tissue proteins is a well-documented cause of inflammation.[17] The ability of a compound to prevent protein denaturation can be a good indicator of its in vitro anti-inflammatory activity.[18]

Principle of the Assay: This assay uses a protein source, commonly egg albumin or bovine serum albumin, which denatures and coagulates when heated.[17][18] An anti-inflammatory agent can inhibit this heat-induced denaturation. The amount of non-denatured, soluble protein remaining after heating is quantified, often by measuring the turbidity of the solution.

Experimental Protocol: Inhibition of Egg Albumin Denaturation [17]

Objective: To evaluate the in vitro anti-inflammatory activity of an isobenzofuranone derivative by its ability to inhibit heat-induced protein denaturation.

Materials:

  • Isobenzofuranone derivatives

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 7.4)

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 2 mL of the test compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of PBS.

  • Control: A control mixture is prepared using distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Expert Insights: The pH of the reaction mixture is critical, as protein stability is highly pH-dependent. Using a buffer like PBS ensures consistent conditions. Diclofenac is a standard non-steroidal anti-inflammatory drug (NSAID) and serves as an excellent positive control to validate the assay's performance.[17][18]

References

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. PMC - NIH. Available from: [Link]

  • A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031. Molecules. 2012 Apr 5;17(4):4219-24. Available from: [Link]

  • A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp. PubMed. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST). Available from: [Link]

  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital CSIC. Available from: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. 2013 Feb 5;18(2):1880-96. Available from: [Link]

  • 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. Available from: [Link]

  • The therapeutic potential of novel isobenzofuranones against Naegleria fowleri. ResearchGate. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available from: [Link]

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. Available from: [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. Available from: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available from: [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. Available from: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link]

  • Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. PubMed. Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available from: [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. SciSpace. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Cytotoxic Landscape of Isobenzofuranones

For researchers, medicinal chemists, and professionals in drug development, the isobenzofuranone scaffold represents a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isobenzofuranone scaffold represents a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth comparison of the cytotoxic effects of various isobenzofuranones, grounded in experimental data and mechanistic insights. We will explore the structure-activity relationships that govern their potency, delve into the molecular pathways they exploit to induce cell death, and provide detailed protocols for the key assays used to evaluate their efficacy.

The Isobenzofuranone Core: A Versatile Framework for Anticancer Agents

Isobenzofuranones, also known as phthalides, are characterized by a fused bicyclic system comprising a benzene ring and a γ-lactone ring. This core structure is found in numerous natural products and has served as a template for the synthesis of a multitude of derivatives with potent pharmacological activities, particularly in the realm of oncology.[1] The inherent chemical features of this scaffold, including its planarity and potential for diverse functionalization, make it an attractive starting point for the design of novel cytotoxic agents.

The central hypothesis driving the exploration of isobenzofuranones as anticancer drugs is that specific substitutions on the core structure can modulate their interaction with biological targets, leading to the selective induction of cell death in cancer cells. Understanding the nuances of these structure-property relationships is paramount for the rational design of next-generation therapeutics.

Comparative Cytotoxicity of Isobenzofuranone Derivatives

The cytotoxic potential of isobenzofuranones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of a cell population by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the cytotoxic activities of various natural and synthetic isobenzofuranone derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones [2][3]

CompoundCancer Cell LineIC50 (µM)
16 K562 (Myeloid Leukemia)2.79
U937 (Lymphoma)>25
18 K562 (Myeloid Leukemia)1.71
U937 (Lymphoma)>25
Etoposide (VP16) K562 (Myeloid Leukemia)7.06
U937 (Lymphoma)0.52

Table 2: Cytotoxicity of Isobenzofuranones Derived from Anacardic Acids [2]

CompoundCancer Cell LineIC50 (µg/mL)
8 HL-60 (Leukemia)21.00
SF295 (Glioblastoma)>25
MDA-MB435 (Melanoma)12.17
9 HL-60 (Leukemia)3.24
SF295 (Glioblastoma)10.09
MDA-MB435 (Melanoma)8.70

Table 3: Cytotoxicity of Antileishmanial Isobenzofuranones against L6 Rat Skeletal Myoblast Cells [4]

CompoundCell LineEC50 (µM)
5a L672.8 ± 8.3
5b L6211 ± 16.3
5c L6120 ± 22.2
Podophyllotoxin L60.024 ± 0.001

These data highlight the significant variability in cytotoxic activity among different isobenzofuranone derivatives and underscore the importance of specific structural features in determining their potency and selectivity.

Structure-Activity Relationship (SAR): Decoding the Determinants of Cytotoxicity

The causal relationship between the chemical structure of an isobenzofuranone and its cytotoxic effect is a critical area of investigation. A thorough understanding of SAR allows for the rational design of more potent and selective anticancer agents.[5]

Key Structural Insights:
  • Substitution at the C-3 Position: The nature of the substituent at the C-3 position of the isobenzofuranone core plays a pivotal role in determining cytotoxic activity. Studies have shown that the introduction of alicyclic and aromatic functionalities at this position can significantly enhance antiproliferative effects.[2]

  • Influence of Lipophilicity: There appears to be a correlation between the lipophilicity of isobenzofuranone derivatives and their biological activity. More lipophilic compounds often exhibit enhanced cytotoxicity, potentially due to improved cell membrane permeability.[2]

  • Role of Specific Functional Groups: The presence of certain functional groups can dramatically impact cytotoxicity. For instance, the addition of phenol and chlorine groups has been shown to increase the number of binding interactions with target molecules, leading to improved anticancer activity.[5] Conversely, the presence of two halogen-substituted rings without a methoxy substituent can be detrimental to activity.[5] The CONH group has also been identified as a necessary feature for the anticancer activity of some benzofuran derivatives.[5]

  • Ester and Heterocyclic Ring Substitutions at C-2: For the broader class of benzofurans, substitutions at the C-2 position with ester or heterocyclic rings have been found to be crucial for their cytotoxic activity.[5]

The diagram below illustrates the key positions on the isobenzofuranone scaffold where modifications can significantly influence cytotoxic activity.

Caption: Key structural features of the isobenzofuranone scaffold influencing cytotoxic activity.

Mechanism of Action: Induction of Apoptosis

A significant body of evidence indicates that isobenzofuranones exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[6] This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[7]

Several studies have shown that isobenzofuranone derivatives can activate both of these pathways, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases.[8][9] These enzymes are the central executioners of apoptosis, cleaving a multitude of cellular substrates and orchestrating the dismantling of the cell.

The following diagram illustrates a plausible signaling pathway for isobenzofuranone-induced apoptosis, integrating findings from multiple studies.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isobenzofuranone_ext Isobenzofuranone Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Isobenzofuranone_ext->DeathReceptor Binds/Activates Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 Isobenzofuranone_int Isobenzofuranone Derivative Bax Bax Upregulation Isobenzofuranone_int->Bax Bcl2 Bcl-2 Downregulation Isobenzofuranone_int->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for isobenzofuranone-induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, it is essential to employ standardized and well-validated experimental protocols. The following section provides detailed methodologies for three commonly used assays to assess the cytotoxic effects of isobenzofuranones.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the isobenzofuranone compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

The following diagram outlines the general workflow for assessing the cytotoxicity of isobenzofuranones.

Cytotoxicity_Workflow Start Start: Isobenzofuranone Synthesis/Isolation CellCulture 1. Cell Culture (Cancer Cell Lines) Start->CellCulture Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment MTT 3a. MTT Assay (Viability) Treatment->MTT LDH 3b. LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis 3c. Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis DataAnalysis 4. Data Analysis (IC50, % Cytotoxicity, % Apoptosis) MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis SAR 5. Structure-Activity Relationship Analysis DataAnalysis->SAR End End: Lead Compound Identification SAR->End

Caption: General experimental workflow for evaluating the cytotoxic effects of isobenzofuranones.

Conclusion and Future Directions

The isobenzofuranone scaffold holds significant promise as a versatile platform for the development of novel anticancer agents. The cytotoxic efficacy of these compounds is intricately linked to their structural features, with substitutions at key positions on the core ring system profoundly influencing their activity. The primary mechanism of action for many cytotoxic isobenzofuranones is the induction of apoptosis through both the intrinsic and extrinsic pathways.

Future research in this area should focus on:

  • Elucidating Specific Molecular Targets: Identifying the precise intracellular targets of isobenzofuranones will enable a more refined and target-driven approach to drug design.

  • Optimizing Pharmacokinetic Properties: In addition to enhancing cytotoxicity, modifications to the isobenzofuranone scaffold should aim to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening must be evaluated in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.

By leveraging a deep understanding of structure-activity relationships and mechanistic biology, the scientific community can continue to unlock the full therapeutic potential of the isobenzofuranone class of compounds in the fight against cancer.

References

  • Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghamdi, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

  • Chontayan, P., Suksathan, R., Temsiripong, T., & Reutrakul, V. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • Crow, M. T., & Mani, K. (2008). Cellular Mechanisms Controlling Caspase Activation and Function. The Journal of pathology, 216(1), 1–10. [Link]

  • de F. P. de Araújo, J. M., de Oliveira, V. M., da S. A. de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(9), 11074–11089. [Link]

  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 929562. [Link]

  • Izumikawa, M., Takagi, M., & Shin-ya, K. (2015). Novel Cytotoxic Isobenzofuran Derivatives from Streptomyces sp. IFM 11490. The Journal of Antibiotics, 68(11), 693–696.
  • Logrado, L. P. L., de F. P. de Araújo, J. M., da S. A. de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(10), 4587–4592. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase Functions in Cell Death and Disease. The Journal of biological chemistry, 284(33), 21777–21781. [Link]

  • Rojas, L. B., Cuca, L. E., & Martínez, J. R. (2011). Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. Biomédica, 31(4), 589–598. [Link]

  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Abdel-Aziz, H. A. (2020). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Scientific reports, 10(1), 1-15. [Link]

  • de F. P. de Araújo, J. M., de Oliveira, V. M., da S. A. de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(9), 11074-11089. [Link]

  • Matuska, D., Wagner, T., & Matalova, E. (2018). Activation of Pro-apoptotic Caspases in Non-apoptotic Cells During Odontogenesis and Related Osteogenesis. Frontiers in physiology, 9, 178. [Link]

  • Ningegowda, R., Swamy, N., Achar, R. R., Basappa, & S. L. (2015). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Bioorganic & medicinal chemistry letters, 25(17), 3582-3587. [Link]

  • Riedl, S. J., & Shi, Y. (2004). Caspases: the proteases of the apoptotic pathway. Nature structural & molecular biology, 11(10), 927-935. [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

As a key intermediate in the synthesis of novel pharmaceutical agents, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a compound of significant interest in drug development.[1] Its unique chemical structure, featuring a bro...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of novel pharmaceutical agents, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is a compound of significant interest in drug development.[1] Its unique chemical structure, featuring a brominated aromatic ring and a reactive hemiacetal functionality, offers versatile pathways for molecular modification.[1] However, these same features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe use and disposal of this compound, grounded in established safety principles for halogenated organic substances.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is not extensively documented in publicly available literature, supplier-provided hazard statements and the general risks associated with halogenated organic compounds provide a strong basis for a cautious approach.[2][3] The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

The isobenzofuranone core is a stable scaffold, but the hydroxyl group, being part of a hemiacetal, is particularly reactive.[1] This reactivity, combined with the presence of bromine, underscores the need for stringent control measures to prevent accidental exposure.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5]

PPE Component Specification & Standard Rationale & Causality
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended for extended handling.[2]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[3] Nitrile offers good resistance against a range of organic compounds.[2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[5] A full-face shield should be worn over goggles when handling the solid powder.[6][7]Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[3] A face shield offers a broader barrier of protection.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from spills and contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter.Required when handling the solid powder outside of a certified fume hood or if aerosolization is possible, to prevent respiratory tract irritation.[2][3]
Footwear Closed-toe, non-porous shoes.Protects feet from spills and falling objects.[4]

Engineering Controls and Operational Workflow

Personal protective equipment should always be used in conjunction with robust engineering controls and standardized operational procedures to minimize the risk of exposure.

The Primacy of Ventilated Enclosures

All manipulations of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, both in solid and solution form, must be conducted within a properly functioning and certified chemical fume hood.[4][8] This is the most critical engineering control for preventing the inhalation of dust particles and solvent vapors.[2][8]

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Review SDS & Assess Risks B Verify Fume Hood Certification A->B C Don Required PPE (See Table) B->C D Weigh Solid Compound C->D E Transfer to Vessel D->E F Prepare Solution E->F G Segregate Waste F->G H Decontaminate Glassware G->H I Dispose in Labeled Halogenated Waste G->I

Caption: A procedural workflow for the safe handling of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Step-by-Step Experimental Protocol
  • Preparation : Before beginning any work, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE as detailed in the table above.

  • Weighing : To minimize the generation of airborne dust, carefully weigh the solid compound on a weigh paper or in a tared container within the fume hood.

  • Transfer : Gently transfer the weighed solid into the reaction vessel. Use a spatula and avoid any rapid movements that could create dust.

  • Dissolution : Add the solvent to the reaction vessel slowly to avoid splashing.

  • Post-Reaction : Upon completion of the experiment, allow any reaction to cool to room temperature before disassembly.

Disposal Plan: Environmental Responsibility

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. Due to the presence of bromine, all waste containing this compound must be treated as halogenated organic waste.[4][8][9]

  • Solid Waste : All contaminated disposable materials, including gloves, weigh papers, and paper towels used for cleanup, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[4]

  • Liquid Waste : All solutions containing 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, including reaction mixtures and solvent rinses, must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[2][9] This container should be kept closed when not in use and stored in a secondary containment bin within the fume hood.

  • Decontamination : Glassware should be rinsed with a small amount of an appropriate solvent, and the rinsate must be collected as halogenated liquid waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as halogenated solid waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety department.

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, ensuring a safe environment for groundbreaking research.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

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